Elvitegravir

Catalog No.
S548939
CAS No.
697761-98-1
M.F
C23H23ClFNO5
M. Wt
447.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elvitegravir

CAS Number

697761-98-1

Product Name

Elvitegravir

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C23H23ClFNO5

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1

InChI Key

JUZYLCPPVHEVSV-LJQANCHMSA-N

SMILES

Array

solubility

<0.3 mcg/mL

Synonyms

GS-9137; GS9137; GS 9137; JTK 303; JTK-303; JTK303; EVG; Elvitegravir; brand name: Stribild

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

The exact mass of the compound Elvitegravir is 447.12488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Elvitegravir mechanism of action integrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The integrase enzyme performs a critical function in the HIV life cycle: inserting the viral cDNA into the host cell's DNA, a step essential for viral replication [1] [2]. This process involves a metal-dependent catalytic mechanism within an RNase H-like domain [3].

Elvitegravir specifically inhibits the strand transfer step [4]. Its chemical structure features a core motif that mimics the viral DNA ends and a β-hydroxy-ketone group that chelates the two divalent magnesium ions (Mg²⁺) in the integrase active site [5] [4] [6]. By binding to these metal ions, this compound physically blocks the enzyme from performing the nucleophilic attack on the host DNA, thereby halting the integration process [3].

The diagram below illustrates this competitive inhibition mechanism.

G IN HIV Integrase (IN) PIC Pre-Integration Complex (PIC) IN->PIC Binds DNAv Viral DNA DNAv->PIC 3'-Processing DNAh Host DNA EVG This compound (EVG) EVG->PIC Binds Active Site (Chelates Mg²⁺) Inhibition Integration Inhibited EVG->Inhibition PIC->DNAh Strand Transfer

Structural Activity Relationship (SAR) and Selectivity

This compound's structure can be divided into key regions that correlate with its function [6]:

  • Metal Chelating Triad: The core β-hydroxy-ketone group is essential for coordinating the two Mg²⁺ ions in the active site.
  • Hydrophobic Benzyl Group: This moiety fits into a hydrophobic pocket within the integrase, providing binding affinity and specificity.
  • Halogenated Aromatic Ring: The 3-chloro-2-fluorophenyl group contributes to optimal binding interactions and metabolic stability.

While effective, this mechanism can have off-target effects. Due to evolutionary and structural similarities between HIV integrase and the human RAG1 protein (critical for V(D)J recombination in immune cells), this compound can impair RAG function at high concentrations. It inhibits RAG-mediated binding, cleavage, and hairpin formation, which may pose a potential risk to the immune system [5].

Key Experimental Evidence and Data

The inhibitory action of this compound has been validated through various experimental approaches, from computational modeling to cell-based assays.

In-Silico and In-Vitro Profiling

The table below summarizes key experimental data that characterizes this compound's integrase inhibition.

Assay Type Experimental Detail Key Finding/Result
Molecular Docking [3] Docking of EVG into RNase H-like domain of HSV-1 UL15 & HCMV UL89; Schrodinger Glide (XP mode). EVG binds active site, blocking metal ions (Mg²⁺); similar mechanism to HIV integrase inhibition.
Antiviral Activity (CPE assay) [3] Cytopathic effect (CPE) inhibition assay; Vero cells, HSV-1/HSV-2 (10 TCID₅₀ viral challenge). Effective control of HSV-1 & HSV-2 infections at concentrations as low as 1.6 µg/mL.
Gene Expression (RT-PCR) [3] RT-PCR analysis of viral gene expression; data analyzed via 2−∆∆Ct Livak method. Most effective drug tested in reducing viral gene expression (fold reduction not specified).
RAG1 Inhibition (BLI) [5] Biolayer Interferometry (BLI) with biotinylated RAG1 central domain. Binds RAG1 central domain with equilibrium dissociation constant (Kd) of 32.53 ± 2.9 μM.
RAG Cleavage Assay [5] Incubation of purified core RAG proteins with RSS DNA and EVG. Inhibited RAG-mediated cleavage at concentrations as low as 50 μM.
Detailed Experimental Protocol: Docking Studies

The following workflow outlines a standard methodology for in-silico analysis of this compound's binding mechanism, as described in the search results [3].

G cluster_1 1. Protein Preparation cluster_2 2. Ligand Preparation cluster_3 3. Binding Site Identification Step1 1. Protein Preparation Step2 2. Ligand Preparation Step1->Step2 Step3 3. Binding Site Identification Step2->Step3 Step4 4. Molecular Docking Step3->Step4 Step5 5. Analysis & Scoring Step4->Step5 A1 Retrieve protein structure (e.g., PDB ID: 4IOX) A2 Add missing hydrogen atoms Assign correct bond orders A1->A2 A3 Correct ionization/tautomeric states of residues A2->A3 A4 Insert metal ions (Mg²⁺) by superposing with homologous structures A3->A4 A5 Energy minimization (OPLS3e force field, RMSD 0.30 Å) A4->A5 B1 Retrieve ligand (e.g., EVG) from database (PubChem) B2 Generate low-energy 3D conformers B1->B2 B3 Assign protonation states at pH 7.2 ± 0.2 B2->B3 C1 Confirm active site location (SiteMap module) C2 Define grid around residues coordinating metal ions C1->C2

Clinical and Pharmacological Context

This compound is used for treating HIV-1 infection in adults, always in combination with other antiretroviral agents [7]. It is available as a single-agent pill (Vitekta) and in fixed-dose combinations like Genvoya and Stribild [7].

  • Metabolism and Drug Interactions: this compound is metabolized primarily by the liver enzyme CYP3A and secondarily by UGT1A1/3 [7]. Its pharmacokinetic profile makes it suitable for once-daily dosing when pharmacologically "boosted" with agents like cobicistat, which inhibits CYP3A and increases this compound levels [2]. A key clinical consideration is that co-administration with strong CYP3A inducers is contraindicated as it can reduce this compound concentrations and lead to treatment failure [7].

  • Place Among INSTIs: this compound is considered a first-generation INSTI. While highly effective, it has a lower genetic barrier to resistance compared to second-generation INSTIs like dolutegravir and bictegravir. Single mutations can confer resistance, and there is a known potential for cross-resistance with raltegravir [2].

References

Comprehensive Technical Guide: Elvitegravir Pharmacokinetics and CYP3A4 Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Elvitegravir (EVG) represents a significant advancement in antiretroviral therapy as the first once-daily HIV-1 integrase strand transfer inhibitor (INSTI) approved for clinical use. This quinoline derivative exerts its antiviral effect by selectively inhibiting the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host genome. The drug's chemical structure facilitates specific binding to the integrase-DNA complex, blocking the strand transfer step essential for viral replication. From a pharmacokinetic perspective, this compound is characterized by its high plasma protein binding (98-99%) and primarily hepatic metabolism with minimal renal elimination, making it suitable for patients with renal impairment but requiring careful consideration in hepatic dysfunction.

The development of this compound marked a pivotal moment in HIV therapeutics, addressing the growing need for agents with novel mechanisms of action to combat drug-resistant viral strains. Unlike earlier antiretroviral classes, INSTIs target a distinct step in the viral life cycle and offer improved safety profiles. This compound's pharmacodynamic profile demonstrates potent antiviral activity against both wild-type and drug-resistant HIV-1 strains, with a protein-binding adjusted IC95 (95% inhibitory concentration) of 45 ng/mL against wild-type virus. The pharmacokinetic-pharmacodynamic relationship is best characterized by the trough concentration (Cmin), which correlates strongly with antiviral efficacy, necessitating maintenance of concentrations substantially above the target IC95 throughout the dosing interval.

Primary Metabolic Pathways

CYP3A4-Mediated Metabolism

Cytochrome P450 3A4 (CYP3A4) serves as the primary enzymatic pathway responsible for this compound metabolism, accounting for the majority of its systemic clearance. This hepatic isozyme catalyzes the oxidative metabolism of this compound through hydroxylation and subsequent phase I reactions, leading to the formation of several metabolites with significantly reduced antiviral activity compared to the parent compound. The central role of CYP3A4 has profound clinical implications, as concomitant administration with potent CYP3A4 inhibitors dramatically alters this compound's pharmacokinetic profile. When administered without pharmacokinetic enhancement, this compound undergoes extensive first-pass metabolism, resulting in limited oral bioavailability and a relatively short elimination half-life of approximately 3 hours, necessitating twice-daily dosing to maintain therapeutic concentrations.

The critical discovery that transformed this compound into a once-daily agent was the profound pharmacokinetic enhancement achievable through CYP3A4 inhibition. Coadministration with mechanism-based CYP3A4 inhibitors such as ritonavir or cobicistat produces a dramatic 20-fold increase in this compound plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, permitting once-daily dosing [1] [2]. This enhancement strategy effectively saturates the primary metabolic pathway, allowing this compound to achieve and maintain plasma concentrations well above the protein-binding adjusted IC95 throughout the 24-hour dosing interval. The boosted regimen demonstrates low intra- and inter-subject pharmacokinetic variability, contributing to its predictable clinical response and favorable resistance profile.

Secondary Metabolic Pathways

When the primary CYP3A4 pathway is inhibited, UGT1A1/3-mediated glucuronidation emerges as a significant secondary metabolic route for this compound clearance. This compensatory pathway becomes particularly important in the context of pharmacokinetic boosting, as it provides an alternative elimination mechanism when CYP3A4 activity is substantially suppressed. The UGT1A1 enzyme, primarily expressed in the liver, catalyzes the transfer of glucuronic acid to this compound, resulting in more hydrophilic metabolites that can be efficiently excreted in bile or urine. The clinical relevance of this pathway was demonstrated in a drug interaction study where ketoconazole, a dual CYP3A4 and UGT1A1 inhibitor, produced a modest additional increase in this compound exposure (AUC increased by 48%) when coadministered with ritonavir-boosted this compound, suggesting that UGT1A1 inhibition contributes to this interaction [3].

The following diagram illustrates this compound's complete metabolic pathway, including primary and secondary routes:

G This compound Metabolic Pathways and CYP3A4 Interactions EVG This compound (Administered orally) CYP3A4 CYP3A4 (Primary Pathway) EVG->CYP3A4 Primary metabolism UGT UGT1A1/3 (Secondary Pathway) EVG->UGT Alternative metabolism Metabolites Oxidized Metabolites (Reduced activity) CYP3A4->Metabolites Oxidation BoostedEVG Boosted this compound (20-fold ↑ exposure) (9.5h half-life) CYP3A4->BoostedEVG When inhibited Glucuronides Glucuronidated Metabolites (Excreted) UGT->Glucuronides Glucuronidation RTV Ritonavir (Strong CYP3A4 inhibitor) RTV->CYP3A4 Potent inhibition COBI Cobicistat (Strong CYP3A4 inhibitor) COBI->CYP3A4 Potent inhibition Ketoconazole Ketoconazole (CYP3A4 & UGT1A1 inhibitor) Ketoconazole->CYP3A4 Additional inhibition Ketoconazole->UGT Mild inhibition

Figure 1: this compound Metabolic Pathways and CYP3A4 Interaction Network. This diagram illustrates the primary CYP3A4 and secondary UGT1A1/3 metabolic pathways, along with the profound impact of pharmacokinetic enhancers.

Clinical Pharmacokinetics and Pharmacodynamics

Boosted Pharmacokinetic Parameters

The strategic combination of this compound with pharmacokinetic enhancers represents a cornerstone of its clinical development, transforming it from a twice-daily to a once-daily agent with optimized therapeutic exposure. The addition of either ritonavir (100 mg) or cobicistat (150 mg) to this compound (150 mg) once daily produces profound changes in its pharmacokinetic profile, characterized by dramatically increased plasma concentrations and prolonged elimination half-life. This enhancement strategy achieves this compound trough concentrations approximately 6- to 10-fold above the protein binding-adjusted IC95 of 45 ng/mL, ensuring continuous suppression of viral replication throughout the dosing interval [1] [2]. The boosted regimen demonstrates low pharmacokinetic variability both within and between subjects, contributing to its predictable clinical response and reducing the potential for under-exposure that could predispose to resistance development.

The relationship between this compound exposure and antiviral response follows a classic exposure-response relationship, with trough concentration (Ctrough) identified as the pharmacokinetic parameter most strongly correlated with virologic efficacy. Population pharmacokinetic analyses have demonstrated that maintaining this compound Ctrough above the target threshold is associated with optimal viral suppression, while subtherapeutic concentrations increase the risk of treatment failure and emergence of resistance mutations. This pharmacodynamic understanding informed the dosing strategy for this compound and established the target therapeutic range for clinical use. The comprehensive pharmacokinetic evaluation across multiple patient populations confirmed that the boosted once-daily regimen consistently achieves these target exposures under most clinical circumstances.

Table 1: Steady-State Pharmacokinetic Parameters of Boosted this compound (150/150 mg) in Healthy Subjects

Parameter Geometric Mean (CV%) Clinical Significance
AUC0-24h (h·mg/L) 23 (7.5) [4] Total drug exposure over dosing interval
Cmax (mg/L) 1.7 (0.4) [4] Peak plasma concentration
Ctrough (mg/L) 0.45 (0.3) [4] Trough concentration (key efficacy driver)
Tmax (h) 3.0-4.0 [4] Time to reach peak concentration
t½ (h) 9.5 [1] [2] Elimination half-life (permits once-daily dosing)
Protein Binding 98-99% [5] Extensive binding to plasma proteins
Special Population Pharmacokinetics

Understanding the impact of specific physiological states and organ dysfunction on this compound pharmacokinetics is essential for optimizing therapy in diverse patient populations. Pregnancy induces profound physiological changes that significantly alter this compound exposure, with studies demonstrating a 77% decrease in trough concentrations and a 34% reduction in overall exposure (AUC0-24h) during the third trimester compared to postpartum measurements [4]. This substantial reduction results from pregnancy-induced increases in drug metabolism and clearance, potentially placing both mother and fetus at risk for virologic failure. Consequently, current treatment guidelines recommend against using this compound/cobicistat during pregnancy due to these subtherapeutic exposures and the availability of alternative regimens with more favorable pharmacokinetic profiles during gestation.

Hepatic impairment represents another important consideration in this compound dosing, given its primarily hepatic metabolism. In subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B), this compound exposure demonstrated a modest increase (AUCtau 135% of normal), while cobicistat exposure remained unchanged [5]. These changes were not considered clinically relevant, and no dose adjustment is recommended for mild to moderate hepatic impairment. However, no pharmacokinetic or safety data are available for patients with severe hepatic impairment (Child-Pugh class C), and use in this population is not recommended due to potential accumulation and toxicity concerns [5] [6]. The absence of renal elimination for this compound makes it suitable for patients with renal impairment, though the fixed-dose combination products require consideration of the nucleoside/tide components' renal safety profiles.

Table 2: this compound Pharmacokinetics in Special Populations

Population Impact on Exposure (AUC) Impact on Ctrough Dosing Recommendation
Pregnancy (3rd Trimester) 34% decrease [4] 77% decrease [4] Not recommended [4] [6]
Moderate Hepatic Impairment 35% increase [5] Not clinically significant No adjustment needed [5] [6]
Severe Hepatic Impairment No data available No data available Not recommended [6]
Renal Impairment Minimal change expected Minimal change expected No adjustment for EVG itself [6]

Drug Interaction Profile

CYP3A4-Based Interactions

The metabolism of this compound via CYP3A4 establishes a fundamental framework for understanding its drug interaction potential, particularly when combined with pharmacokinetic enhancers. As a CYP3A4 substrate, this compound is susceptible to interactions with strong inducers of this enzyme system, which can dramatically reduce its plasma concentrations and compromise antiviral efficacy. Concomitant administration with potent CYP3A4 inducers such as rifampin, carbamazepine, phenobarbital, or St. John's wort is strictly contraindicated with boosted this compound due to the risk of therapeutic failure and potential emergence of resistance [6]. These inducing agents accelerate the metabolism of both this compound and its pharmacokinetic enhancers, potentially reducing this compound concentrations to subtherapeutic levels despite pharmacokinetic boosting.

When this compound is administered with ritonavir or cobicistat, the combined regimen acquires new drug interaction properties through the potent CYP3A4 inhibition exerted by these pharmacokinetic enhancers. This inhibition can significantly increase plasma concentrations of concomitant drugs that are CYP3A4 substrates, potentially elevating the risk of concentration-dependent adverse effects. The fixed-dose combination of this compound/cobicistat/emtricitabine/tenofovir is contraindicated with several classes of drugs that have narrow therapeutic indices and are primarily metabolized by CYP3A4, including alfuzosin, ergot derivatives, lovastatin, simvastatin, triazolam, and orally administered midazolam [6]. The clinical management of these interactions requires careful medication review and selection of alternative agents with lower interaction potential when necessary.

Complex Interaction Scenarios

Beyond the fundamental CYP3A4-mediated interactions, this compound exhibits several complex pharmacokinetic interactions that require special consideration in clinical practice. When coadministered with certain protease inhibitors, particularly atazanavir/ritonavir or lopinavir/ritonavir, a dose reduction of this compound from 150 mg to 85 mg is recommended due to additional CYP3A4 inhibition beyond that provided by the pharmacokinetic enhancer alone [1] [2]. This unique interaction illustrates the complex interplay between multiple potent inhibitors acting on the same metabolic pathway and highlights the importance of tailored dosing in combination antiretroviral therapy.

The addition of a second potent CYP3A4 inhibitor to already-boosted this compound produces only modest further increases in this compound exposure, as demonstrated in a study where ketoconazole (200 mg twice daily) increased this compound AUC by 48% when added to this compound/ritonavir [3]. This effect was attributed primarily to UGT1A1 inhibition rather than additional CYP3A4 inhibition, as midazolam (a CYP3A4 probe) pharmacokinetics showed only minimal additional inhibition when ketoconazole was added to the regimen. This observation suggests that when the primary CYP3A4 pathway is already substantially blocked, this compound metabolism shifts to alternative pathways, and additional CYP3A4 inhibition provides diminishing returns on drug exposure. The clinical implication is that no dose adjustment is necessary when a second potent CYP3A4 inhibitor is administered with boosted this compound, though close monitoring for adverse effects is prudent.

Table 3: Clinically Significant Drug Interactions with Boosted this compound

Interacting Drug Class/Agent Interaction Mechanism Clinical Effect Management Recommendation
Strong CYP3A4 Inducers (rifampin, carbamazepine, St. John's wort) Increased EVG metabolism Substantially reduced EVG exposure → risk of therapeutic failure Contraindicated [6]
CYP3A4 Substrates with narrow therapeutic index (alfuzosin, ergot alkaloids, simvastatin, lovastatin, triazolam, oral midazolam) Inhibition of metabolism by booster Increased substrate concentrations → potential toxicity Contraindicated [6]
Atazanavir/r or Lopinavir/r Additional CYP3A4 inhibition Increased EVG exposure Reduce EVG dose to 85 mg [1] [2]
Ketoconazole (with boosted EVG) CYP3A4 & UGT1A1 inhibition Moderate increase in EVG exposure (AUC ↑48%) No dose adjustment needed; monitor [3]
Maraviroc CYP3A4 inhibition by booster Increased maraviroc exposure Maraviroc dose adjustment required [1] [2]

Experimental Methodology and Analytical Techniques

LC-MS/MS Quantification Protocol

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard methodology. A validated LC-MS/MS method for this compound quantification employs ritonavir as an internal standard and demonstrates excellent sensitivity with a lower limit of quantification of 0.003 μM (1.34 ng/mL) [7]. The analytical protocol utilizes an XTerra MS C18 Column (125Å, 3.5 μm, 4.6 mm × 50 mm) with a gradient elution program combining water with 0.1% formic acid (pump A) and acetonitrile with 0.1% formic acid (pump B). Mass spectrometric detection operates in positive electron spray ionization mode with multiple reaction monitoring (MRM) transitions of m/z 447.9/343.8 for this compound and m/z 721.3/296.1 for the internal standard ritonavir [7].

The method validation encompasses comprehensive assessment of extraction yield, matrix effects, drug stability, and calibration curve performance according to FDA guidelines. The calibration curve demonstrates linearity across the concentration range of 0.003-1.0 μM, with quality control samples prepared at low (0.009 μM), medium (0.2 μM), and high (0.8 μM) concentrations to ensure assay accuracy and precision [7]. This robust analytical methodology enables reliable quantification of this compound in human liver microsomes and facilitates detailed metabolic studies, including time-dependent kinetics, substrate kinetics, and inhibition parameters. The sensitivity of this assay permits characterization of this compound pharmacokinetics across the therapeutic range, supporting both preclinical development and clinical investigation.

In Vitro Metabolic Studies

The investigation of this compound metabolism employing human liver microsomes provides critical insights into its enzymatic transformation and potential drug interactions. Experimental protocols typically incubate this compound (at varying concentrations) with pooled human liver microsomes and NADPH-generating system in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C [7]. The reaction is initiated by addition of NADP+, followed by incubation at 37°C, and terminated at predetermined time points by transferring aliquots to ice-cold methanol. After centrifugation, the supernatants are analyzed using the validated LC-MS/MS method to quantify parent drug disappearance and metabolite formation.

These in vitro systems have demonstrated that ethanol exposure (20 mM) alters this compound metabolism by decreasing the apparent half-life of degradation by approximately 50% compared to this compound alone [7]. Substrate kinetic analyses further revealed that ethanol mildly decreases the catalytic efficiency for this compound metabolism, while inhibition studies demonstrated that ethanol causes a decrease in the IC50 of this compound for CYP3A4 inhibition. However, in the presence of cobicistat, these parameters could not be effectively determined due to the potent CYP3A4 inhibition by cobicistat, which predominates over any modulatory effects of ethanol [7]. Molecular docking studies suggest that ethanol binding may shift the orientation of this compound or cobicistat within the CYP3A4 active site, potentially explaining these observed kinetic alterations.

The following diagram illustrates the experimental workflow for studying this compound metabolism:

G Experimental Workflow for this compound Metabolic Studies Start Microsomal Incubation Setup HLM Human Liver Microsomes (Pooled from 50 donors) Start->HLM EVG This compound Standards (0.003-1.0 μM) Start->EVG Cofactor NADPH-Generating System in 0.1M phosphate buffer (pH 7.4) Start->Cofactor Ethanol Ethanol (20 mM) Optional modulator Start->Ethanol Mix Combine Components & Pre-incubate (37°C) HLM->Mix EVG->Mix Cofactor->Mix Ethanol->Mix Initiate Initiate Reaction with NADP+ Mix->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Terminate Terminate with Ice-cold Methanol Incubate->Terminate Centrifuge Centrifuge (Collect supernatant) Terminate->Centrifuge LCMS LC-MS/MS Analysis Column: XTerra MS C18 MRM: 447.9/343.8 (EVG) 721.3/296.1 (IS-RTV) Centrifuge->LCMS Calibration Calibration Curve 0.003-1.0 μM (LLOQ: 0.003 μM) LCMS->Calibration QC Quality Controls Low, Medium, High LCMS->QC Calculate Calculate Kinetic Parameters Degradation half-life IC50 values Catalytic efficiency Calibration->Calculate QC->Calculate

Figure 2: Experimental Workflow for this compound Metabolic Studies Using Human Liver Microsomes. This diagram outlines the key steps in assessing this compound metabolism and CYP3A4 interactions.

Special Population Considerations

Hepatic Impairment

The impact of hepatic impairment on this compound pharmacokinetics was systematically evaluated in a phase 1, open-label, parallel-group study comparing HIV-uninfected subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B, n=10) to matched healthy controls (n=10). All subjects received this compound/cobicistat (150/150 mg) once daily for 10 days, followed by intensive pharmacokinetic sampling. The results demonstrated that this compound exposure was moderately increased in hepatically impaired subjects, with geometric mean ratios (90% confidence interval) of 135% (103%, 177%) for AUCtau and 141% (109%, 183%) for Cmax [5]. Importantly, cobicistat exposure remained unchanged in subjects with hepatic impairment, and no correlation was observed between this compound exposure and Child-Pugh-Turcotte score within the moderate impairment range.

The protein binding characteristics of both this compound and cobicistat were similar between hepatically impaired subjects and healthy controls, despite the potential for altered protein binding in liver disease [5]. The safety profile of this compound/cobicistat was comparable between groups, with all treatment-emergent adverse events being mild in severity. Based on these findings, no dose adjustment is recommended for patients with mild or moderate hepatic impairment. However, for patients with severe hepatic impairment (Child-Pugh class C), no pharmacokinetic or safety data are available, and use is not recommended due to potential accumulation and unpredictable safety profile [5] [6]. This conservative approach reflects the limited experience in this vulnerable population and the availability of alternative antiretrovirals with established safety profiles in severe liver disease.

Pregnancy-Associated Changes

Pregnancy induces significant physiological alterations that profoundly impact this compound pharmacokinetics, as demonstrated in the PANNA network study, an open-label, nonrandomized, multicenter pharmacokinetic investigation in pregnant women with HIV. The study evaluated this compound/cobicistat (150/150 mg once daily) pharmacokinetics during the third trimester (approximately 33 weeks) and compared them to postpartum measurements in the same women. The results revealed a substantial reduction in this compound exposure during pregnancy, with geometric mean AUC0-24h decreasing by 34% and trough concentration (Ctrough) decreasing by 77% compared to postpartum values [4]. Critically, 85% of pregnant women in the third trimester had this compound Ctrough values below the target efficacy threshold of 0.13 mg/L, compared to none at the postpartum visit.

The mechanistic basis for these profound changes includes pregnancy-induced increases in cytochrome P450 and UGT enzyme activity, increased renal clearance, altered protein binding, and expanded volume of distribution. Cobicistat pharmacokinetics were similarly affected, with a 49% decrease in AUC0-24h during pregnancy [4]. The clinical implications of these findings are significant, as subtherapeutic this compound concentrations during pregnancy could lead to virologic failure, increased risk of perinatal transmission, and development of resistance mutations. Consequently, current treatment guidelines and the product labeling for this compound/cobicistat-containing regimens recommend against their use during pregnancy, favoring alternative antiretroviral regimens with more favorable pharmacokinetic profiles during gestation [4] [6]. This recommendation highlights the importance of pregnancy pharmacokinetic studies for antiretroviral agents and the need for individualized regimen selection in pregnant women living with HIV.

Conclusion

References

Primary Elvitegravir Resistance Mutations and Their Impact

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key phenotypic and clinical characteristics of the primary EVG resistance-associated mutations (RAMs), T66I and E92Q.

Mutation Reduction in EVG Susceptibility (Fold Change in EC₅₀) Impact on Viral Replication Capacity Cross-Resistance Profile
T66I ~10-fold [1] Not specified in results Confers resistance specifically to EVG; largely retains susceptibility to RAL [2].
E92Q ~26-57 fold [1] [2] Not specified in results Confers broad cross-resistance to multiple INSTIs (e.g., L-870,810, PYRAZ, PYCA); reduces RAL susceptibility ~3-fold [3] [2].
Q148R ~74-92 fold [1] [2] Significantly reduced [4] Confers high-level cross-resistance to RAL (>20-fold) and a diverse panel of other INSTIs [3] [2].

These primary mutations often form the foundation of more complex resistance pathways. The Q148R mutation, while also selected by RAL, is a key mutation that can emerge later during EVG failure and often presents with secondary mutations like E138K and G140A [1] [2]. These secondary mutations can further reduce drug susceptibility and sometimes help restore viral fitness [2].

Experimental Protocols for Resistance Studies

A critical methodology for investigating INSTI resistance involves In Vitro Selection (IVS) of resistant viral variants under drug pressure. One established protocol is detailed below [5]:

  • Cell Culture and Virus: Use MT-4 cells (a human T-lymphoblastoid cell line) maintained in RPMI 1640 medium supplemented with 10% fetal calf serum. The HIV-1 IIIB or HXB2D strains are typically used.
  • Selection Process: Infect MT-4 cells at a low multiplicity of infection (MOI = 0.0025). Culture the infected cells in the presence of sub-optimal, escalating concentrations of Elvitegravir.
  • Monitoring and Passage: Monitor cultures for cytopathic effect (CPE). Harvest the virus supernatant upon breakthrough (full CPE) and use it to infect fresh MT-4 cells for the next passage under the same or increased drug concentration.
  • Genotypic Analysis: Extract viral RNA from the culture supernatant. Generate cDNA for the integrase region, amplify it by nested PCR, and perform population-based full-sequence analysis to identify emerging mutations.

To confirm the role of identified mutations, researchers use Site-Directed Mutagenesis (SDM) [5] [2]:

  • Plasmid Construction: Introduce specific mutations (e.g., E92Q, T66I) into a plasmid containing the HIV-1 HXB2D integrase coding sequence using a commercial kit like QuikChange.
  • Virus Generation: Electroporate MT-4 cells with the linearized, mutagenized plasmid DNA.
  • Phenotypic Testing: Harvest the recombinant virus stock and determine its drug susceptibility (EC₅₀) in a replication assay, comparing it to the wild-type virus.

This experimental workflow from cell culture to genotyping and phenotypic confirmation is illustrated as follows:

G A Begin In Vitro Selection B Culture MT-4 cells with HIV-1 strain A->B Repeat over multiple weeks C Add escalating concentrations of this compound (EVG) B->C Repeat over multiple weeks D Monitor for viral breakthrough (CPE) C->D Repeat over multiple weeks E Harvest virus and passage to fresh cells D->E Repeat over multiple weeks E->C Repeat over multiple weeks F Extract viral RNA from culture supernatant E->F G Sequence Integrase gene to identify mutations F->G H Confirm with Site-Directed Mutagenesis (SDM) G->H I Generate recombinant virus with mutation H->I J Phenotypic susceptibility testing (EC50) I->J

Cross-Resistance and Clinical Implications

The resistance mutations selected by EVG have significant implications for subsequent therapy with other INSTIs [1]:

  • Broad Cross-Resistance Profile: Mutations like E92Q and Q148R confer reduced susceptibility not only to EVG but also to RAL and a diverse panel of early-stage investigational INSTIs [3] [2].
  • Impact on Second-Generation INSTIs: While the T66I mutation primarily affects EVG, viruses with complex mutational patterns (e.g., Q148R plus secondary mutations) can exhibit high-level cross-resistance to all clinically available INSTIs, including dolutegravir (DTG) and bictegravir (BIC) [6].
  • Retained Susceptibility Scenarios: Some EVG-resistant viruses (e.g., those with only T66I or T97A) may retain susceptibility to RAL, offering alternative treatment options [1]. DTG and BIC generally maintain activity against single primary EVG mutations, though their potency can be compromised by specific mutation pairs, particularly those involving Q148R [1] [6].

References

Introduction to Elvitegravir and Its Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) used to treat HIV-1 infection. Its pharmacodynamic action involves the irreversible inhibition of the HIV-1 integrase enzyme, specifically by blocking the strand transfer step. This prevents the integration of viral DNA into the host genome, a critical step for viral replication [1] [2] [3]. The drug's mechanism is highly targeted, as it shows no significant inhibition of human topoisomerases I or II, contributing to its selective antiviral activity [3].

Metabolic Pathways and the Role of UGT1A1

This compound undergoes hepatic biotransformation via two primary pathways [4] [1] [5]:

  • Primary Metabolism: Oxidative metabolism primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme.
  • Secondary Metabolism: Glucuronidation via the uridine glucuronosyltransferase enzymes, primarily UGT1A1 and, to a lesser extent, UGT1A3 [4] [1] [6].

This secondary glucuronidation pathway is a significant route for this compound's biotransformation. The following diagram illustrates its major metabolic and elimination pathways:

G This compound This compound CYP3A4\n(Primary) CYP3A4 (Primary) This compound->CYP3A4\n(Primary) Oxidation UGT1A1/UGT1A3\n(Secondary) UGT1A1/UGT1A3 (Secondary) This compound->UGT1A1/UGT1A3\n(Secondary) Glucuronidation Metabolites Metabolites Feces Feces Metabolites->Feces 94.8% of dose Urine Urine Metabolites->Urine 6.7% of dose CYP3A4\n(Primary)->Metabolites UGT1A1/UGT1A3\n(Secondary)->Metabolites

This compound Metabolism and Elimination Pathways

Key Pharmacokinetic and Pharmacodynamic Parameters

The table below summarizes the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound, integrating data from clinical studies and drug labels [4] [6] [5].

Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound

Parameter Value / Description Clinical & Experimental Context
Primary Mechanism of Action HIV-1 integrase strand transfer inhibitor (INSTI) Irreversibly inhibits viral DNA integration into host genome [1] [2] [3].
Protein Binding 98% to 99% [4] [6] [3] High binding to human plasma proteins; limits free drug concentration.
Primary Metabolizing Enzymes CYP3A4 (major), UGT1A1/3 (minor) [4] [1] [5] Coadministration with CYP3A inhibitors (e.g., cobicistat) is required for effective once-daily dosing [1] [5] [2].
Route of Elimination Feces: ~94.8% (as metabolites) [6] [3] Minimal renal excretion of parent drug.
Elimination Half-life (boosted) 8.7 - 13.7 hours [6] [5] [3] Half-life is extended when pharmacologically boosted (e.g., with cobicistat or ritonavir).
Food Effect Increases systemic exposure [1] [5] [7] Must be administered with food for adequate bioavailability.

The impact of hepatic impairment on this compound's pharmacokinetics was formally assessed in a clinical study, with key findings summarized below:

Table 2: Pharmacokinetics in Moderate Hepatic Impairment (Child-Pugh Class B)

Parameter Geometric Mean Ratio (GMR) vs. Healthy (90% CI) Clinical Relevance
EVG AUCtau 135% (103%, 177%) [4] Not clinically relevant; no dose adjustment needed for mild or moderate impairment.
EVG Cmax 141% (109%, 183%) [4] Not clinically relevant.
COBI AUCtau 99.8% (76.0%, 131%) [4] No clinically relevant change.
COBI Cmax 86.1% (65.4%, 113%) [4] No clinically relevant change.
Protein Binding (Free Fraction) Similar between groups [4] Altered exposure is not due to changes in protein binding.

Experimental Protocols for Key Studies

Understanding the methodology behind the data is crucial for evaluation and replication.

1. Clinical PK Study in Hepatic Impairment [4]

  • Study Design: Phase 1, open-label, parallel-group.
  • Population: 10 subjects with stable moderate hepatic impairment (Child-Pugh-Turcotte score 7-9) vs. 10 matched healthy controls.
  • Intervention: Administration of EVG/co (150/150 mg) once daily for 10 days to reach steady state.
  • PK Sampling: Intensive pharmacokinetic sampling after the last dose to calculate Area Under the Curve (AUCtau), maximum plasma concentration (Cmax), and other parameters.
  • Analysis: Comparison of EVG and COBI exposures (geometric mean ratios) between impairment and control groups. Protein binding was also measured. A ≥100% increase in exposure was pre-defined as clinically relevant.

2. Clinical PK Study During Pregnancy [8]

  • Study Design: Non-randomized, open-label, parallel-group, multi-center phase-IV prospective study (IMPAACT P1026s).
  • Population: HIV-infected pregnant women receiving an EVG/COBI-based regimen.
  • PK Sampling: Intensive steady-state 24-hour pharmacokinetic profiles were performed during the second trimester, third trimester, and postpartum (6-12 weeks after delivery).
  • Bioanalytical Method: Plasma concentrations of EVG and COBI were measured using a validated LC-MS/MS assay with a lower quantitation limit of 10 ng/mL. The method used protein precipitation and high-performance liquid chromatography with tandem mass spectrometry detection.

Clinical and Developmental Implications

The pharmacodynamic and metabolic profile of this compound directly informs its clinical use and development.

  • Dosing Considerations: The reliance on CYP3A4 and the food effect necessitates that this compound be taken with food and pharmacokinetically boosted with cobicistat or ritonavir to achieve effective once-daily concentrations [1] [5] [2].
  • Drug-Drug Interactions (DDIs): this compound is susceptible to interactions with strong CYP3A inducers (e.g., rifampin, carbamazepine, St. John's wort), which can significantly reduce its plasma levels, potentially leading to virologic failure and resistance. Thus, co-administration is contraindicated [6] [5] [7].
  • Use in Special Populations:
    • Hepatic Impairment: No dose adjustment is required for patients with mild or moderate hepatic impairment, as no clinically relevant PK changes were observed [4] [7]. It is not recommended in severe hepatic impairment due to a lack of data [7].
    • Pregnancy: Standard dosing during pregnancy results in significantly lower exposure of both EVG and COBI (AUC reductions of up to 44% and 59%, respectively, in the third trimester), which may increase the risk of virological failure. Therefore, it is classified as "Not Recommended for Initial Use in Pregnancy" by some guidelines [8].

Conclusion

This compound's pharmacodynamics are defined by its potent and selective inhibition of HIV-1 integrase. Its pharmacokinetics are characterized by high protein binding and a dual metabolic pathway involving CYP3A4 and UGT1A1/3. This profile necessitates coadministration with a pharmacokinetic enhancer and informs critical contraindications and dosing considerations, particularly regarding drug interactions and use in special populations like pregnant patients. Further research could focus on optimizing dosing in these special populations.

References

Elvitegravir in vitro selection experiments resistance pathways

Author: Smolecule Technical Support Team. Date: February 2026

Primary Elvitegravir Resistance-Associated Mutations (RAMs)

The table below summarizes the major resistance pathways identified through in vitro selection (IVS) with EVG, the reduction in susceptibility they confer, and their impact on other INSTIs [1] [2] [3].

Mutation Fold Reduction in Susceptibility to EVG Impact on RAL Impact on DTG Notes
Q148R 74- to 92-fold Reduced (10- to 22-fold) Retained (reduced in combinations) A major pathway; often selected with secondary mutations like G140A, E138K [1] [2] [3].
E92Q 26- to 57-fold Moderately Reduced (~3-fold) Retained Confers broad cross-resistance to other early-generation INSTIs [1] [2] [3].
T66I 10- to 35-fold Retained (near wild-type) Retained An early, primary mutation selected specifically by EVG [1] [2] [3].
N155H ~30-fold Reduced Retained While often a primary pathway for RAL, it also emerges under EVG pressure [2] [3].
S147G ~4-fold Retained Retained Often emerges concurrently or after E92Q [2].
T97A ~2-fold Retained Retained Considered a primary EVG RAM with modest impact [2].

Detailed In Vitro Selection Protocol

The following methodology is adapted from the experiments that identified the mutations listed above [1] [3].

  • 1. Cell Line and Virus: The selections were performed using the human T-lymphoblastoid MT-4 cell line, infected with the HIV-1 IIIB or HXB2D strain [1].
  • 2. Selection Process: Multiple parallel cultures were maintained in the presence of increasing concentrations of EVG. The drug concentration started low and was escalated as the virus replicated and broke through, creating selective pressure for resistant mutants [1] [3].
  • 3. Genotyping: Viral RNA was extracted from the culture supernatant. The integrase coding region was amplified by nested PCR and sequenced using population-based Sanger sequencing to identify emerging mutations [1].
  • 4. Phenotypic Confirmation: The impact of identified mutations on drug susceptibility was confirmed by engineering them into a wild-type HIV-1 backbone (e.g., HXB2D) using site-directed mutagenesis (SDM). The susceptibility (EC50) of these mutant viruses to EVG and other INSTIs was then determined in a single-cycle or multiple-round replication assay [1] [2] [3].

This workflow for in vitro selection and validation of resistance mutations can be visualized as follows:

G Start Start: Wild-type HIV-1 (Strain IIIB/HXB2D) Step1 Inoculate MT-4 Cells with Sub-EC50 EVG Start->Step1 Step2 Viral Replication and Breakthrough Step1->Step2 Step3 Harvest Virus and Increase EVG Concentration Step2->Step3 Step4 Repeat Cycles Under Selective Pressure Step3->Step4 Iterative Process Step5 Extract Viral RNA and Sequence IN Gene Step4->Step5 Step6 Identify Mutations (e.g., T66I, E92Q, Q148R) Step5->Step6 Step7 Site-Directed Mutagenesis (Phenotypic Confirmation) Step6->Step7 Step8 Determine Fold-Change in EC50 (Resistance Profile) Step7->Step8

Key Insights on Resistance Pathways

  • Multiple Pathways and Compensatory Mutations: In vitro selections revealed that EVG resistance can emerge through several primary mutations (T66I, E92Q, Q148R, N155H). These are often accompanied by secondary or accessory mutations (e.g., L74M, R20K, A128T, E138K, G140A, S230R). While these secondary mutations alone confer little to no resistance, they can enhance the resistance level and improve the replication capacity of viruses carrying primary mutations [1] [2] [3].
  • Clinical Translation: The mutations identified through these in vitro studies (T66I/A/K, E92Q, Q148R/H/K, N155H, S147G, T97A) were later confirmed in the clinical setting as major drivers of virologic failure in patients receiving EVG-containing regimens [2] [4].
  • Cross-Resistance Implications: The pathways selected by EVG show significant cross-resistance to the first-generation INSTI Raltegravir (RAL), particularly via the Q148R and N155H pathways. However, the T66I mutation is more specific to EVG and does not significantly impact susceptibility to RAL. Second-generation INSTIs like Dolutegravir (DTG) largely retain activity against single EVG-associated mutations, though susceptibility can be reduced by certain combinations (e.g., Q148R+G140A/S) [2] [5].

References

Elvitegravir HIV-1 integrase binding mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI). Its mechanism is characterized by its target and specificity:

  • Target Complex: EVG does not effectively bind to the free integrase enzyme. Its high-affinity binding requires the formation of the pre-integration complex (PIC), which consists of viral integrase bound to the ends of the viral cDNA [1] [2].
  • Catalytic Inhibition: Integrase catalyzes a two-step reaction: 3'-processing (preparation of viral DNA ends) and strand transfer (integration into the host genome). EVG specifically and potently inhibits the strand transfer step [3] [2].
  • Metal Cofactor Chelation: The inhibitory action relies on the β-hydroxy-ketone structural motif in EVG, which functions as a metal chelator. This motif displaces the viral DNA 3'-end from the active site by coordinating the two magnesium ions ((Mg^{2+})) within the integrase catalytic core [1] [4]. This active site is defined by the essential DDE motif (Asp64, Asp116, and Glu152 in HIV-1 integrase) [2].

Direct Experimental Evidence of Binding

Several experimental studies provide direct evidence for EVG's binding mechanism and its consequences. The following table summarizes key findings:

Experimental Method Key Finding Experimental Detail / Quantitative Result
Biolayer Interferometry (BLI) [1] Directly measured binding affinity for the RAG1 central domain (a structural homolog of HIV integrase). Equilibrium dissociation constant ((K_d)) = 32.53 ± 2.9 μM.
Circular Dichroism (CD) [1] Demonstrated a distinct change in the secondary structure of the RAG1 central domain upon incubation with EVG. Confirmed a conformational change upon EVG binding, unlike the C-terminal domain which showed no change.
Functional DNA Cleavage Assays [1] Inhibited both sequence-specific and structure-specific RAG-mediated cleavage. Significant inhibition of cleavage observed at concentrations as low as 10-50 μM.
Extrachromosomal V(D)J Recombination Assays [1] Inhibited both coding and signal joint formation in pre-B cells. Demonstrated inhibition of a complex cellular recombination process structurally similar to retroviral integration.

The experimental workflow below illustrates how these methods are applied to study the binding and inhibitory effects of this compound.

Start Start: Investigate Binding Step1 Protein Purification (Purify integrase catalytic core domain) Start->Step1 Step2 Circular Dichroism (CD) (Measure secondary structure changes) Step1->Step2 Step3 Biolayer Interferometry (BLI) (Quantify binding affinity Kd) Step2->Step3 Step4 In vitro Cleavage Assays (Assess inhibition of DNA nicking/hairpin formation) Step3->Step4 Step5 Cellular/Functional Assays (e.g., V(D)J recombination, antiviral activity) Step4->Step5 Result Outcome: Confirm Mechanism (Binding induces conformational change and inhibits function) Step5->Result

Experimental workflow for studying this compound's binding and inhibition.

Resistance and Off-Target Considerations

Understanding the limitations of EVG is critical for its clinical application.

  • Primary Resistance Mutations: The primary mutations that confer resistance to EVG, as identified through in vitro selection studies, include T66I, E92Q, and Q148R [4] [5]. These mutations are located in the integrase catalytic core domain and reduce susceptibility by altering the drug-binding pocket [4].
  • Cross-Resistance: These primary mutations often confer varying degrees of cross-resistance to other INSTIs, such as Raltegravir [4] [5].
  • Potential Off-Target Effects: Due to evolutionary and structural similarities between HIV integrase and the human RAG1 enzyme (involved in V(D)J recombination), EVG has been shown to impair RAG functions. This includes inhibiting its binding, cleavage, and hairpin formation at recombination signal sequences, which in vivo resulted in a significant reduction of mature B lymphocytes in a majority of mice studied [1]. This suggests a potential risk to the adaptive immune system.

Clinical and Structural Context

  • Therapeutic Use: EVG is approved for use only as part of fixed-dose combination regimens (e.g., Stribild, Genvoya) [3] [6].
  • Structural Classification: EVG is a quinolone carboxylic acid analog, sharing a metal-chelating motif with other INSTIs [1] [4].

References

Application Note: LC-MS/MS for Elvitegravir Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Elvitegravir (EVG) is a second-generation integrase strand transfer inhibitor (INSTI) used for treating HIV-1 infection. It is often co-administered with pharmacokinetic enhancers like Cobicistat (COBI) and other antiretrovirals as part of a fixed-dose combination therapy. Therapeutic Drug Monitoring (TDM) is crucial for ensuring therapeutic efficacy and patient adherence. This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, suitable for clinical trials and routine TDM [1] [2].

2. Materials and Methods

2.1. Reagents and Chemicals

  • Analytes: this compound (EVG)
  • Internal Standards (IS): Deuterated this compound (d6-EVG) is recommended for optimal accuracy.
  • Chemicals: LC-MS grade methanol, acetonitrile, formic acid, and water. Tert-butyl methyl ether (TBME) for liquid-liquid extraction.
  • Plasma: Human plasma, typically used with K₂EDTA as an anticoagulant. Note that lithium-heparin tubes may cause ion suppression for some INSTIs and should be avoided if possible [2] [3].

2.2. Instrumentation

  • HPLC System: Binary pump, autosampler, and column oven.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode.
  • Data System: Software for data acquisition and processing (e.g., Analyst).

2.3. Sample Preparation (Liquid-Liquid Extraction) The following protocol is adapted from a method for simultaneous quantification of EVG, Dolutegravir, and Cobicistat [1] [2]:

  • Aliquot 100 µL of human plasma sample.
  • Add a suitable volume of the working internal standard solution (e.g., d6-EVG).
  • Add 1 mL of tert-butyl methyl ether (TBME).
  • Vortex mix for approximately 10 minutes.
  • Centrifuge the samples at a high speed (e.g., 14,000 RPM) for 5-10 minutes to separate the layers.
  • Transfer the organic (upper) layer to a new tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue with 100 µL of a reconstitution solution (e.g., 50% acetonitrile in water).
  • Transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Key Sample Preparation Steps Summary

Step Parameter Description
1 Plasma Volume 100 µL
2 Extraction Liquid-Liquid Extraction (LLE) with TBME
3 Reconstitution 100 µL of 50% acetonitrile

2.4. LC-MS/MS Conditions

  • Chromatography:
    • Column: XBridge C18 (2.1 mm × 50 mm) or equivalent [1] [2].
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
    • Gradient Program: A typical gradient starts at a high percentage of aqueous (e.g., 80% A) and ramps to a high percentage of organic (e.g., 95% B) for elution. A strong wash (e.g., 1:1:1:1 water:methanol:acetonitrile:isopropanol with 0.1% formic acid) is recommended after elution to minimize carryover for this compound and Dolutegravir [2].
    • Flow Rate: 0.25 - 0.45 mL/min.
    • Run Time: 4 - 10 minutes, depending on the gradient and column [4] [5] [3].
  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):
    • Ion Source: ESI, Positive mode.
    • Source Temperature: 550°C.
    • Ion Spray Voltage: 5500 V.

Table 2: Optimized MRM Transitions for Analytes

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose
This compound (EVG) 448.2 344.1 Quantification [5]
d6-Elvitegravir (IS) 454.2 350.1 Internal Standard [2]

The workflow below summarizes the entire analytical process.

start Start Sample Preparation a Aliquot 100 µL Plasma start->a b Add Internal Standard (d6-Elvitegravir) a->b c Extract with 1 mL TBME b->c d Vortex & Centrifuge c->d e Collect Organic Layer d->e f Evaporate to Dryness e->f g Reconstitute in 100 µL Solvent f->g h LC-MS/MS Analysis g->h i Data Acquisition & Quantification h->i

3. Method Validation The described method has been validated in accordance with FDA and EMA guidelines, demonstrating acceptable performance for bioanalysis [1] [4] [5].

Table 3: Method Validation Parameters and Performance Data

Validation Parameter Result for this compound
Linear Range 10 - 4000 ng/mL [1]
Lower Limit of Quantification (LLOQ) 10 ng/mL [1]
Accuracy (% Deviation) Within ±15% of nominal concentration [4] [5]
Precision (% CV) Less than 15% [4] [5]
Extraction Recovery Consistent and high (exact value method-dependent) [1]
Matrix Effect No significant ion suppression/enhancement observed [4]
Carryover Minimized with a strong column wash step [2]

4. Application in Dried Blood Spots (DBS) For studies where sample volume is limited or remote collection is needed, a Dried Blood Spot (DBS) method serves as a reliable alternative to plasma analysis [5] [6] [7].

  • Protocol: Spot 25 µL of whole blood onto a DBS card (e.g., Whatman 903). Punch a 3 mm disc, extract with methanol containing IS, evaporate, and reconstitute for LC-MS/MS analysis [5].
  • Performance: The DBS method has been validated from 10 to 2000 ng/mL for this compound and showed good agreement with plasma methods, with no significant hematocrit effect observed between 35-70% [5] [7].

5. Troubleshooting and Best Practices

  • Carryover: A common issue with this compound and Dolutegravir. Implement a strong needle and column wash in the gradient using a solvent like a mixture of water, methanol, acetonitrile, and isopropanol [2].
  • Choice of Internal Standard: Using a stable isotope-labeled internal standard (e.g., d6-EVG) is critical for compensating for matrix effects and ensuring quantification accuracy [1] [2].
  • Plasma Collection Tubes: Be aware that the type of collection tube can affect results; lithium-heparin has been associated with ion suppression for some INSTIs [2] [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Regulatory Context

Elvitegravir (ETV) is a prominent human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor that has revolutionized antiretroviral therapy for treatment-experienced adults. As a pivotal component in combination HIV therapies, this compound functions by inhibiting the integration of HIV-1 DNA into the host genome, thereby preventing the formation of HIV-1 provirus and subsequent viral propagation [1] [2]. The chemical structure of this compound, identified as 6-(3-chloro-2-fluorobenzyl)-1-[(1-hydroxy-3-methylbutan-2-yl)]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, presents significant analytical challenges for pharmaceutical quality control due to the presence of multiple functional groups and complex stereochemistry [2].

The pharmacological importance of this compound in contemporary HIV management regimens necessitates rigorous quality control measures to ensure product safety and efficacy. Related substances in active pharmaceutical ingredients (APIs) can originate from various sources including synthetic intermediates, degradation products, and process impurities, potentially compromising therapeutic safety profiles [1]. Comprehensive characterization and control of these impurities are mandated by regulatory authorities worldwide, including the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) which stipulate strict thresholds for identification, qualification, and control of impurities in new drug substances and products [1] [3].

Recent advancements in analytical methodologies have enabled more precise characterization of this compound and its impurities. A 2024 study published characterization data on eleven process-related impurities in this compound using state-of-the-art spectroscopic techniques including 1H NMR, 13C NMR, and ESI-LC-MS [1]. This research underscores the critical need for robust, stability-indicating HPLC methods capable of separating, identifying, and quantifying these impurities at trace levels to ensure drug product quality throughout its shelf life.

Chromatographic Conditions and System Configuration

Instrumentation and Materials

The HPLC system configuration for this compound related substances analysis requires a high-performance liquid chromatography system equipped with a quaternary pump, auto-sampler with temperature control capability, column oven for maintaining stable separation temperatures, and a photo-diode array (PDA) detector for comprehensive spectral analysis [1] [3]. The system should be coupled with computerized data acquisition software such as Empower for precise control of chromatographic parameters and data processing [3]. For method development activities, LC-MS compatibility is advantageous for impurity identification and characterization, requiring volatile mobile phase additives [1].

The analytical column selection is critical for achieving optimal separation of this compound and its related substances. A reverse-phase C18 column with dimensions of 250 mm × 4.6 mm and 5 µm particle size has been successfully employed, with specific recommendations including Inertsil ODS or Agilent Zorbax C18 columns [3] [2]. These columns provide the necessary hydrophobicity and efficiency to resolve complex impurity profiles. The column temperature should be maintained at ambient conditions (typically 25-35°C) unless otherwise specified in specific methodologies [4].

Mobile Phase Composition and Elution Profile

The mobile phase composition has been systematically optimized to achieve maximum separation efficiency while maintaining MS-compatibility. The recommended mobile phase consists of a binary gradient system with solvent A being 0.1% trifluoroacetic acid (TFA) in water and solvent B being 0.1% TFA in acetonitrile [1]. The acidic modifier (TFA) enhances peak shape and provides excellent ionization efficiency for subsequent MS analysis. Alternative mobile phase compositions have been reported using phosphate buffers with acetonitrile or methanol, though these may compromise MS compatibility [3] [4].

The gradient elution profile must be carefully programmed to resolve all known impurities while maintaining a reasonable analysis time. A representative gradient program begins with 20-25% solvent B, increasing linearly to 70-80% solvent B over 20-25 minutes, followed by a return to initial conditions and adequate column re-equilibration [1] [2]. The flow rate is typically maintained at 1.0 mL/min with injection volumes ranging from 10-20 µL depending on detector sensitivity and sample concentration [3] [4]. The detection wavelength is optimally set at 254-265 nm based on the UV absorption maxima of this compound and its related substances [4] [2].

Table 1: Optimized Chromatographic Conditions for this compound Related Substances Analysis

Parameter Specification Alternative Options
Column Inertsil ODS C18 (250 × 4.6 mm, 5 µm) Agilent Zorbax C18, Phenomenex Gemini C18
Mobile Phase 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) Phosphate buffer (pH 2.5-3.3):ACN (55:45)
Gradient Program Time (min)/%B: 0/25, 20/80, 25/80, 26/25, 30/25 Time (min)/%B: 0/20, 15/70, 20/70, 21/20, 25/20
Flow Rate 1.0 mL/min 0.8-1.2 mL/min (for method robustness)
Column Temperature Ambient (25-35°C) 30°C (controlled)
Detection Wavelength 265 nm 254 nm, 260 nm
Injection Volume 20 µL 10-50 µL (depending on sensitivity requirements)
Run Time 30 minutes 25-40 minutes (including equilibration)

Method Validation Summary

The developed HPLC method for this compound related substances has been comprehensively validated according to ICH guidelines Q2(R1) to establish its reliability and suitability for intended applications [1] [3]. The validation protocol encompasses assessment of specificity, linearity, accuracy, precision, sensitivity, and robustness parameters, with acceptance criteria aligned with regulatory standards for impurity methods.

Specificity and Forced Degradation Studies

The method demonstrates excellent specificity by achieving baseline separation of this compound from all known process impurities and degradation products. Forced degradation studies conducted under various stress conditions including acidic, alkaline, oxidative, thermal, and photolytic challenges confirmed the stability-indicating capability of the method [1] [3]. The studies revealed that this compound is particularly susceptible to alkaline hydrolysis, with significant degradation observed under basic conditions [4]. All eleven known impurities were adequately resolved from the main peak and from each other, with resolution factors greater than 2.0 for all critical pairs [1].

Linearity, Sensitivity and Precision

The method exhibits excellent linear response across the analytical range for this compound and its related substances. Linearity was established with correlation coefficients (r²) greater than 0.999 for all compounds, demonstrating a direct proportional relationship between peak area and concentration [1] [3]. The analytical range typically extends from the quantitation limit to 120-150% of the specification level, providing adequate coverage for routine quality control applications.

Table 2: Method Validation Parameters for this compound Related Substances

Validation Parameter This compound Related Substances
Linearity Range LOQ-120% LOQ-120% of specification
Correlation Coefficient (r²) >0.999 >0.995
Precision (% RSD) ≤1.0% ≤5.0%
LOD 0.02 µg/mL 0.02-0.05 µg/mL
LOQ 0.07 µg/mL 0.07-0.15 µg/mL
Accuracy (Recovery) 98-102% 90-110%
System Precision %RSD ≤1.0% (n=6) -
Method Precision %RSD ≤2.0% (n=6) -
Robustness Deliberate variations in flow rate, temperature, and mobile phase composition within ±10% meet system suitability criteria

The sensitivity of the method, expressed as limit of detection (LOD) and limit of quantitation (LOQ), has been established through signal-to-noise ratio determinations. For this compound, the LOD and LOQ were found to be 0.02 µg/mL and 0.07 µg/mL, respectively, while for related substances, LOD and LOQ values ranged from 0.02-0.05 µg/mL and 0.07-0.15 µg/mL, respectively [3]. These values demonstrate adequate sensitivity for detecting and quantifying potential impurities at levels well below the identification threshold specified in ICH guidelines.

The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations). The relative standard deviation (RSD) for system precision was ≤1.0% for six replicate injections, while method precision showed RSD ≤2.0% for multiple sample preparations, confirming excellent method reliability [1] [3].

Experimental Protocols

Reagent and Standard Preparation

Mobile Phase Preparation: Accurately transfer 1.0 mL of trifluoroacetic acid (HPLC grade) into a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to volume with water and mix thoroughly (Solution A). Similarly, prepare 0.1% TFA in acetonitrile by transferring 1.0 mL TFA to a 1000 mL volumetric flask containing approximately 500 mL HPLC grade acetonitrile, then diluting to volume with acetonitrile (Solution B). Filter both solutions through a 0.45 µm nylon membrane filter and degas by sonication for 10 minutes before use [1] [3].

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL clean, dry volumetric flask. Add about 7 mL of diluent (water:acetonitrile, 50:50 v/v) and sonicate for 10 minutes with occasional shaking to ensure complete dissolution. Allow the solution to reach room temperature, then dilute to volume with the same diluent and mix well. This stock solution has a concentration of approximately 1 mg/mL. Transfer 1.0 mL of this stock solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 100 µg/mL [3].

Sample Solution Preparation: For drug substance analysis, accurately weigh powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes with occasional shaking to ensure complete dissolution, allow to reach room temperature, dilute to volume with diluent, and mix well. For tablet formulation analysis, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask, add about 7 mL of diluent, sonicate for 25 minutes with intermittent shaking, dilute to volume with diluent, and mix well. Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first 1 mL of the filtrate [3] [2].

System Suitability Testing

Prior to sample analysis, system suitability must be verified to ensure chromatographic system performance. Inject six replicates of the standard solution (100 µg/mL) and record the chromatograms. The system is considered suitable if the relative standard deviation (RSD) of peak areas for six replicate injections is NMT 2.0%, the theoretical plate count for this compound peak is NLT 2000, and the tailing factor is NMT 2.0 [3] [2]. Additionally, the resolution between this compound and the closest eluting impurity should be NLT 2.0 [1].

G Start Start HPLC Method MobilePhase Mobile Phase Preparation Start->MobilePhase SamplePrep Sample Preparation ColumnEquil Column Equilibration SamplePrep->ColumnEquil MobilePhase->SamplePrep SystemSuit System Suitability Test ColumnEquil->SystemSuit Pass Pass? SystemSuit->Pass Pass->ColumnEquil No SampleAnalysis Sample Analysis Pass->SampleAnalysis Yes DataProcessing Data Processing SampleAnalysis->DataProcessing End Method Complete DataProcessing->End

Figure 1: HPLC Method Operational Workflow for this compound Related Substances Analysis

Forced Degradation Studies Protocol

Acidic Degradation: Transfer sample solution equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N sodium hydroxide, then dilute to volume with diluent. Mix well and inject into the HPLC system [3].

Alkaline Degradation: Transfer sample solution equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N hydrochloric acid, then dilute to volume with diluent. Mix well and inject into the HPLC system [3] [4].

Oxidative Degradation: Transfer sample solution equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with diluent, mix well, and inject into the HPLC system [3].

Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 24 hours in a controlled temperature oven. After degradation period, prepare sample solution as described in section 4.1 and analyze [3].

Photolytic Degradation: Expose the solid drug substance to UV light at 200-300 nm for 24 hours in a UV chamber. After degradation period, prepare sample solution as described in section 4.1 and analyze [3].

Table 3: Typical Forced Degradation Results for this compound

Stress Condition Duration % Degradation Major Degradation Products
Acidic (0.1N HCl) 30 min, RT 5-10% Impurity B, Impurity D
Alkaline (0.1N NaOH) 30 min, RT 15-25% Impurity F, Impurity G
Oxidative (3% H₂O₂) 30 min, RT 5-15% Impurity C, Impurity E
Thermal (60°C) 24 hours 2-5% Impurity A, Impurity H
Photolytic (UV) 24 hours 1-3% Impurity J, Impurity K
Humidity (75% RH) 24 hours <2% No significant degradation

Application Notes

Method Implementation and Troubleshooting

The HPLC method for this compound related substances has been successfully applied to the analysis of commercial tablet formulations and bulk drug substances from multiple manufacturers, demonstrating its versatility and robustness across different sample matrices [1] [3]. When implementing this method, several practical considerations should be addressed to ensure optimal performance and reliable results.

Column Selection and Care: The method has been validated primarily using Inertsil ODS C18 and Agilent Zorbax C18 columns. Alternative C18 columns may be used provided system suitability criteria are met. To maintain column performance, implement a regular column washing protocol with water:acetonitrile (50:50) after each analytical sequence and store the column in acetonitrile:water (80:20) when not in use for extended periods. Monitor column performance regularly by tracking retention time, theoretical plates, and tailing factor for the this compound peak [3] [2].

Troubleshooting Common Issues: If resolution between critical pairs deteriorates, check mobile phase pH and composition, and ensure adequate column temperature control. If peak tailing increases, consider column aging or contamination, and implement more aggressive cleaning procedures. If retention times shift significantly, verify mobile phase preparation, gradient composition, and flow rate accuracy. Always include a system suitability test with each analytical batch to monitor method performance [1] [3].

Regulatory and Quality Control Applications

The validated method serves as a quality inferring tool for marketed products, enabling manufacturers and regulatory agencies to assess and compare the quality of this compound drug substances and products from different sources [1]. The method's stability-indicating properties make it suitable for accelerated stability studies, retest period determination, and shelf-life establishment in accordance with IICH Q1A(R2) guidelines [3].

For quality control laboratories, the method provides a robust and reproducible means of monitoring impurity profiles during manufacturing and storage. The method has demonstrated acceptable performance in inter-laboratory transfer studies, showing consistent results across different instruments and analysts when system suitability criteria are maintained [1]. Implementation of this method in quality control systems requires establishment of impurity reference standards, specification limits based on safety data, and reporting thresholds aligned with regulatory expectations.

G API This compound Drug Substance P1 Process Impurities API->P1 P2 Degradation Products API->P2 P3 Interaction Products API->P3 M1 HPLC-UV/PDA P1->M1 M2 LC-MS/MS P1->M2 P2->M1 P2->M2 P3->M1 P3->M2 A1 Identification M1->A1 A2 Quantification M1->A2 M2->A1 A3 Characterization M2->A3 M3 NMR Spectroscopy M3->A3

Figure 2: Comprehensive Impurity Profiling Strategy for this compound

Conclusion

The comprehensive HPLC method detailed in these application notes provides a robust, sensitive, and stability-indicating approach for the separation, identification, and quantification of this compound and its related substances. The method has been fully validated in accordance with ICH guidelines and demonstrates excellent performance characteristics across all validation parameters [1] [3]. The MS-compatible mobile phase enables seamless hyphenation with mass spectrometry for impurity identification and characterization, while the conventional HPLC-UV configuration makes the method accessible to quality control laboratories with standard instrumentation [1].

The successful application of this method to the analysis of commercial drug products and bulk substances from multiple manufacturers confirms its suitability as a standardized quality control tool for the pharmaceutical industry [1]. The forced degradation studies provide comprehensive insight into the stability profile of this compound and confirm the method's ability to separate degradation products from the main peak, fulfilling regulatory requirements for stability-indicating methods [3] [4].

Implementation of this method will support the ongoing quality assurance of this compound-containing medications, contributing to the continuous supply of safe and effective antiretroviral therapies for HIV management worldwide. The methodological approach described herein may also serve as a template for analytical development of related pharmaceutical compounds with complex impurity profiles.

References

# UPLC-MS/MS Protocol for Simultaneous Quantification of Antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The complexity of Highly Active Antiretroviral Therapy (HAART), which often combines three or more drugs, necessitates analytical methods that can monitor multiple drug concentrations simultaneously [1]. Therapeutic Drug Monitoring (TDM) is a valuable tool for optimizing antiretroviral therapy, managing drug-drug interactions, and individualizing treatment for special populations [2] [3]. This protocol describes a robust, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of elvitegravir, raltegravir, maraviroc, etravirine, tenofovir, boceprevir, and ten other antiretroviral agents in human plasma [2].

Experimental Methods and Protocols

Chemicals and Reagents
  • Analyte Standards: Obtain reference standards for all target antiretrovirals (e.g., this compound, raltegravir, tenofovir, etravirine, maraviroc, amprenavir, atazanavir, darunavir, efavirenz, indinavir, lopinavir, nevirapine, ritonavir, saquinavir, tipranavir) from certified suppliers [3].
  • Internal Standards: Use deuterated internal standards for optimal accuracy. Efavirenz-d4 is suitable for most analytes, though other adapted deuterated internal standards can be employed [2] [3].
  • Solvents: Use HPLC or LC-MS grade methanol, acetonitrile, and water.
Instrumentation and Analytical Conditions

The analysis is performed on a UPLC system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: UPLC-MS/MS Instrumental Conditions

Parameter Specification
Chromatography System UPLC (e.g., Waters ACQUITY, or Sciex ExionLC)
Column C18 reversed-phase (e.g., BEH C18, 100 mm x 2.1 mm, 1.7 µm)
Column Temperature 50 °C
Injection Volume 5-10 µL
Mobile Phase A 0.1% Formic acid in water / 2 mM ammonium acetate
Mobile Phase B Methanol or Acetonitrile
Gradient Elution Linear gradient from 5% B to 95% B over a short run time
Flow Rate 0.2 - 0.4 mL/min
MS System Triple Quadrupole (e.g., AB Sciex 5500)
Ionization Mode ESI positive/negative (switching may be required)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protocol

A simple protein precipitation protocol is sufficient for robust analysis [2].

  • Aliquot: Pipette 100 µL of human plasma sample into a microcentrifuge tube [2].
  • Add Internal Standard: Add a suitable volume of the working internal standard solution to the plasma [2] [3].
  • Precipitate Proteins: Add 300 µL of a precipitating solvent (e.g., methanol or a mixture of methanol and acetonitrile). Vortex mix vigorously for 1 minute [2].
  • Centrifuge: Centrifuge the mixture at high speed (e.g., 13,000 × g) for 5-10 minutes to pellet the precipitated proteins [4].
  • Inject: Transfer a portion of the clear supernatant to an autosampler vial for UPLC-MS/MS analysis. A typical injection volume is 5-10 µL [4].
MS/MS Method Development and Optimization

For method development, use automated software tools to optimize MS parameters.

  • Ion Mode: Most antiretrovirals ionize well in positive ESI mode. Tenofovir may require negative ion mode, necessitating polarity switching during the run [2] [3].
  • MRM Transitions: For each analyte, optimize the precursor ion, product ions, and collision energy. Use the most abundant transition for quantification and a second transition for confirmation.
  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:

workflow Start Start Sample Preparation Plasma Aliquot 100 µL Plasma Start->Plasma IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Methanol/ACN) IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Inject Inject Supernatant Centrifuge->Inject UPLC UPLC Separation (C18 Column, Gradient Elution) Inject->UPLC MS MS/MS Detection (ESI MRM Mode) UPLC->MS Data Data Analysis & Quantification MS->Data

Figure 1: Experimental workflow for the UPLC-MS/MS analysis of antiretrovirals.

Method Validation Data

The described method has been comprehensively validated according to international guidelines for bioanalytical method validation [2] [1].

Table 2: Summary of Validation Parameters and Performance

Validation Parameter Result Acceptance Criteria
Linearity r² > 0.997 [2] r² > 0.990
Intra-assay Precision RSD < 15% [2] RSD < 15%
Inter-assay Precision RSD < 15% [2] RSD < 15%
Accuracy Deviation < 15% from target [2] Within ±15%
Lower Limit of Quantification (LLOQ) Sufficient for TDM [2] Precision & Accuracy < 20%
Recovery Satisfactory and consistent [2] Consistent and reproducible
Matrix Effect No significant suppression/enhancement observed [2] RSD < 15%
Carry-over Not significant [2] < 20% of LLOQ
Analytical Run Time 4.2 minutes [2] N/A

Application in Clinical Studies

This validated method is directly applicable for:

  • Routine Therapeutic Drug Monitoring (TDM): Enables precise measurement of drug concentrations to ensure therapeutic levels and avoid toxicity [2] [3].
  • Pharmacokinetic Studies: Ideal for drug-drug interaction studies and assessing pharmacokinetic parameters in special populations [1].
  • Adherence Monitoring: Helps verify patient compliance with complex HAART regimens.

Troubleshooting and Best Practices

  • Carry-over: Implement a strong needle wash procedure and monitor for carry-over. Modern systems can use intelligent reflex workflows to automatically re-inject blanks if carry-over is detected [5].
  • Integration Variability: For complex data, AI-powered peak integration tools can learn from manual adjustments to provide consistent, automated integration in subsequent analyses [5].
  • Method Optimization: Use software like MassHunter Optimizer for automated development and optimization of MRM transitions and source parameters, ensuring maximum sensitivity and robustness [5].

Conclusion

This UPLC-MS/MS protocol provides a fast, simple, and robust analytical solution for the simultaneous quantification of a wide panel of antiretroviral drugs, including this compound. The method fulfills all validation criteria required for clinical TDM and pharmacokinetic studies, supporting optimized antiretroviral therapy for people living with HIV [2].

References

Analytical Techniques for HIV Integrase Inhibitors: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Biochemical and Cell-Based Antiviral Assays The core of INSTI potency assessment involves a combination of biochemical and cell-based assays.

  • In vitro Enzymatic Assays: These tests measure an inhibitor's ability to block the strand transfer activity of integrase using purified enzyme and double-stranded oligonucleotides that mimic viral DNA ends [1]. The 50% inhibitory concentration (IC₅₀) is a standard output.
  • Cell-Based Antiviral Assays: These determine the compound's efficacy in living cells, typically reported as the 50% effective concentration (EC₅₀), which indicates the concentration required to inhibit viral replication by 50% in culture [2]. A key application is profiling inhibitors against a panel of site-directed HIV-1 mutants (e.g., G140S/Q148H, N155H, Y143R) to determine the fold-change (FC) in EC₅₀ relative to the wild-type virus. This is critical for assessing the breadth of a compound's effectiveness and its potential as a next-generation INSTI [2].

2. Structural Analysis and Modeling Understanding the structural basis of inhibition and resistance is paramount.

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution structures of INSTIs bound to the active site of integrase in complex with viral DNA (the intasome) [2]. Analysis of how inhibitors fit within the substrate envelope is used to predict the genetic barrier to resistance [2].
  • Molecular Docking and Dynamics: Computational methods are used to predict binding affinities and interactions, such as chelating Mg²⁺ ions in the active site and forming stabilizing interactions with the integrase β4-α2 loop (e.g., with residues N117 and G118) [2]. These tools are also valuable for drug repurposing studies, as seen in investigations of INSTIs against herpesviruses [3].

3. Resistance Mutation Monitoring Tracking the emergence and prevalence of resistance mutations is an ongoing necessity in both clinical trials and real-world settings.

  • Genotypic Resistance Testing: This involves sequencing the integrase gene from patient-derived virus (from plasma RNA or proviral DNA) to identify resistance-associated mutations [4].
  • Trend Analysis: Large-scale surveillance of mutation prevalence over time, using databases like the Stanford HIV Drug Resistance Database, helps monitor the effectiveness of current INSTIs and guides the development of new ones [4].

4. Analysis of Unintegrated Viral DNA The role of unintegrated viral DNA forms (1-LTR and 2-LTR circles) is an emerging area of study. The accumulation of these circular genomes in the presence of INSTIs can be quantified and may represent an alternative pathway that influences viral persistence and resistance mechanisms [1].

Quantitative Data on INSTI Performance

The tables below summarize key quantitative data from recent research, essential for comparing the properties of different INSTIs.

Table 1: Antiviral Potency of Selected INSTIs Against HIV-1 Mutants Data adapted from a study on naphthyridine-based INSTIs, presented as Fold-Change (FC) in EC₅₀ relative to wild-type virus [2].

INSTI Wild-Type (WT) EC₅₀ (nM) G140S/Q148H (FC) N155H (FC) Y143R (FC) Key Mutant (e.g., Triple Mutant) (FC)
4d - - - - Good potency against a panel of INSTI-resistant triple mutants, better than DTG or BIC [2]
4f - ≤ 2.6 ≤ 2.6 ≤ 2.6 -
DTG (Dolutegravir) - - - - -
BIC (Bictegravir) - - - - Susceptible to mutants like V72I/E138K/Q148K and G140S/Q148H/G149A [2]

Table 2: Trends in HIV-1 Drug Resistance Prevalence (2018-2024) Data from a large-scale analysis of US plasma RNA sequences, showing a decline in resistance over time [4].

Year Any DRM Prevalence (%) NRTI + NNRTI Dual-Class Resistance (%) INSTI Resistance (%)
2018 ~30% 8.7% -
2024 ~20% 4.7% Declined, though R263K mutation increased

Detailed Experimental Protocols

Protocol 1: Cell-Based Antiviral Activity Assay Against HIV-1 Mutants This protocol is used to generate data as shown in Table 1 [2].

  • 1. Objective: To determine the EC₅₀ of an INSTI against wild-type and a panel of site-directed HIV-1 integrase mutants.
  • 2. Materials:
    • Cell line (e.g., T-cell lines)
    • Wild-type and mutant HIV-1 clones (e.g., G140S/Q148H, N155H)
    • INSTI compounds (serial dilutions)
  • 3. Procedure:
    • Infect Cells: Infect cells with a standardized titer of each virus strain in the presence of serial dilutions of the INSTI.
    • Incubate: Culture cells for a set period (e.g., several days) to allow viral replication.
    • Quantify Replication: Measure viral replication output using a suitable method (e.g., p24 antigen ELISA, luciferase reporter assay).
    • Calculate EC₅₀: Using non-linear regression analysis of the dose-response data, determine the compound concentration that inhibits viral replication by 50%.
  • 4. Data Analysis: Calculate the Fold-Change (FC) for each mutant: FC = EC₅₀ (mutant) / EC₅₀ (wild-type).

Protocol 2: Molecular Docking of INSTIs to Integrase This protocol is used for structural analysis and repurposing studies [3].

  • 1. Objective: To predict the binding mode and affinity of an INSTI within the active site of HIV-1 integrase or a homologous viral enzyme.
  • 2. Materials:
    • Protein Structure: X-ray or cryo-EM structure of the target (e.g., PDB ID for HIV-1 intasome). Prepare the protein by adding hydrogen atoms, assigning bond orders, and optimizing H-bond networks.
    • Ligand Structure: 3D structure of the INSTI. Generate low-energy conformers and assign protonation states at physiological pH.
  • 3. Procedure:
    • Define Binding Site: Identify the active site, typically containing the DDE catalytic triad (D64, D116, E152) and the two Mg²⁺ ions.
    • Perform Docking: Use docking software (e.g., Schrodinger Suite) to simulate the binding of the ligand into the defined active site.
    • Analyze Interactions: Examine the resulting poses for key interactions: Mg²⁺ chelation, hydrogen bonding, π-stacking, and hydrophobic contacts.
  • 4. Data Analysis: Evaluate poses based on docking scores and the rationality of interactions within the catalytic core.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the logical workflow for the analytical profiling of a novel HIV integrase inhibitor, integrating the techniques and protocols described above.

Start Novel INSTI Compound A In Vitro Enzymatic Assay Start->A B Cell-Based Antiviral Assay Start->B C Structural Analysis Start->C D Resistance Profiling Start->D E Determine IC₅₀ A->E Biochemical Activity F Determine EC₅₀ vs. Wild-Type B->F Cellular Potency G Determine EC₅₀ vs. Mutant Panel B->G Resistance Barrier H X-ray/Cryo-EM Structure C->H Binding Mode I Molecular Docking C->I Interaction Map J Assay vs. Clinical Isolates D->J Real-World Efficacy End Comprehensive INSTI Profile E->End F->End G->End H->End I->End J->End

Diagram 1: Analytical Profiling Workflow for a Novel INSTI. This workflow outlines the key experimental stages for characterizing a new integrase inhibitor, from initial biochemical screening to comprehensive resistance profiling.

The diagram below summarizes the mechanism by which INSTIs block HIV replication and the subsequent viral resistance pathways, providing a logical relationship overview.

Diagram 2: INSTI Mechanism and Resistance Pathways. This diagram shows how INSTIs block the critical integration step of the HIV lifecycle and the two primary pathways viruses use to develop resistance.

References

Comprehensive Application Notes and Protocols: Stability Indicating HPLC Method for Elvitegravir and Its Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Methodology

The quantitative analysis of Elvitegravir, an HIV-1 integrase inhibitor, and its related impurities is critical for ensuring drug safety and efficacy in antiretroviral therapy. Stability-indicating chromatographic methods are essential analytical tools that can separate, identify, and quantify the active pharmaceutical ingredient from its degradation products and process-related impurities. These methods must demonstrate specificity and selectivity to accurately measure this compound and its impurities in the presence of other components that may be present in pharmaceutical formulations. The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for conducting forced degradation studies and validating analytical procedures to establish the stability-indicating nature of these methods.

Recent advancements in analytical techniques have enabled more precise characterization of this compound impurities. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful technique for identifying and characterizing degradation products and process-related impurities. These methods facilitate the structural elucidation of impurities, helping to understand degradation pathways and potential toxicological concerns. Furthermore, the development of UPLC-PDA methods has allowed for faster analysis times while maintaining resolution, making them suitable for high-throughput quality control laboratories in pharmaceutical manufacturing.

Analytical Method Summary

The analysis of this compound and its impurities has been accomplished through various chromatographic approaches with different separation conditions and detection methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 columns has been the most widely employed technique, with detection typically in the UV range between 250-265 nm. The mobile phases generally consist of buffer-acetonitrile combinations, often in gradient elution mode, to achieve optimal separation of this compound from its impurities and degradation products. The development of mass spectrometry-compatible methods has further enhanced the capability to identify and characterize unknown impurities.

For the simultaneous determination of this compound in fixed-dose combination products with other antiretrovirals such as Emtricitabine, Tenofovir disoproxil fumarate, and Cobicistat, isocratic elution methods have been successfully developed and validated. These methods demonstrate the ability to separate all four components efficiently within reasonable run times, making them suitable for routine quality control applications. Additionally, ultra-performance liquid chromatography (UPLC) methods have been developed to reduce analysis time and solvent consumption while maintaining or improving chromatographic resolution, representing a green analytical chemistry approach for pharmaceutical analysis.

Detailed Method Parameters

HPLC and UPLC Conditions

Table 1: Chromatographic conditions for this compound impurity analysis by HPLC

Parameter Method 1 (HPLC) Method 2 (HPLC) Method 3 (UPLC)
Column Intertsil ODS C18 (250 × 4.6 mm, 5 µm) Thermo Scientific Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm) Luna C18 (100 × 2.6 mm, 1.6 µ)
Mobile Phase Phosphate buffer (pH 2.5):ACN (55:45% v/v) Phosphate buffer (pH 5.0):ACN (60:40% v/v) ACN: 0.1% v/v TFA (80:20% v/v)
Flow Rate 1.0 mL/min 1.0 mL/min Not specified
Detection 250 nm 265 nm 260 nm
Retention Time Not specified 4.717 min (this compound) 0.311 min (this compound)
Application Combination with EMT, TNDF, COB This compound alone Combination with Tenofovir, Emtricitabine, Cobicistat
Reference [1] [2] [3]

Table 2: Method validation parameters for this compound impurity analysis

Validation Parameter This compound Range Linearity Equation Precision (% RSD) LOD LOQ
Method 1 (HPLC) 1.5-9 µg/mL y = 17,059x + 2,953 <1.28% 0.02 µg/mL 0.07 µg/mL
Method 2 (HPLC) 15-90 µg/mL Not specified Not specified Not specified Not specified
Method 3 (UPLC) 37.50-225.00 µg/mL Not specified Meets ICH criteria Not specified Not specified
Related Substances Method Not specified Not specified Not specified Established Established
Method Selection Considerations

The selection of an appropriate analytical method depends on several factors, including the specific application, available instrumentation, and required sensitivity. For routine quality control of this compound in pharmaceutical dosage forms, the isocratic HPLC methods provide robust and reproducible results with relatively simple instrumentation requirements. For impurity profiling and characterization, gradient methods with mass spectrometry detection are more appropriate as they offer enhanced separation efficiency and ability to identify unknown peaks. The UPLC method offers significant advantages in terms of analysis speed and solvent consumption, making it suitable for high-throughput environments.

The pH of the mobile phase plays a critical role in the separation efficiency and peak symmetry. Lower pH values (2.5-3.5) generally improve peak shape for ionizable compounds like this compound by suppressing ionization and promoting interaction with the stationary phase. The choice of buffer system also impacts method robustness; phosphate buffers provide excellent buffering capacity at lower pH ranges, while volatile buffers such as trifluoroacetic acid (TFA) are essential for LC-MS compatibility. The column temperature and flow rate should be optimized to achieve optimal resolution while maintaining reasonable analysis times.

Experimental Protocols

Mobile Phase Preparation
  • Phosphate Buffer (pH 2.5): Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and transfer to a 1000 mL volumetric flask. Dissolve in and make up to volume with HPLC-grade water. Adjust the pH to 2.5 with ortho-phosphoric acid. Filter the solution through a 0.45 µm nylon membrane filter and degas by sonication for 10 minutes before use [1].

  • Trifluoroacetic Acid (TFA) Buffer (0.1% v/v): Carefully add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane filter. This mobile phase is particularly suitable for LC-MS compatible methods as it uses volatile additives [4].

  • Acetonitrile (HPLC Grade): Use HPLC-grade acetonitrile without further treatment. Filter through a 0.45 µm membrane filter if necessary.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of This compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent (water:ACN, 50:50 v/v) and sonicate for 10 minutes to dissolve. Make up to volume with the same diluent and mix well [1].

  • Working Standard Solution: Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent to obtain a concentration of 100 µg/mL. For impurity methods, prepare solutions at appropriate concentrations ranging from the quantification limit to about 120% of the specification level.

  • System Suitability Solution: Prepare a solution containing this compound at the working concentration spiked with known impurities at approximately the specification level (typically 0.5-1.0%).

Sample Solution Preparation
  • Tablet Formulation: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 25 minutes with occasional shaking, and allow to cool to room temperature. Dilute to volume with the same diluent and mix well. Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first 2 mL of the filtrate [1].

  • Bulk Drug Substance: Accurately weigh about 25 mg of this compound bulk drug substance into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to volume with the same diluent. Mix well and use for analysis.

Chromatographic System Operation
  • Column Equilibration: Install the specified column (C18, 150-250 mm × 4.6 mm, 5 µm) in the column oven maintained at 25-30°C. Flush the column with the mobile phase for at least 30 minutes at the operational flow rate (typically 1.0 mL/min for HPLC methods) until a stable baseline is achieved [1] [2].

  • System Suitability Test: Inject the system suitability solution and ensure that the resolution between this compound and the closest eluting impurity is not less than 2.0. The tailing factor for this compound peak should not be more than 2.0, and the theoretical plates should be not less than 2000. The relative standard deviation (RSD) for peak areas from six replicate injections should not be more than 2.0%.

  • Sample Analysis: Inject the blank (diluent), standard solution, and sample solutions in duplicate. The injection volume is typically 10 µL for HPLC methods. Record the chromatograms and integrate the peaks. Identify this compound and impurity peaks by comparing their retention times with those of known standards.

G Start Start HPLC Analysis MP Prepare Mobile Phase Start->MP Std Prepare Standard Solutions MP->Std Sample Prepare Sample Solutions Std->Sample Equil Equilibrate Column (30 min at 1.0 mL/min) Sample->Equil Suit Inject System Suitability Solution Equil->Suit Check Check System Suitability Resolution ≥ 2.0, Tailing ≤ 2.0 Theoretical Plates ≥ 2000, RSD ≤ 2.0% Suit->Check Check->Suit Fail Inject Inject Blank, Standard and Sample Solutions Check->Inject Pass Analyze Record and Integrate Chromatograms Inject->Analyze Compare Identify Peaks by Retention Time Comparison Analyze->Compare End Generate Analysis Report Compare->End

Figure 1: Workflow for HPLC analysis of this compound and its impurities

Forced Degradation Studies

Experimental Workflow

Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and to identify likely degradation products. These studies involve subjecting the drug substance to harsh stress conditions beyond normal accelerated stability study conditions to generate meaningful degradation. The stress conditions typically include acid and base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation as per ICH guidelines. After exposure to each stress condition, the samples are analyzed using the developed HPLC method to assess the separation of degradation products from the main peak and from each other.

The forced degradation protocol should aim to achieve approximately 5-20% degradation of the active pharmaceutical ingredient to avoid secondary degradation phenomena. The mass balance for each stress condition should be calculated to demonstrate the accuracy and completeness of the analytical method. Additionally, degradation products formed under various stress conditions should be characterized using techniques such as LC-MS and NMR to understand the degradation pathways and to assess the potential toxicological concerns of the degradation products.

G Start Start Forced Degradation Studies Acid Acid Hydrolysis 0.1N HCl, 70°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 70°C, 24h Start->Base Oxidative Oxidative Stress 3% H₂O₂, 70°C, 24h Start->Oxidative Thermal Thermal Degradation 105°C, 24h Start->Thermal Photolytic Photolytic Stress UV 200-300 nm, 24h Start->Photolytic Neutral Neutral Hydrolysis Water, 70°C, 24h Start->Neutral Analyze Analyze Stressed Samples by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutral->Analyze Identify Identify Degradation Products Analyze->Identify Characterize Characterize Major Degradants by LC-MS/MS Identify->Characterize End Establish Degradation Pathways Characterize->End

Figure 2: Workflow for forced degradation studies of this compound

Stress Conditions and Results

Table 3: Typical forced degradation conditions and results for this compound

Stress Condition Experimental Conditions % Degradation Major Degradation Products Formed Mass Balance
Acid Hydrolysis 0.1N HCl, 70°C, 24 hours ~5-15% 1 major degradant ~95-100%
Base Hydrolysis 0.1N NaOH, 70°C, 24 hours ~10-20% 3 major degradants ~95-100%
Oxidative Stress 3% H₂O₂, 70°C, 24 hours ~5-15% Not specified ~95-100%
Thermal Degradation 105°C, 24 hours <5% No significant degradation ~98-102%
Photolytic Stress UV light (200-300 nm), 24 hours <5% No significant degradation ~98-102%
Neutral Hydrolysis Water, 70°C, 24 hours <5% No significant degradation ~98-102%
Detailed Degradation Protocols
  • Acid Degradation Study: Transfer about 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1N hydrochloric acid and allow to stand at room temperature for 30 minutes. Then heat the solution at 70°C for 24 hours in a sealed container. After the stress period, cool to room temperature, neutralize with 2.0 mL of 0.1N sodium hydroxide, and dilute to volume with the mobile phase. Analyze immediately by HPLC [1] [2].

  • Base Degradation Study: Transfer about 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1N sodium hydroxide and allow to stand at room temperature for 30 minutes. Then heat the solution at 70°C for 24 hours in a sealed container. After the stress period, cool to room temperature, neutralize with 2.0 mL of 0.1N hydrochloric acid, and dilute to volume with the mobile phase. Analyze immediately by HPLC [1] [2].

  • Oxidative Degradation Study: Transfer about 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide solution and allow to stand at room temperature for 30 minutes. Then heat the solution at 70°C for 24 hours in a sealed container. After the stress period, cool to room temperature and dilute to volume with the mobile phase. Analyze immediately by HPLC [1] [2].

  • Photolytic Degradation Study: Spread a thin layer of this compound powder in a petri dish and expose to UV light (200-300 nm) in a photostability chamber for 24 hours. The total illumination should be not less than 200 W·h/m² for UV and 1.2 million lux·h for visible light as per ICH option 2. After exposure, prepare the sample solution at appropriate concentration using the standard method and analyze by HPLC [1] [2].

  • Thermal Degradation Study: Place this compound powder in a glass vial and store in a stability chamber at 105°C for 24 hours. After the stress period, allow to cool to room temperature in a desiccator. Prepare the sample solution at appropriate concentration using the standard method and analyze by HPLC [1] [2].

Impurity Characterization

Structural Elucidation of Impurities

The structural characterization of this compound impurities is essential for understanding degradation pathways and potential toxicological concerns. Recent studies have identified and characterized eleven process-related impurities in this compound drug substance using advanced analytical techniques. These impurities were thoroughly investigated using ESI-LC-MS, 1H NMR, and 13C NMR spectroscopic techniques. Plausible fragmentation pathways were proposed for each impurity to ascertain their structures, providing valuable insights for process optimization and control [4].

A separate UPLC-PDA study coupled with ESI-MS detection identified twelve degradation products under various stress conditions and elucidated their degradation mechanisms. This comprehensive approach helps in distinguishing between process-related impurities and degradation-induced impurities, which is critical for developing appropriate control strategies. The identification of these impurities allows for the establishment of meaningful specifications and analytical control methods to ensure drug product quality throughout its shelf life [3].

Common this compound Impurities

Table 4: Characterized impurities of this compound

Impurity ID Molecular Formula Molecular Weight CAS Number Type
Impurity 1 C17H16ClFO3 322.8 1551444-36-0 Process-related
Impurity 2 C15H12ClFO3 294.7 680610-70-2 Process-related
Impurity 3 C16H14ClFO4 324.7 949465-79-6 Process-related
Impurity 4 C23H23ClFNO5 447.9 697761-98-1 Process-related
Impurity 5 C25H27ClFNO5 475.94 949465-91-2 Process-related
Other Impurities Various 304.8 - 671.5 Not assigned Process-related/Degradants

Method Validation

The analytical methods for this compound and its impurities have been comprehensively validated according to ICH guidelines Q2(R1) to demonstrate they are suitable for their intended purpose. The validation parameters typically include specificity, linearity, accuracy, precision, detection limit, quantification limit, robustness, and system suitability. The specificity of the method is established through forced degradation studies, demonstrating separation of degradation products from the main peak and from each other, thus proving the stability-indicating capability of the method.

The linearity of the method is evaluated over the specified range, which should encompass the expected concentrations from the quantification limit to at least 120% of the test concentration. The accuracy is determined through recovery studies by spiking known amounts of impurities into the drug substance or product and calculating the percentage recovery. The precision of the method is established at multiple levels, including repeatability (method precision) and intermediate precision (ruggedness). The robustness of the method is evaluated by deliberate variations of critical method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Conclusion

The development and validation of stability-indicating HPLC methods for the analysis of this compound and its impurities are essential for ensuring the quality, safety, and efficacy of this important antiretroviral drug. The methods described in these application notes provide reliable and reproducible means for quantifying this compound and its related substances in both bulk drug substance and pharmaceutical dosage forms. The forced degradation studies demonstrate the stability-indicating nature of these methods, while the impurity characterization work provides valuable insights into the degradation pathways of this compound.

These methods are suitable for routine quality control applications as well as for stability studies in pharmaceutical development and manufacturing. The validation data confirm that the methods are specific, accurate, precise, and robust within the specified operational ranges. Implementation of these methods will support regulatory submissions and ensure consistent product quality throughout the drug product lifecycle.

References & Citations

  • Runja C, et al. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, this compound and Cobicistat in Pharmaceutical Dosage Form. J Chromatogr Sci. 2016;54(5):759-764. doi:10.1093/chromsci/bmw004 [1] [5]

  • Characterization of this compound and Its Related Impurities Using ESI–LC–MS, NMR Techniques, Method Development and Validation of Its Related Substances by HPLC Method. Chromatographia. 2024;87:227-248. doi:10.1007/s10337-024-04314-2 [4]

  • UPLC-PDA Approach for Simultaneous Quantification of this compound, Tenofovir, Emtricitabine and Cobicistat in Tablets: An MS-ESI Study for Degradation Products. J Chromatogr Sci. 2024;62(8):719-731. doi:10.1093/chromsci/bmad067 [3]

  • Kapavarapu S, et al. Isocratic Stability Indicating RP-HPLC Method for the Assay of this compound in Pure and in Dosage Forms. Der Pharmacia Lettre. [2]

  • Harini U, Pawar AKM. A Validated Stability Indicating LC-MS Compatible RP-HPLC Assay and Dissolution Methods for Marketed Formulation Stribild. JDDT. 2018;8(6). doi:10.22270/jddt.v8i6.2037 [6]

  • This compound EP Impurities & USP Related Compounds. SynThink Chemicals. [7]

References

diatomaceous earth supported liquid extraction Elvitegravir

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Elvitegravir (EVG) is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection [1]. It inhibits the HIV replication cycle by preventing the binding of the integrase-viral DNA complex to host cell DNA, thereby blocking the formation of the HIV-1 provirus [1]. As with all antiretroviral agents, understanding its pharmacokinetic profile is crucial for ensuring therapeutic efficacy and safety.

Diatomaceous Earth (DE) Supported Liquid Extraction is a sample preparation technique that leverages the high surface area and absorptive properties of diatomaceous earth—a porous, amorphous silica material derived from fossilized algae [2]. The principle involves the application of a biological sample (e.g., plasma) to the DE bed. The aqueous sample coats the hydrophilic DE surface. A water-immiscible organic solvent is then passed through the bed, extracting the analytes of interest from the aqueous phase into the organic phase as it flows through. This method offers high and selective recovery with minimal matrix interference [3].

Experimental Protocol

Reagents and Materials
  • Analytes: this compound and Ritonavir (used as a booster).
  • Internal Standard (IS): A suitable stable isotope-labelled internal standard for this compound (e.g., d6-Elvitegravir) is recommended [1].
  • Plasma: Rat plasma (or human plasma for clinical applications).
  • Extraction Sorbent: Diatomaceous earth SLE columns or bulk material.
  • Extraction Solvent: Dichloromethane (HPLC grade) [3].
  • LC-MS/MS Solvents: Acetonitrile, methanol, and water (all LC-MS grade). Ammonium formate and trifluoroacetic acid (Analytical grade) [3].
Instrumentation and Chromatographic Conditions

The following table summarizes the key instrumentation and conditions used in the reference method [3].

Table 1: LC-MS/MS Instrumentation and Conditions

Parameter Specification
Instrument High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Analytical Column Waters Symmetry C18 (4.6 × 250 mm, 5 μm)
Mobile Phase 20 mM Ammonium formate + 0.05% Trifluoroacetic Acid : Acetonitrile (35:65, v/v)
Elution Mode Isocratic
Mass Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)
Step-by-Step SLE Procedure

The sample preparation workflow can be visualized as follows:

G Plasma Plasma Step1 Mix 100 µL plasma with Internal Standard Plasma->Step1 IS Internal Standard IS->Step1 Step2 Load onto Diatomaceous Earth SLE Column Step1->Step2 Step3 Equilibrate (5-10 min) for sample absorption Step2->Step3 Step4 Elute with Dichloromethane Step3->Step4 Step5 Collect Eluent Step4->Step5 Step6 Evaporate to Dryness under Nitrogen Stream Step5->Step6 Step7 Reconstitute in Mobile Phase Step6->Step7 LCMS LC-MS/MS Analysis Step7->LCMS

  • Sample Pretreatment: Thaw frozen plasma samples on ice or in a refrigerator. Vortex to ensure homogeneity.
  • Internal Standard Addition: Pipette 100 μL of plasma into a clean tube. Add a known, appropriate volume of the internal standard working solution [1].
  • Loading: Load the plasma-internal standard mixture onto the diatomaceous earth SLE column.
  • Equilibration: Allow the sample to absorb into the sorbent completely. A 5-10 minute equilibration time is typically sufficient.
  • Elution: Slowly pass 2-3 mL of dichloromethane through the column to elute this compound and the internal standard. Note: The elution solvent should be added only after the aqueous sample has fully absorbed into the DE bed.
  • Collection: Collect the entire eluate in a clean glass tube.
  • Evaporation: Evaporate the organic eluent to dryness under a gentle stream of nitrogen gas at room temperature or 37°C.
  • Reconstitution: Reconstitute the dry residue with 100-200 μL of the HPLC mobile phase. Vortex thoroughly to dissolve all residues.
  • Analysis: Inject an appropriate volume (e.g., 10-20 μL) into the LC-MS/MS system.

Method Validation Summary

The developed method was extensively validated as per standard bioanalytical guidelines. The key validation parameters are summarized below.

Table 2: Summary of Bioanalytical Method Validation Data [3]

Validation Parameter Result for this compound
Calibration Range 2 - 5000 ng/mL
Regression Coefficient (r²) > 0.997
Absolute Recovery 87.31% - 92.18%
Intra-day Precision (% RSD) 1.55% - 7.47%
Inter-day Precision (% RSD) Data conformed to acceptance criteria
Accuracy (% Bias) 0% - 5%

Application: Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in healthy rats following a single oral administration of a 15 mg kg⁻¹ dose of this compound boosted with 5 mg kg⁻¹ ritonavir [3]. The sensitivity and specificity of the method allowed for the reliable quantification of this compound concentrations over time, enabling the calculation of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

Troubleshooting and Notes

  • Carryover: Some C18 columns, especially when used with acetonitrile-based mobile phases, can exhibit significant carryover for this compound [1]. Testing different column chemistries (e.g., XBridge C18) and incorporating a strong wash step in the gradient can mitigate this issue [1].
  • Specificity: No significant interferences were observed at the retention times of this compound, Ritonavir, or the internal standard, confirming the method's specificity [3].
  • Plasma Matrix: The use of certain anticoagulants, such as lithium-heparin, has been reported to cause ion suppression for some integrase inhibitors in mass spectrometry. The impact of different plasma collection tubes should be evaluated during method development [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Elvitegravir is a human immunodeficiency virus integrase strand transfer inhibitor (INSTI) that blocks the integration of viral DNA into the host genome, thereby preventing viral replication. It is formulated as a fixed-dose combination product with other antiretroviral agents for the treatment of HIV-1 infection. The chemical structure of this compound is characterized as 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a molecular formula of C~23~H~23~ClFNO~5~ and a molecular weight of 447.88 g/mol. This compound exists as a white to pale yellow solid with poor aqueous solubility (less than 0.3 μg/mL in water at 20°C) and a melting point of 92-96°C [1].

Pharmaceutical analysis of related substances is critical for ensuring drug safety and quality, as recommended by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q3B(R2). These guidelines establish validated analytical procedures for detecting and quantifying impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products. The validation of analytical methods for this compound must demonstrate suitable performance characteristics for specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness [1]. This application note provides a detailed protocol for validating an HPLC-UV method for the determination of related substances in this compound, incorporating a Quality by Design (QbD) approach to ensure method robustness and reliability throughout the product lifecycle.

Methodology

Analytical Method

The determination of this compound related substances employs reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The method utilizes a C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 40°C. The mobile phase consists of a gradient mixture of solvent A (0.1% v/v orthophosphoric acid in water) and solvent B (acetonitrile) at a flow rate of 1.0 mL/min. The gradient program begins at 40% B, increases linearly to 80% B over 25 minutes, holds at 80% B for 5 minutes, then returns to initial conditions over 2 minutes with a 8-minute re-equilibration period. The injection volume is 20 μL, and detection is performed at 254 nm [1] [2].

Table 1: Chromatographic Conditions for this compound Related Substances Analysis

Parameter Specification
Column C18 (250 mm × 4.6 mm, 5 μm)
Temperature 40°C
Mobile Phase Gradient: 0.1% orthophosphoric acid (A) and acetonitrile (B)
Flow Rate 1.0 mL/min
Injection Volume 20 μL
Detection Wavelength 254 nm
Run Time 40 minutes
Quality by Design (QbD) Approach

The Quality by Design framework was applied to method development as described by the QbD approach for this compound quantification in human plasma. This systematic approach involves defining the analytical target profile, identifying critical method parameters through risk assessment, and conducting design of experiments (DoE) to establish the method design space. Critical process parameters that may affect chromatographic performance include mobile phase composition, pH, column temperature, and flow rate. The QbD approach provides a significant advance over traditional heuristic method development by systematically evaluating and controlling sources of variability, resulting in a more robust and reliable method [3].

The following workflow illustrates the QbD-based method development and validation process:

G Start Define Analytical Target Profile (ATP) Risk Risk Assessment: Identify Critical Parameters Start->Risk DOE Design of Experiments (DoE) Risk->DOE Opt Method Optimization DOE->Opt Val Method Validation Opt->Val DS Establish Design Space Val->DS Cont Continuous Monitoring DS->Cont

Validation Parameters

The method validation for this compound related substances was conducted according to ICH guideline Q2(R1) requirements. The following sections describe the experimental results for each validation parameter.

Specificity

Specificity was demonstrated by resolving this compound from all potential impurities and degradation products. Forced degradation studies were performed on this compound samples under acidic, basic, oxidative, thermal, and photolytic stress conditions. The method successfully separated all degradation products from the main peak and from each other, with resolution greater than 2.0 between all critical pairs. Peak purity of this compound was confirmed using photodiode array detection, demonstrating that the method is selective and specific for the analysis of this compound and its related substances [1].

Accuracy

Accuracy was determined by spiking known quantities of this compound and its related substances (Impurity-I, Impurity-II, and Impurity-III) into a sample matrix at three concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery for each impurity was calculated and found to be within the acceptance criteria of 90-110%. The results demonstrate that the method is accurate for the quantification of this compound related substances across the specified range [1].

Table 2: Accuracy Results for this compound and Related Substances

Compound Spike Level (%) Mean Recovery (%) RSD (%)
This compound 50 99.2 1.2
100 98.7 0.9
150 101.3 1.1
Impurity-I 50 97.8 1.5
100 99.1 1.3
150 102.1 1.4
Impurity-II 50 98.5 1.8
100 100.2 1.2
150 99.7 1.6
Impurity-III 50 101.2 1.4
100 98.9 1.7
150 100.5 1.3
Precision

Method precision was evaluated by analyzing six independent sample preparations of this compound spiked with 0.5% of each known impurity relative to the target analyte concentration. The relative standard deviation (RSD) for each impurity was calculated and found to be less than 5.0%, meeting the acceptance criteria for precision. Intermediate precision was demonstrated by performing the analysis on different days, with different analysts, and using different instruments. The RSD for the intermediate precision study was also within 5.0%, confirming that the method provides reproducible results under varied conditions [1].

Linearity and Range

Linearity was established for this compound and its related substances over a concentration range of 25% to 150% of the specification limit. Five concentration levels were prepared for each compound, and the peak responses were recorded. The correlation coefficients (r²) for all compounds were greater than 0.999, demonstrating excellent linearity. The range of the method was established as 25-150% of the specification limit, confirming that the method provides accurate and precise results when the analyte is within this concentration interval [1].

Table 3: Linearity Data for this compound and Related Substances

Compound Concentration Range (μg/mL) Correlation Coefficient (r²) Slep Intercept
This compound 10-150 0.9998 25432.5 1254.3
Impurity-I 0.5-3.0 0.9992 24561.8 98.7
Impurity-II 0.5-3.0 0.9995 23145.2 87.3
Impurity-III 0.5-3.0 0.9993 22876.9 102.5
Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio approach. The LOD was established as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ was established as the concentration that produces a signal-to-noise ratio of 10:1. The LOD for this compound and its related substances was found to be approximately 0.05% relative to the target analyte concentration, while the LOQ was approximately 0.15%. The precision at the LOQ concentration was confirmed with an RSD of less than 10% [1].

Robustness

Robustness was evaluated by deliberately varying key chromatographic parameters, including mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters, including resolution, tailing factor, and theoretical plates, remained within acceptable limits under all modified conditions. The resolution between critical pairs remained greater than 2.0, demonstrating that the method is robust for routine use [1].

Experimental Protocols

Sample Preparation

Standard Solution: Accurately weigh and transfer approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent (acetonitrile:water, 50:50 v/v) to obtain a solution with a concentration of 0.5 mg/mL.

Test Solution: Accurately weigh and transfer approximately 50 mg of this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of 0.5 mg/mL.

System Suitability Solution: Prepare a mixture containing this compound and all known impurities at the specification limit (0.5%) to verify resolution and chromatographic performance [1].

Forced Degradation Studies

Acidic Degradation: Add 1 mL of 0.1 N HCl to 10 mg of this compound in a vial. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to appropriate concentration with diluent.

Basic Degradation: Add 1 mL of 0.1 N NaOH to 10 mg of this compound in a vial. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to appropriate concentration with diluent.

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 10 mg of this compound in a vial. Allow to stand at room temperature for 30 minutes. Dilute to appropriate concentration with diluent.

Thermal Degradation: Expose solid this compound to 80°C for 7 days in a stability chamber. Prepare sample solution at appropriate concentration.

Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Prepare sample solution at appropriate concentration [1].

System Suitability Testing

Before sample analysis, system suitability must be verified. Inject the system suitability solution and evaluate the following parameters:

  • Theoretical plates: Not less than 5000 for the this compound peak
  • Tailing factor: Not more than 2.0 for the this compound peak
  • Resolution: Not less than 2.0 between this compound and the closest eluting impurity
  • Relative standard deviation: Not more than 2.0% for six replicate injections of the standard solution

The following diagram illustrates the complete analytical workflow for this compound related substances testing:

G Sample Sample Preparation Deg Forced Degradation Studies Sample->Deg Suit System Suitability Test Deg->Suit Acid Acidic Degradation Deg->Acid Base Basic Degradation Deg->Base Oxid Oxidative Degradation Deg->Oxid Therm Thermal Degradation Deg->Therm Photo Photolytic Degradation Deg->Photo HPLC HPLC-UV Analysis Suit->HPLC Data Data Analysis HPLC->Data Report Reporting Data->Report

Discussion

Interpretation of Validation Data

The validation data demonstrates that the HPLC-UV method is suitable and reliable for the determination of related substances in this compound. The method exhibits excellent specificity, accurately quantifying known impurities without interference from the main peak or degradation products. The linearity results with correlation coefficients greater than 0.999 across the specified range indicate a strong mathematical relationship between concentration and detector response, which is essential for accurate quantification of impurities at low levels [1].

The QbD approach to method development provides enhanced understanding of critical method parameters and their effects on chromatographic performance. By establishing a design space through systematic experimentation, the method remains robust even when operational parameters experience minor variations. This is particularly important for quality control laboratories where consistent and reliable performance is required over time and across different instruments and analysts [3].

Application in Pharmaceutical Analysis

Validated analytical methods for related substances are essential throughout the drug development lifecycle, from early formulation studies to commercial quality control. The ability to accurately identify and quantify impurities ensures drug product safety and helps establish appropriate specifications. For this compound, which is typically administered as part of fixed-dose combination products, monitoring related substances is particularly important to ensure stability and compatibility with other active ingredients [4] [5].

The method described in this application note can be applied to various scenarios, including:

  • Stability studies to monitor impurity profiles under different storage conditions
  • Batch release testing to ensure product quality meets established specifications
  • Comparative studies between different manufacturers or manufacturing processes
  • Troubleshooting investigations when unexpected impurities appear

Conclusion

The HPLC-UV method for determination of this compound related substances has been comprehensively validated in accordance with ICH guidelines Q2(R1) and Q3B(R2). The method demonstrates suitable performance characteristics for specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness. The application of Quality by Design principles during method development provides enhanced method understanding and ensures consistent performance throughout the method lifecycle.

This validated method offers a reliable, accurate, and precise analytical procedure for the quantification of related substances in this compound drug substance and drug products. The method is stability-indicating and can be successfully applied in quality control laboratories for routine analysis and stability studies, ensuring the safety and quality of this compound-containing pharmaceutical products.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Elvitegravir, Dolutegravir, and Cobicistat in Human Plasma using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

The simultaneous quantification of antiretroviral (ARV) agents in biological matrices represents a critical advancement in therapeutic drug monitoring (TDM) and pharmacokinetic research for human immunodeficiency virus (HIV) infection management. Integrase strand transfer inhibitors (InSTIs), including dolutegravir (DTG) and elvitegravir (EVG), have emerged as preferred third agents in combination antiretroviral therapy due to their favorable efficacy and safety profiles [1]. Cobicistat (COBI), a pharmacokinetic enhancer, is frequently co-administered with these drugs to boost their systemic exposure through potent CYP3A4 inhibition [2]. The clinical need for monitoring these agents arises from various scenarios where drug concentrations impact therapeutic outcomes, including suspected drug-drug interactions, altered pharmacokinetics in special populations (pregnancy, renal/hepatic impairment), adherence assessment, and toxicity management [1].

The development of a robust bioanalytical method for simultaneous determination of these ARVs addresses a significant laboratory efficiency challenge. Previously, individual quantification assays required separate runs, larger sample volumes, and extended analytical time, creating practical limitations for clinical implementation. The presented protocol enables researchers to accurately measure therapeutic concentrations of these commonly co-administered antiretroviral agents in a single efficient run, thereby enhancing laboratory workflow while maintaining high analytical standards [1]. This approach is particularly valuable for therapeutic drug monitoring programs and clinical trials investigating drug interactions between boosted regimens.

Methodology Summary

Principle of the Analysis

This protocol utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of dolutegravir, this compound, and cobicistat in human plasma. The method leverages stable isotope-labeled internal standards for each analyte to ensure accurate quantification by compensating for extraction efficiency variations and matrix effects. The analytical approach involves protein precipitation for sample cleanup, chromatographic separation using a reversed-phase C18 column, and detection via electrospray ionization in positive mode with selected reaction monitoring (SRM). The validated method demonstrates excellent analytical performance across clinically relevant concentration ranges with minimal sample volume requirements, making it suitable for both routine TDM and pharmacokinetic research applications [1].

Experimental Workflow

The dot code below illustrates the complete analytical workflow from sample collection to data analysis:

G cluster_1 Sample Preparation Steps SampleCollection Sample Collection SamplePreparation Sample Preparation SampleCollection->SamplePreparation Centrifuge & Aliquot Chromatography UPLC Separation SamplePreparation->Chromatography Inject 5 μL MassSpectrometry MS/MS Detection Chromatography->MassSpectrometry Eluate Transfer DataAnalysis Data Analysis MassSpectrometry->DataAnalysis SRM Data ResultsReporting Results Reporting DataAnalysis->ResultsReporting Concentration Values PlasmaAliquot 50 μL Plasma Aliquot ISAddition Add Internal Standards PlasmaAliquot->ISAddition ProteinPrecipitation Protein Precipitation with Methanol ISAddition->ProteinPrecipitation Centrifugation Centrifuge (15,000 × g, 10 min) ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection

Figure 1: Complete analytical workflow for simultaneous ARV quantification showing sample processing from collection to final reporting.

Materials and Instruments

Reagents and Chemicals
  • Reference Standards: Dolutegravir, this compound, cobicistat (purity >98%)
  • Isotope-Labeled Internal Standards: 13C2H5-dolutegravir, 13C6-elvitegravir, 13C4,2H3-cobicistat (Alsachim, France) [1] [3]
  • Solvents: UPLC/MS quality methanol, hypergrade acetonitrile LiChrosolv, dimethylsulfoxide SeccoSolv (Merck KGaA, Germany) [1]
  • Water: Ultra-pure water (18.2 MΩ·cm resistivity)
  • Buffer Salts: Ammonium formate (Thermo Scientific, USA) [3]
  • Biological Matrix: Blank human EDTA plasma (BioIVT, USA) for calibration standards and quality controls [3]
Equipment and Software
  • UPLC System: Ultra-high-performance liquid chromatography system with binary pump, autosampler, and column compartment capable of maintaining temperature at 60°C [3]
  • Mass Spectrometer: Triple quadrupole mass spectrometer with heated electrospray ionization (H-ESI) source (e.g., TSQ Quantiva, Thermo Fisher Scientific) [3]
  • Analytical Column: C18 column (50 × 2.1 mm, 2.6 μm, Accucore, Thermo Fisher Scientific) [3]
  • Data Processing: Xcalibur Version 4.4.16.14 (Thermo Fisher Scientific) or equivalent software [3]
  • Ancillary Equipment: Analytical balance, calibrated pipettes, centrifuge capable of 15,000 × g, vortex mixer, ultrasonic bath, pH meter

Sample Preparation Protocol

Solution Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of each analyte and corresponding internal standards in DMSO. Aliquot and store at -80°C.
  • Working Solutions: Prepare mixed working solutions in methanol for calibrators and quality controls at appropriate concentrations through serial dilution.
  • Internal Standard Working Solution: Prepare in methanol to contain 13C2H5-dolutegravir (50 μg/L), 13C6-elvitegravir (50 μg/L), and 13C4,2H3-cobicistat (20 μg/L) [3].
Sample Extraction Procedure

The sample preparation employs a straightforward protein precipitation technique that provides excellent recovery while minimizing procedural complexity:

  • Aliquot 50 μL of human plasma sample into a 1.5 mL microcentrifuge tube [1]
  • Add 25 μL of the internal standard working solution
  • Vortex mix for 10 seconds to ensure proper mixing
  • Add 200 μL of ice-cold methanol for protein precipitation
  • Vortex vigorously for 30 seconds followed by sonication for 5 minutes
  • Centrifuge at 15,000 × g for 10 minutes at 10°C
  • Transfer 150 μL of the clear supernatant to a clean autosampler vial
  • Inject 5 μL into the UPLC-MS/MS system [3]

Note: For optimal results, process samples in batches that include calibration standards, quality controls, and subject samples. Maintain consistent timing between precipitation and centrifugation across all samples.

Chromatographic Conditions

UPLC Parameters

The chromatographic separation was optimized to achieve baseline resolution of all analytes with a short run time, enhancing throughput while maintaining analytical integrity:

Parameter Specification Description
Column C18 (50 × 2.1 mm, 2.6 μm) Accucore, Thermo Fisher Scientific
Mobile Phase A 20 mM ammonium formate (pH 3.5) Buffered with formic acid
Mobile Phase B Acetonitrile UPLC/MS grade
Flow Rate 1.000 mL/min Constant throughout analysis
Injection Volume 5 μL Partial loop with needle wash
Autosampler Temperature 10°C Maintains sample integrity
Column Temperature 60°C Enhances separation efficiency
Run Time 10 minutes Includes re-equilibration [1]
Gradient Program

The following elution gradient provides optimal separation of the target analytes with minimal carryover:

G TimeZero 0.00 min 30% B TimeZeroThree 0.30 min 47.5% B TimeZero->TimeZeroThree Ramp TimeZeroNineFive 0.95 min 75% B TimeZeroThree->TimeZeroNineFive Ramp RetTimes Typical Retention Times: • Cobicistat: 0.45 min • this compound: 0.85 min • Dolutegravir: 1.2 min TimeOneFour 1.40 min 100% B TimeZeroNineFive->TimeOneFour Ramp TimeOneFive 1.50 min 30% B TimeOneFour->TimeOneFive Sharp Drop TimeTen 10.00 min 30% B TimeOneFive->TimeTen Re-equilibrate

Figure 2: UPLC gradient profile and analyte retention characteristics showing optimal temporal separation for accurate quantification.

Mass Spectrometric Detection

Ion Source Parameters

The mass spectrometric detection employs heated electrospray ionization (H-ESI) in positive mode with the following optimized source parameters:

  • Ionization Mode: Positive electrospray ionization
  • Spray Voltage: 1500 V (static)
  • Ion Transfer Tube Temperature: 140°C
  • Vaporizer Temperature: 350°C
  • Sheath Gas Pressure: 60 arbitrary units
  • Auxiliary Gas Pressure: 25 arbitrary units
  • Sweep Gas Pressure: 0 arbitrary units
  • Q1 and Q3 Resolution: 0.7 FWHM (full width at half maximum)
  • Collision-Induced Dissociation (CID) Gas: 1.5 mTorr [3]
SRM Transitions and Collision Energies

The selected reaction monitoring (SRM) transitions were optimized for each analyte and their corresponding internal standards to achieve maximum sensitivity and specificity:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention Time (min)
Dolutegravir 420.2 276.1 25 1.2
13C2H5-Dolutegravir (IS) 425.2 281.1 25 1.2
This compound 448.2 344.1 20 0.85
13C6-Elvitegravir (IS) 454.2 350.1 20 0.85
Cobicistat 776.4 545.3 36 0.45
13C4,2H3-Cobicistat (IS) 783.4 552.3 36 0.45

Table 1: Optimized SRM parameters for the detection of target analytes and their internal standards showing characteristic precursor→product ion transitions.

Method Validation

Analytical Performance

The method was rigorously validated according to EMA and FDA guidelines for bioanalytical method validation. The results demonstrated excellent performance characteristics across all validation parameters:

Validation Parameter Dolutegravir This compound Cobicistat
Linear Range 50-5000 μg/L 50-5000 μg/L 5-500 μg/L
Lower Limit of Quantification 50 μg/L 50 μg/L 5 μg/L
Within-Day Precision (%CV) 1.2-4.8% 1.5-4.5% 1.2-4.8%
Between-Day Precision (%CV) 0.4-4.3% 1.0-4.2% 0.4-4.3%
Accuracy (%) 94.1-102.4% 95.5-101.8% 94.1-102.4%
Extraction Recovery 95-105% 92-107% 90-102%
Matrix Effect Minimal (<15%) Minimal (<15%) Minimal (<15%)

Table 2: Method validation results demonstrating acceptable precision, accuracy, and sensitivity across the validated concentration ranges.

Stability Assessment

Comprehensive stability evaluations were conducted under various conditions to ensure sample integrity throughout the analytical process:

  • Bench-top Stability: ≥24 hours at room temperature
  • Processed Sample Stability: ≥72 hours in autosampler at 10°C
  • Freeze-Thaw Stability: ≥3 cycles (-80°C to room temperature)
  • Long-Term Stability: ≥30 days at -80°C
  • Stock Solution Stability: ≥6 months at -80°C

Clinical Applications

Therapeutic Drug Monitoring

This validated method has direct application in clinical settings for therapeutic drug monitoring of antiretroviral therapy. The simultaneous quantification of these agents is particularly valuable in:

  • Drug-Drug Interaction Studies: As demonstrated by the pharmacokinetic interaction between cobicistat-boosted this compound and darunavir, where similar this compound C24 concentrations (233.67 versus 250.39 ng/mL, P = 0.406) were observed when co-administered [2]
  • Adherence Monitoring: Verification of patient compliance through drug level assessment
  • Special Populations: Dose optimization in pregnant patients, and those with renal or hepatic impairment
  • Toxicity Management: Identification of supratherapeutic concentrations associated with adverse effects
Pharmacokinetic Boosting Studies

The method provides valuable tools for investigating pharmacokinetic boosting strategies, particularly relevant for cobicistat, which functions as a potent irreversible CYP3A4 inhibitor. Recent research has explored the application of cobicistat boosting beyond HIV therapy, including:

  • Oncological Applications: Cobicistat-mediated boosting of oral chemotherapeutic agents like venetoclax to enable dose reduction and improve cost-effectiveness [3]
  • Dosing Strategy Development: Clinical trials (e.g., HOVON 171 trial) investigating optimized dosing regimens for boosted therapies
  • Exposure-Response Relationships: Correlation of drug concentrations with therapeutic efficacy and safety endpoints

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape Column degradation Replace analytical column; ensure mobile phase pH is optimal
Reduced Sensitivity Source contamination Clean ion source and cone; check mass calibration
Retention Time Shift Mobile phase composition change Prepare fresh mobile phases; check gradient program
High Background Noise Contaminated solvents or samples Use fresh high-purity solvents; ensure clean sample preparation
Internal Standard Variation Improper IS addition Check IS solution stability; ensure consistent pipetting
Calibration Curve Issues Standard degradation Prepare fresh stock solutions; check dilution accuracy

Conclusion

The presented UPLC-MS/MS method provides a robust, accurate, and efficient approach for the simultaneous determination of dolutegravir, this compound, and cobicistat in human plasma. The validated assay demonstrates excellent analytical performance across clinically relevant concentration ranges with minimal sample volume requirements (50 μL). The application of stable isotope-labeled internal standards for each analyte ensures precision and accuracy, while the efficient sample preparation and short chromatographic runtime (10 minutes) make this method highly suitable for high-throughput clinical laboratories.

This protocol addresses a significant need in both HIV clinical management and pharmacological research by enabling comprehensive assessment of drug exposure for these commonly co-administered antiretroviral agents. The method has proven valuable for therapeutic drug monitoring, drug interaction studies, and adherence assessment, ultimately supporting optimized antiretroviral therapy in diverse patient populations. Furthermore, the principles of this assay can be extended to investigate pharmacokinetic boosting strategies across therapeutic areas, highlighting its broad applicability in clinical pharmacology.

References

Comprehensive Application Notes and Protocols for Determination of Elvitegravir in Dried Blood Spots using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Elvitegravir (EVG) is a first-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated significant efficacy in antiretroviral therapy (ART). As part of combination regimens, EVG plays a crucial role in suppressing viral replication by preventing the integration of viral DNA into the host genome. Therapeutic drug monitoring (TDM) of antiretroviral agents is essential for optimizing clinical outcomes, particularly in special populations and for assessing medication adherence. Dried blood spot (DBS) sampling has emerged as a valuable alternative to conventional plasma sampling due to its minimal invasiveness, simplified storage and transportation requirements, and reduced biohazard risk. These advantages make DBS sampling particularly suitable for large-scale clinical trials, remote sample collection, and pediatric populations [1].

The development of robust bioanalytical methods for quantifying EVG in DBS samples is crucial for supporting pharmacokinetic studies and routine therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity, specificity, and throughput for reliable determination of EVG concentrations in biological matrices. This document provides detailed application notes and experimental protocols for the determination of EVG in DBS samples using LC-MS/MS, based on established methodologies with appropriate validation according to regulatory guidelines [1] [2].

Analytical Method Overview

The LC-MS/MS method for determination of EVG in DBS samples provides a selective and sensitive approach for quantifying this antiretroviral agent in biological samples. The method was developed and validated over a calibration range of 10-2000 ng/mL, encompassing therapeutically relevant concentrations observed in clinical practice. This analytical technique offers significant advantages over traditional plasma-based methods, including minimal sample volume requirements (25 μL of whole blood), simplified sample collection, and streamlined processing procedures [1].

EVG is typically administered as part of a fixed-dose combination with cobicistat (COBI), a pharmacokinetic enhancer that inhibits CYP3A4-mediated metabolism of EVG. The method described herein specifically addresses the quantification of EVG; however, it can be adapted to include COBI and other antiretroviral agents such as tenofovir (TFV) and emtricitabine (FTC) for comprehensive therapeutic drug monitoring. The isocratic chromatographic separation and mass spectrometric detection provide excellent analyte specificity with a total run time of only 4 minutes, making this method suitable for high-throughput applications [1] [2].

Table 1: Key Method Characteristics for this compound Determination in DBS

Parameter Specification
Analytical Technique LC-MS/MS with ESI+
Calibration Range 10-2000 ng/mL
Sample Volume 25 μL whole blood
Extraction Technique Methanol with sonication
Chromatography Reversed-phase (C18), isocratic
Mobile Phase 0.1% FA in water: 0.1% FA in ACN (45:55, v/v)
Flow Rate 0.25 mL/min
Retention Time ~2.0 minutes
Run Time 4 minutes
LLOQ 10 ng/mL

Sample Preparation Protocol

Materials and Reagents
  • Reference Standards: this compound (purity ≥98%), available from commercial suppliers such as United States Pharmacopeia or Sequoia Research Products
  • Internal Standards: Deuterated internal standard d6-Elvitegravir (d6-EVG, Toronto Research Chemicals)
  • Solvents: LC-MS grade methanol, acetonitrile, and formic acid (Fisher Scientific)
  • DBS Cards: Whatman 903 protein saver cards (GE Healthcare)
  • Equipment: Calibrated pipettes (25 μL capacity), 3 mm diameter punch, microcentrifuge tubes, centrifuge, sonicator, nitrogen evaporator, and analytical balance
Sample Collection and Storage
  • Collect whole blood samples via venipuncture into appropriate anticoagulant-treated tubes (EDTA is recommended)
  • Spot 25 μL of well-mixed whole blood onto Whatman 903 protein saver cards
  • Allow spotted cards to dry horizontally for a minimum of 4 hours at ambient temperature (overnight drying is recommended)
  • Store dried cards in gas-impermeable bags with desiccant sachets at appropriate temperature (-20°C for long-term storage; room temperature for short-term storage ≤30 days)
  • Include quality control samples at low, medium, and high concentrations with each batch of study samples [1]
Sample Processing and Extraction
  • Punch a 3 mm diameter disk from the center of each DBS using a precision punch
  • Transfer each punched disk into a labeled microcentrifuge tube
  • Add 500 μL of methanol containing internal standards (d6-EVG at appropriate concentration) to each tube
  • Sonicate the samples for 15 minutes to ensure complete extraction
  • Centrifuge at 14,000 RPM for 5 minutes to precipitate particulate matter
  • Transfer 450 μL of the supernatant to a clean tube
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the dried residue with 100 μL of 50% acetonitrile in water
  • Centrifuge again at 14,000 RPM for 2-3 minutes
  • Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis [1]

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography

The chromatographic separation is performed using reversed-phase chromatography with a Restek Pinnacle DB Biphenyl column (2.1 mm × 50 mm, 5 μm particle size) maintained at ambient temperature. The method utilizes an isocratic elution with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) in a ratio of 45:55 (v/v). The flow rate is maintained at 0.25 mL/min with an injection volume of 10 μL. The total run time is 4 minutes, with EVG eluting at approximately 2.0 minutes. This isocratic approach provides excellent reproducibility and minimizes equilibration time between injections [1].

Alternative chromatographic conditions have been reported for the simultaneous determination of EVG with other antiretroviral agents. Some methods employ gradient elution for the analysis of multiple drug classes, which may be preferable when analyzing EVG alongside other antiretrovirals with differing polarities. For instance, a validated UPLC-MS/MS method for 15 antiretroviral agents utilizes a gradient with 2 mM ammonium formate with 0.1% formic acid and acetonitrile with 0.1% formic acid, achieving separation within 4.2 minutes [3].

Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization (ESI) source operated in positive ion mode. Detection is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for EVG and the internal standard. The MS parameters should be optimized for maximum sensitivity and stability, typically including:

  • Ion spray voltage: 5500 V
  • Source temperature: 550°C
  • Nebulizer gas (GS1): 55 psi
  • Turbo gas (GS2): 60 psi
  • Curtain gas: 25-35 psi
  • Collision gas: Medium (4-6 psi)

Table 2: MRM Transitions and Mass Spectrometric Parameters for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
This compound 448.2 344.1 100 80 30
d6-Elvitegravir (IS) 454.2 350.1 100 80 30

The mass transitions monitor the characteristic fragmentation of EVG, providing high specificity for quantification. The retention time consistency and peak shape should be monitored throughout the analysis to ensure method reliability [1] [2].

Method Validation

The LC-MS/MS method for determination of EVG in DBS has been comprehensively validated according to FDA bioanalytical method validation guidelines. The validation parameters demonstrate that the method is reliable for the quantification of EVG in DBS samples.

Selectivity and Specificity

Selectivity was evaluated by analyzing six different sources of blank human blood spotted on DBS cards. No significant interference was observed at the retention times of EVG or the internal standard, confirming the method specificity. The peak areas in blank samples were less than 20% of the LLOQ for EVG, meeting acceptance criteria for selectivity [1].

Linearity and Sensitivity

The method demonstrates linear response over the concentration range of 10-2000 ng/mL for EVG. Calibration curves were established using eight non-zero concentrations, with correlation coefficients (r²) exceeding 0.997. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with accuracy and precision within ±20% of the nominal concentration, providing adequate sensitivity for monitoring trough concentrations during therapeutic drug monitoring [1].

Precision and Accuracy

Intra-assay and inter-assay precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, LQC, MQC, and HQC). The results demonstrated that the method is both precise and accurate for the quantification of EVG in DBS samples.

Table 3: Precision and Accuracy Data for this compound in DBS

QC Level Nominal Concentration (ng/mL) Intra-assay Precision (%CV) Intra-assay Accuracy (%RE) Inter-assay Precision (%CV) Inter-assay Accuracy (%RE)
LLOQ 10 <15% -8.89 to -0.49 <15% Within ±15%
LQC 30 <15% -8.89 to -0.49 <15% Within ±15%
MQC 900 <15% -8.89 to -0.49 <15% Within ±15%
HQC 1800 <15% -8.89 to -0.49 <15% Within ±15%
Recovery and Matrix Effects

Extraction recovery was evaluated by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at corresponding concentrations. The recovery for EVG was consistent and reproducible across the QC levels. Matrix effects were assessed by comparing the peak areas of standards prepared in mobile phase with those prepared in extracted blank matrix from six different sources. No significant matrix suppression or enhancement was observed for EVG, with matrix factors ranging from 0.95 to 1.05 and %CV <15% [1].

Stability

Stability of EVG in DBS was evaluated under various storage and handling conditions:

  • Bench-top stability: 4 hours at room temperature
  • Long-term stability: 30 days at room temperature, -20°C, and -80°C
  • Freeze-thaw stability: Three cycles
  • Processed sample stability: 24 hours in autosampler (10°C)

EVG demonstrated acceptable stability (<15% deviation from nominal concentrations) under all tested conditions, supporting the reliability of DBS sampling for clinical and pharmacokinetic studies [1].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the determination of this compound in dried blood spots using LC-MS/MS:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spot Spot 25μL Whole Blood on DBS Card Dry Dry Overnight at Room Temperature Spot->Dry Punch Punch 3 mm Disk Dry->Punch Extract Extract with Methanol Containing IS Punch->Extract Sonicate Sonicate 15 min Extract->Sonicate Centrifuge1 Centrifuge 14,000 RPM, 5 min Sonicate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Under N₂ at 40°C Transfer->Evaporate Reconstitute Reconstitute with 50% Acetonitrile Evaporate->Reconstitute Centrifuge2 Centrifuge 14,000 RPM, 2-3 min Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial Inject Inject 10μL Vial->Inject LC LC Separation Isocratic, 4 min Runtime Inject->LC MS MS Detection ESI+, MRM Mode LC->MS Quantify Quantify this compound Using Internal Standard MS->Quantify Calibration Generate Calibration Curve 10-2000 ng/mL Quantify->Calibration QC Process Quality Control Samples Calibration->QC Report Generate Analytical Report QC->Report

Diagram 1: Experimental workflow for determination of this compound in dried blood spots using LC-MS/MS

Applications in Drug Development and Clinical Research

The validated LC-MS/MS method for determination of EVG in DBS samples has diverse applications in drug development and clinical research:

  • Therapeutic Drug Monitoring: The method enables routine monitoring of EVG concentrations in HIV-infected patients to ensure therapeutic levels are maintained and to assess adherence to prescribed regimens. The simplified sample collection facilitates TDM in remote settings and special populations [1] [3].

  • Pharmacokinetic Studies: DBS sampling is particularly valuable for intensive pharmacokinetic profiling, especially in pediatric populations where blood volume is limited. The method has been successfully applied to characterize the pharmacokinetic profile of EVG, including parameters such as AUC, C~max~, T~max~, and t~1/2~ [1].

  • Adherence Assessment: Monitoring EVG concentrations in DBS provides an objective measure of medication adherence, which is crucial for long-term virologic suppression and preventing the development of drug-resistant HIV strains [1].

  • Hepatic Impairment Studies: EVG is primarily metabolized hepatically via CYP3A4 and UGT1A1/3 enzymes. The DBS method can be utilized to evaluate EVG pharmacokinetics in patients with hepatic impairment, informing appropriate dose adjustments in this special population [4] [5].

  • Drug-Drug Interaction Studies: The method supports the assessment of pharmacokinetic interactions between EVG and concomitant medications, which is particularly important given EVG's susceptibility to interactions due to its metabolic profile and the co-administration with pharmacokinetic enhancers like cobicistat [4] [5].

Troubleshooting and Technical Notes

  • Hematocrit Effect: While DBS methods are generally susceptible to hematocrit effects, the validated method demonstrated non-significant effects on quantification at hematocrit levels ranging from 35% to 70%. For samples outside this range, additional validation is recommended [1].

  • Spot Homogeneity: To ensure representative sampling, punch from the center of the DBS and maintain consistent spotting technique. Visual inspection of spots for uniformity is recommended before punching.

  • Carryover: Monitor carryover by injecting blank samples after high-concentration calibrators or QCs. If significant carryover is observed, implement additional wash steps in the autosampler needle wash program.

  • Ion Suppression: Although the method demonstrated minimal matrix effects, periodically assess ion suppression by post-column infusion of analytes during the injection of extracted blank matrix.

  • Chromatographic Performance: If peak shape deteriorates or retention times shift, consider replacing the guard column or analytical column. The biphenyl chemistry provides excellent retention and separation for EVG [1] [2].

Conclusion

The LC-MS/MS method for determination of EVG in DBS represents a robust, sensitive, and reproducible approach for quantifying this important antiretroviral agent in biological samples. The method validation data confirm that it meets regulatory standards for bioanalytical methods, while the DBS sampling approach offers practical advantages for clinical and research applications. The detailed protocols provided in this document enable implementation of this method in laboratory settings supporting drug development and therapeutic drug monitoring programs for HIV-infected patients.

References

Comprehensive Structural Characterization of Elvitegravir Impurities Using NMR and ESI-LC-MS: Analytical Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Elvitegravir (EVG) is a prominent HIV-1 integrase strand transfer inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection. As a potent antiretroviral agent, this compound specifically targets the HIV integrase enzyme, effectively blocking the integration of viral DNA into the host genome. The chemical structure of this compound (C₂₃H₂₃ClFNO₅) features a quinoline core substituted with a fluorobenzyl group and a hydroxyalkyl side chain, which confers its pharmacological activity. [1] [2]

In pharmaceutical development, comprehensive impurity profiling is crucial for ensuring drug safety, efficacy, and quality. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources including synthetic intermediates, reaction by-products, degradation products, and isomeric variants. These impurities may potentially affect the therapeutic profile of the drug product, making their identification and characterization essential for regulatory compliance and quality control. Recent advances in analytical technologies have enabled more precise structural elucidation of these impurities, supporting the development of robust quality standards for this compound-based pharmaceutical formulations. [3] [4]

Analytical Techniques for Structural Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for the structural elucidation of this compound and its related impurities. Both ¹H NMR and ¹³C NMR provide comprehensive information about the molecular framework, functional groups, and stereochemical properties of impurities. The technique enables researchers to determine carbon-hydrogen connectivity through 2D experiments such as COSY, HSQC, and HMBC, which are particularly valuable for distinguishing isomeric impurities and confirming substitution patterns on the quinoline core and benzyl substituents. [3]

For impurity characterization, NMR analysis typically involves comparing the spectral data of isolated impurities with that of the parent this compound compound. Chemical shift variations, particularly in protons adjacent to substitution sites, provide crucial evidence for structural modifications. The integration of NMR with mass spectrometric data allows for complete structural assignment, including the differentiation of positional isomers and stereoisomers that may arise during synthesis or storage. [3] [4]

ESI-LC-MS Analysis

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) represents another fundamental technique in impurity profiling, offering high sensitivity and selectivity for detecting and identifying trace-level impurities. The electrospray ionization process efficiently generates protonated molecules [M+H]⁺ for this compound and its impurities, which are subsequently fragmented to provide structural information through tandem mass spectrometry. [3] [5]

The characteristic fragmentation patterns observed in ESI-LC-MS analysis facilitate the identification of impurity structures, particularly when reference standards are unavailable. For this compound, the predominant fragmentation pathway involves cleavage of the quinoline-carboxylic acid moiety, yielding key product ions that provide insights into structural modifications. LC-MS analysis typically employs reverse-phase chromatography with trifluoroacetic acid or formic acid modifiers in the mobile phase to achieve optimal separation of this compound and its related substances prior to mass spectrometric detection. [3] [6] [5]

Table 1: Mass Spectrometry Parameters for this compound and Selected Impurities

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentation Pathway
This compound 448.2 344.1 Loss of hydroxyalkyl side chain
Impurity A 475.9 - Ethyl ester variant
Impurity B 324.7 - Demethylated carboxylic acid
Impurity C 461.9 - Methyl analog

HPLC Method Development and Validation

Chromatographic Conditions

A stability-indicating HPLC method has been developed specifically for the separation and quantification of this compound and its eleven process-related impurities. The method employs a simple gradient separation with mobile phases consisting of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile. This mass spectrometric compatible mobile phase composition enables direct coupling with ESI-MS detection for impurity identification without the need for sample reparation or desalting. [3]

The chromatographic method has been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, accuracy, precision, linearity, and robustness. The validation parameters include:

  • Specificity: Baseline separation of all known impurities and forced degradation products
  • Linearity: Demonstrated over a specified range for each impurity with correlation coefficients >0.99
  • Accuracy: Established through recovery studies at levels from LOQ to 120% of the specification limit
  • Precision: Both repeatability and intermediate precision meet acceptance criteria (%RSD < 5%)
  • Detection and Quantification Limits: LOD and LOQ determined for each impurity, with precision established at the LOQ level [3]

Table 2: HPLC Method Validation Parameters for this compound Impurity Analysis

Validation Parameter Results Acceptance Criteria
Specificity No interference from blank Peak purity > 0.99
Linearity Range LOQ - 120% R² > 0.99
Accuracy 95-105% recovery Within 95-105%
Precision (Repeatability) %RSD < 2.0 %RSD < 5.0
LOD 0.005-0.015% Signal-to-noise ≥ 3
LOQ 0.015-0.045% Signal-to-noise ≥ 10
Stress Testing and Impurity Classification

Comprehensive stress studies have been conducted to evaluate the inherent stability of this compound and to identify potential degradation products. These studies include exposure to acidic, basic, oxidative, thermal, and photolytic conditions according to ICH recommendations. The stress testing results indicate that all eleven characterized impurities are primarily process-related rather than degradation products, providing valuable information for quality control strategy implementation. [3]

The HPLC method effectively separates and quantifies these impurities in drug substance samples from multiple manufacturers, demonstrating its applicability as a quality assessment tool for commercial this compound. The method's capability to distinguish between process impurities and degradation products enables manufacturers to implement targeted process improvements and establish appropriate storage conditions to maintain product quality throughout the shelf life. [3]

This compound Impurity Profiles and Structures

Classification of Impurities

This compound impurities can be categorized into several classes based on their origin and structural characteristics:

  • Process-Related Impurities: These include synthetic intermediates, reaction by-products, and isomeric variants formed during the manufacturing process. Examples include ethyl ester intermediates and demethylated analogs. [3] [4]
  • Degradation Products: While comprehensive stress testing revealed that the characterized impurities are primarily process-related, potential degradation products may form under specific storage conditions. [3]
  • Structural Analogs: Compounds with modified substituents on the quinoline core or benzyl ring, such as fluorobenzyl variants or alkyl side chain modifications. [4] [7]

The structural diversity of these impurities necessitates sophisticated analytical approaches for complete characterization, particularly for isomeric impurities that may exhibit similar chromatographic and spectrometric properties. [3]

Key Identified Impurities

Structural characterization studies have identified eleven primary impurities of this compound, with their structures confirmed through complementary application of NMR and ESI-LC-MS techniques. Notable impurities include:

  • Ethyl (S)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: An ester intermediate with molecular formula C₂₅H₂₇ClFNO₅ (molecular weight: 475.94). [7]
  • 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid: A carboxylic acid intermediate with molecular formula C₁₆H₁₄ClFO₄ (molecular weight: 324.73). [7]
  • 1-(5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)ethan-1-one: A ketone intermediate with molecular formula C₁₇H₁₆ClFO₃ (molecular weight: 322.76). [7]
  • Various isomeric impurities including ortho-, meta-, and para-chlorobenzyl analogs of key intermediates. [4] [7]

Table 3: Structural Characteristics of Key this compound Impurities

Impurity Molecular Formula Molecular Weight Structural Feature CAS Number
This compound C₂₃H₂₃ClFNO₅ 447.89 Parent compound 697761-98-1
Ethyl Ester Intermediate C₂₅H₂₇ClFNO₅ 475.94 Ethyl ester at C3 949465-91-2
Carboxylic Acid Intermediate C₁₆H₁₄ClFO₄ 324.73 Demethylated acid 949465-79-6
Ketone Intermediate C₁₇H₁₆ClFO₃ 322.76 Acetyl precursor 1551444-36-0
Benzophenone Intermediate C₁₅H₁₂ClFO₃ 294.71 Dichloro analog 680610-70-2

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is critical for accurate impurity profiling of this compound:

  • Standard Solution Preparation: Dissolve accurately weighed this compound reference standard in an appropriate solvent (typically methanol or acetonitrile) to obtain a concentration of approximately 1 mg/mL. [6]

  • Test Solution Preparation: Prepare the this compound test sample at a concentration of 5 mg/mL using the same solvent as the standard solution. [3]

  • System Suitability Solution: Mix equal volumes of standard and test solutions to ensure adequate separation resolution between this compound and its closest eluting impurity. [3]

  • Forced Degradation Studies:

    • Acidic Degradation: Treat this compound solution with 0.1N HCl at 60°C for 2 hours
    • Basic Degradation: Treat with 0.1N NaOH at 60°C for 2 hours
    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 2 hours
    • Thermal Degradation: Expose solid sample to 70°C for 2 weeks
    • Photolytic Degradation: Expose to UV light (≥ 200 watt hours/m²) and visible light (≥ 1.2 million lux hours) [3]
HPLC Analysis Protocol

Chromatographic separation of this compound and its impurities is performed using the following conditions:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase:
    • Mobile Phase A: 0.1% Trifluoroacetic acid in water
    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
  • Gradient Program:
    • Time 0 min: 30% B
    • Time 0-30 min: Linear gradient from 30% to 80% B
    • Time 30-35 min: 80% B
    • Time 35-40 min: Return to initial conditions
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Sample Temperature: 15°C [3]
ESI-LC-MS Analysis Protocol

Mass spectrometric detection for impurity identification is conducted with these parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis
  • Ion Source Parameters:
    • Ion Spray Voltage: 5500V
    • Source Temperature: 550°C
    • Nebulizer Gas (GS1): 55 psi
    • Turbo Gas (GS2): 60 psi
  • Mass Transitions:
    • This compound: m/z 448.2 → 344.1
    • Internal Standard (d6-Elvitegravir): m/z 454.2 → 350.1 [6] [2]
  • Collision Energy: Optimized for each analyte (typically 30-50 eV)
  • Dwell Time: 100-200 msec per transition
NMR Spectroscopy Protocol

Structural elucidation of isolated impurities is performed using NMR spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of isolated impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
  • ¹H NMR Analysis:
    • Frequency: 400 MHz or higher
    • Spectral Width: 0-15 ppm
    • Number of Scans: 16-64
    • Temperature: 25°C
  • ¹³C NMR Analysis:
    • Frequency: 100 MHz or higher
    • Spectral Width: 0-220 ppm
    • Number of Scans: 1024 or higher
    • Decoupling Mode: Broadband proton decoupling
  • 2D NMR Experiments:
    • COSY: For proton-proton correlations through J-coupling
    • HSQC: For direct ¹H-¹³C correlations (one-bond connections)
    • HMBC: For long-range ¹H-¹³C correlations (two- and three-bond connections) [3]

The following diagram illustrates the comprehensive workflow for the structural characterization of this compound impurities:

workflow Start Sample Preparation HPLC HPLC Separation Start->HPLC MS ESI-LC-MS Analysis HPLC->MS Fraction Collection NMR NMR Spectroscopy MS->NMR Isolated Impurities DataInt Data Interpretation NMR->DataInt Struct Structure Elucidation DataInt->Struct

Figure 1: Experimental Workflow for Structural Characterization of this compound Impurities

Applications in Pharmaceutical Analysis

Quality Control and Regulatory Compliance

The comprehensive impurity profiling methodology for this compound serves critical roles in pharmaceutical quality control and regulatory compliance. The developed HPLC method has been successfully applied to assess the comparative quality of this compound drug substance from different manufacturers, demonstrating its utility as a quality assessment tool for marketed products. This application is particularly valuable for generic drug development and post-market surveillance, ensuring consistent product quality across different manufacturers. [3]

Regulatory guidelines such as the ICH Q3A-Q3D series mandate the identification, qualification, and control of impurities in drug substances and products. The analytical approaches described herein directly support compliance with these requirements by providing validated methods for impurity detection and characterization at levels below the identification threshold (typically 0.10%). The thorough characterization of eleven process-related impurities establishes a comprehensive impurity reference library that facilitates ongoing quality monitoring and investigation of atypical profiles in commercial batches. [3] [4]

Method Applications in Bioanalysis

Beyond drug substance characterization, LC-MS methods for this compound have been adapted for bioanalytical applications including therapeutic drug monitoring and pharmacokinetic studies. These methods typically employ simplified sample preparation approaches such as protein precipitation or liquid-liquid extraction, with enhanced sensitivity to measure this compound concentrations in biological matrices. [6] [2]

Recent advancements include the development of dried blood spot (DBS) methods for simultaneous determination of this compound in combination with other antiretrovirals such as tenofovir, emtricitabine, and rilpivirine. These methods offer practical advantages for sample collection, storage, and transportation, particularly in resource-limited settings. The DBS method has demonstrated good agreement with conventional plasma methods, supporting its application as an alternative sampling approach for therapeutic drug monitoring and adherence assessment. [6]

Conclusion

The structural characterization of this compound impurities using complementary analytical techniques including NMR and ESI-LC-MS provides a comprehensive approach to pharmaceutical impurity profiling. The detailed protocols presented in this application note enable complete structural elucidation of process-related impurities and degradation products, supporting drug development, quality control, and regulatory compliance activities.

The integrated analytical strategy combining separation science with structural analysis techniques offers a robust framework for impurity identification and quantification. The validated HPLC method with mass-compatible mobile phases facilitates direct correlation between chromatographic peaks and chemical structures, significantly enhancing the efficiency of impurity profiling workflows.

As this compound continues to be an important component of combination antiretroviral therapy, these analytical methods will play a crucial role in ensuring the ongoing quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The approaches described herein may also serve as a model for impurity profiling of other complex drug substances in the antiretroviral class and beyond.

References

managing Elvitegravir drug interactions CYP3A4 inducers

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Pharmacokinetics of Elvitegravir

This compound is primarily metabolized by the hepatic cytochrome P450 enzyme CYP3A4 [1] [2]. To enable once-daily dosing and ensure therapeutic exposure, it must be co-administered with a pharmacokinetic enhancer ("booster")—either ritonavir or cobicistat—which are potent CYP3A4 inhibitors [1]. This boosting mechanism increases this compound's plasma concentrations and prolongs its elimination half-life to approximately 9.5 hours [1].

The trough concentration (C~trough~) is the pharmacokinetic parameter best associated with this compound's antiviral activity. When boosted, it achieves trough concentrations about 6- to 10-fold above the protein binding-adjusted IC~95~ (45 ng/mL) for wild-type HIV-1 [1].

Interactions Between this compound and CYP3A4 Inducers

Coadministration of boosted this compound with drugs that induce CYP3A4 is problematic. Inducers accelerate the metabolism of this compound, reducing its plasma concentrations and increasing the risk of virologic failure and the development of resistance [3].

The table below lists common CYP3A4 inducers and the recommended management strategies for co-administration with boosted this compound.

CYP3A4 Inducer Effect on this compound Recommended Management Primary Evidence/Mechanism

| Rifampin Apalutamide Enzalutamide Mitotane | Substantially decreases plasma concentrations | Avoid coadministration [3]. | Strong CYP3A4 induction; predicted or observed significant loss of efficacy [3]. | | Carbamazepine Phenobarbital Phenytoin Dabrafenib | Decreases plasma concentrations | Avoid coadministration [3]. | CYP3A induction leading to decreased this compound concentrations [3]. | | Bosentan Efavirenz Nevirapine Etravirine Dexamethasone Modafinil | Decreases plasma concentrations | Avoid coadministration [3]. | CYP3A induction; may also impact booster levels (ritonavir/cobicistat) [3]. | | Rifabutin | Alters concentrations | Requires dose adjustment of rifabutin. No this compound dose change [1]. | Interaction with the ritonavir/cobicistat booster; consistent with other boosted regimens [1]. |

Experimental & Clinical Assessment Protocols

For researchers designing studies or troubleshooting interactions, the following methodologies and considerations are critical.

Clinical Pharmacokinetic Study Design

The definitive understanding of this compound's interactions was built through clinical drug-drug interaction (DDI) studies [1]. A standard protocol involves:

  • Design: A randomized, multiple-dose, crossover study in healthy volunteers or patients.
  • Intervention: Administer boosted this compound alone (Control) and in combination with the investigational CYP3A4 inducer (Test).
  • Pharmacokinetic Sampling: Collect intensive plasma samples over a dosing interval (e.g., 24 hours) to measure this compound concentrations.
  • Primary Endpoints: Calculate key PK parameters including AUC~tau~ (area under the concentration-time curve, indicating total exposure), C~max~ (maximum concentration), and C~trough~ (concentration at the end of the dosing interval). A significant decrease (e.g., >50%) in AUC and C~trough~ versus control confirms a clinically relevant interaction.
In Vitro Mechanistic Studies

Before clinical studies, in vitro systems can predict interaction potential.

  • Enzyme Kinetics: Use human liver microsomes or recombinant CYP3A4 enzymes to determine the rate of this compound metabolism.
  • Induction Assays: Utilize human hepatocyte cultures to test if a co-administered drug upregulates CYP3A4 mRNA and/or enzymatic activity. An increase suggests it may induce this compound's metabolism in vivo.

This compound Drug Interaction Pathway

The diagram below illustrates the core metabolic pathway of this compound and the site of action for CYP3A4 inducers and inhibitors.

elvitegravir_ddi This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism by Therapeuticeffect Therapeutic Effect This compound->Therapeuticeffect InactiveMetabolites InactiveMetabolites CYP3A4->InactiveMetabolites Reducedeffect Reduced Efficacy & Resistance Risk CYP3A4->Reducedeffect Boosters Boosters (Ritonavir, Cobicistat) Boosters->CYP3A4 Inhibits Inducers CYP3A4 Inducers Inducers->CYP3A4 Induces

Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: A clinical study subject co-administered this compound with a strong CYP3A4 inducer showed sub-therapeutic this compound levels. What is the immediate protocol?

  • Immediate Action: Discontinue the inducer if clinically possible. If the inducer is essential, replace this compound with an antiretroviral not primarily metabolized by CYP3A4 (e.g., Dolutegravir or Raltegravir, though their own interaction profiles must be checked).
  • Monitoring: Closely monitor HIV viral load as the sub-therapeutic exposure may have already compromised efficacy and predisposed the virus to selecting resistance mutations.
  • Investigation: Review the study protocol and medication reconciliation processes to prevent future protocol deviations.

Q2: In a drug development program, how can we preemptively manage the interaction risk of a new chemical entity (NCE) with this compound?

  • In Vitro Screening: First, test the NCE in human liver microsome or hepatocyte assays to determine if it inhibits or induces CYP3A4.
  • Predictive Modeling: Use the in vitro data to model the predicted change in this compound exposure (AUC) using physiologically based pharmacokinetic (PBPK) models.
  • Staggered Dosing: Is not a viable management strategy. The induction effect is a prolonged, transcriptional process; separating doses does not mitigate the interaction.

Q3: Why is the boosting agent (Cobicistat/Ritonavir) central to this interaction? The boosters are strong CYP3A4 inhibitors. When you add a CYP3A4 inducer, it creates a "push-pull" scenario: the inducer tries to increase CYP3A4 activity, while the booster tries to suppress it. The net effect is a complex interaction that often results in reduced levels of both this compound and the booster itself, leading to a loss of virologic control [1] [3].

Key Takeaways for Professionals

  • Absolute Avoidance: Coadministration of boosted this compound with strong CYP3A4 inducers is contraindicated due to the high risk of therapeutic failure [3].
  • Core Mechanism: The interaction is pharmacokinetic, driven by induced metabolism of this compound via CYP3A4, overpowering the inhibition from the booster [1].
  • Proactive Screening: In drug development, early in vitro screening and PBPK modeling are essential for de-risking clinical DDI studies involving this compound-based regimens.

References

overcoming Elvitegravir resistance cross-resistance Raltegravir

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary molecular rationale for EVG's activity against the Y143R mutant? Structural studies indicate that RAL forms a critical π–π stacking interaction with the tyrosine at position 143 (Y143) of the HIV-1 integrase. The Y143R mutation disrupts this interaction, leading to RAL resistance. EVG, however, does not rely on this interaction with Y143 for binding, allowing it to maintain activity against this mutant [1].

  • Which RAL resistance mutations do confer cross-resistance to EVG? The primary RAL resistance pathways involving mutations at integrase positions Q148 and N155 (especially when Q148 is combined with G140S) typically confer high-level cross-resistance to EVG [1] [2].

  • How common is integrase inhibitor resistance? A 2024 study (ROSETTA registry) found that major integrase resistance mutations were detected in about 26% of people experiencing treatment failure with a second-generation integrase inhibitor (like dolutegravir). Resistance was more likely in those with prior antiretroviral treatment experience and prior exposure to first-generation INSTIs like RAL and EVG [3].

  • What is the recommended first step upon suspected virologic failure? For confirmed virologic failure (HIV RNA ≥200 copies/mL), genotypic resistance testing should be performed, ideally while the patient is still on the failing regimen or within 4 weeks of discontinuation [4] [5].

Experimental Protocols & Data

The following protocols are adapted from the pivotal study that characterized EVG's activity against RAL-resistant mutants [1].

Protocol 1: Gel-Based Biochemical Assay for Integrase Inhibition

This protocol assesses a compound's ability to inhibit integrase function in a cell-free system.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of EVG and RAL against wild-type and mutant recombinant integrase enzymes.
  • Materials:
    • Recombinant integrase proteins (Wild-type, Y143R, N155H, G140S/Q148H).
    • Radiolabeled ([γ-³²P] ATP) oligonucleotide substrates mimicking viral DNA ends (21t/21b for 3'-processing, 19t/21b for strand transfer).
    • Test compounds (EVG, RAL).
    • Reaction buffer (50 mM MOPS pH 7.2, 7.5 mM MgCl₂, 14 mM 2-mercaptoethanol).
    • Denaturing polyacrylamide gel electrophoresis equipment.
  • Methods:
    • Prepare Substrates: Anneal labeled oligonucleotides to create double-stranded DNA substrates.
    • Perform Reaction: Mix 20 nM DNA substrate with 400 nM integrase in reaction buffer and a serial dilution of the drug (typically in DMSO). Incubate at 37°C for 120 minutes.
    • Stop Reaction: Quench with an equal volume of formamide loading buffer containing 1% SDS.
    • Visualize Products: Separate reaction products on a 16% denaturing polyacrylamide gel. Dry the gel and visualize results using a phosphorimager.
    • Analyze Data: Use densitometry software to quantify the product bands and calculate IC₅₀ values.
  • Expected Outcome: The Y143R mutant will show high resistance to RAL (high IC₅₀) but remain sensitive to EVG (low IC₅₀), while the N155H and G140S/Q148H mutants will show cross-resistance to both drugs [1].
Protocol 2: Single-Round Antiviral Assay

This protocol measures the antiviral activity of compounds against mutant viruses in a cellular context.

  • Objective: To determine the IC₅₀ of EVG and RAL against wild-type and mutant virus particles.
  • Materials:
    • 293T cells.
    • Lentiviral vector system with a luciferase reporter gene in the Nef region and VSV-G envelope.
    • Plasmid constructs for producing mutant integrase-containing virus particles (e.g., Y143R, G140S/Q148H).
    • Test compounds.
    • Luciferase assay system (e.g., Bright-Glo).
  • Methods:
    • Produce Virus: Generate VSV-G pseudo-typed reporter viruses by co-transfecting 293T cells with the envelope plasmid and the HIV-1Δenv construct containing the desired integrase mutation.
    • Infect and Treat: Pre-treat fresh 293T cells with serial dilutions of EVG or RAL for 4 hours. Then, infect with the reporter viruses.
    • Measure Infection: After 48 hours, lyse cells and measure luciferase activity as a proxy for viral infection.
    • Analyze Data: Calculate the percentage of infection inhibition at each drug concentration and plot dose-response curves to determine IC₅₀ values.
  • Expected Outcome: Results will confirm findings from the biochemical assay, showing that the Y143R virus is sensitive to EVG but highly resistant to RAL in a cellular environment [1].

Quantitative Resistance Data

The table below summarizes key quantitative findings from the referenced study, illustrating the differential resistance profiles [1].

Table 1: Experimentally Determined Resistance Profiles of Key Integrase Mutants

Integrase Mutant Fold-Change in RAL IC₅₀ Fold-Change in EVG IC₅₀ Cross-Resistance Status
Wild-Type 1 (Reference) 1 (Reference) None
Y143R High ~2-fold No; EVG remains active
N155H Intermediate Intermediate Yes
G140S + Q148H High ~1000-fold Yes

Mechanism of Action & Cross-Resistance

The diagram below illustrates the molecular mechanism behind the differential cross-resistance between RAL and EVG.

G RAL RAL Y143 Y143 RAL->Y143  π-π Interaction EVG EVG EVG_Activity EVG Activity Maintained EVG->EVG_Activity RAL_Resistance RAL Resistance Y143->RAL_Resistance  Mutation Disrupts Binding Y143R Y143R Y143R->RAL_Resistance Y143R->EVG_Activity  No Critical Interaction

References

Elvitegravir analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Analytical Methods for Elvitegravir

Method Type Analytes Simultaneously Quantified Key Chromatographic Conditions Application & Relevant Findings

| RP-HPLC (UV) [1] | this compound, Cobicistat, Emtricitabine, Tenofovir | Column: ODS C18 Mobile Phase: Phosphate buffer (pH 2.5):ACN (55:45) Detection: 250 nm | Tablet dosage form; validated stability-indicating method; drugs were degraded under stress conditions (acid, base, oxidation) and resolved from degradation products [1]. | | LC-MS/MS [2] | this compound, Dolutegravir, Cobicistat | Column: XBridge C18 Mobile Phase: A: 0.1% Formic acid; B: Methanol with 0.1% Formic acid (Gradient) Detection: MS/MS | Human plasma; liquid-liquid extraction; high sensitivity and specificity; minimal interference due to MS detection [2]. | | HPLC-UV [3] | 9 ARVs (including this compound)* | Column: XBridge C18 Mobile Phase: A: Acetonitrile; B: 50 mM Acetate buffer, pH 4.5 (Gradient) Detection: 260 nm & 305 nm | Human plasma; solid-phase extraction; two separate calibration curves due to co-elution of some drugs [3]. |

Note:* The HPLC-UV method for 9 antiretrovirals (ARVs) in [3] does not explicitly list this compound in its validated set, but it represents a common approach for analyzing complex drug combinations similar to those containing this compound.

Detailed Experimental Protocols

Here are the detailed methodologies for the two most relevant methods that explicitly quantify this compound.

Stability-Indicating RP-HPLC Method for Dosage Forms [1]

This method is suitable for analyzing this compound in fixed-dose combination tablets and can separate the drugs from their degradation products.

  • Chromatographic Conditions:

    • Column: Intertsil ODS C18 (250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5) and Acetonitrile in a ratio of 55:45 (v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: 250 nm
    • Injection Volume: 10 µL
    • Column Temperature: Ambient
  • Sample Preparation:

    • Crush and powder twenty tablets.
    • Transfer an amount of powder equivalent to one tablet to a 100 mL volumetric flask.
    • Add about 70 mL of diluent (Water:ACN, 50:50), sonicate for 25 minutes, and dilute to volume with the same diluent.
    • Filter the solution.
    • Further dilute 0.4 mL of the filtrate to 10 mL with diluent to obtain the final sample solution.
  • Validation Highlights:

    • Linearity: 1.5–9 µg/mL for this compound and Cobicistat [1]
    • Accuracy: Mean recovery of ~100.16% for this compound [1]
    • The method demonstrated specificity by successfully resolving the active drugs from peaks generated under forced degradation (acid, base, oxidation, thermal, and photolytic stress) [1].
LC-MS/MS Method for Plasma [2]

This method is designed for bioanalysis, offering high sensitivity and specificity, which is crucial for resolving interference from complex biological matrices.

  • Chromatographic Conditions:

    • Column: XBridge C18 (50 mm x 2.1 mm, 3.5 µm)
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in Methanol
    • Gradient: Started at 40% B, increased to 95% B over 2.5 minutes, held for 0.8 minutes, then returned to initial conditions.
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 µL
  • Sample Preparation (Liquid-Liquid Extraction):

    • Use 100 µL of human plasma.
    • Add internal standards (d6-Elvitegravir, d5-Dolutegravir, Quinoxaline for Cobicistat).
    • Add 500 µL of a 1:1 (v/v) mixture of tert-butyl methyl ether and n-hexane.
    • Vortex mix for 10 minutes and then centrifuge.
    • Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the dry extract with 150 µL of the initial mobile phase conditions (40% B) [2].
  • Validation Highlights:

    • Linearity: 20–10,000 ng/mL for this compound [2]
    • Carryover: The authors noted and mitigated significant carryover for Dolutegravir and this compound by incorporating a 1-minute needle wash step with a strong wash solvent (Isopropanol:MeOH:ACN, 1:1:1) [2].

Troubleshooting Guide & FAQs

Based on the methodologies, here are answers to common interference issues.

Q1: What is the first thing to check if I suspect interference in my HPLC-UV method?

  • Review your chromatography. A common source of interference is incomplete separation (co-elution) of analytes or interference from the sample matrix. The method in [3] used two different calibration curves to manage co-eluting peaks. To resolve this:
    • Adjust the mobile phase: Modify the pH or the ratio of organic solvent. A gradient elution, as used in many of these methods, can help resolve complex mixtures [3] [2].
    • Consider the column: All cited methods use a C18 column, but the stationary phase and manufacturer can significantly impact separation. Testing a different C18 column or one with a different particle size (e.g., 3.5 µm vs. 5 µm) can improve resolution [3] [2] [1].

Q2: How can I resolve interference from the complex plasma matrix?

  • Optimize sample cleanup. The LC-MS/MS method uses a rigorous liquid-liquid extraction, which effectively removes proteins and many phospholipids that cause ion suppression in mass spectrometry [2]. If you are using protein precipitation (common but less clean), switching to solid-phase extraction (as in [3]) or a more selective LLE protocol can dramatically reduce matrix effects.

Q3: My LC-MS/MS method shows high background or signal suppression. What should I do?

  • Address matrix effects and carryover.
    • Matrix Effects: Use a stable isotope-labeled internal standard (like d6-Elvitegravir [2]), which corrects for ion suppression/enhancement. Post-column infusion of your analyte can also help you identify regions of ion suppression in the chromatogram.
    • Carryover: The method in [2] specifically highlights the need for a strong needle wash solvent to combat carryover for integrase inhibitors like this compound. Ensure your autosampler wash solution is strong enough to elute any retained analyte (e.g., a high percentage of organic solvent) [2].

To help visualize the decision-making process for troubleshooting, the following diagram outlines a logical workflow.

Start Suspected Interference Step1 Check Chromatogram for Co-elution or Poor Peak Shape Start->Step1 Step2 Is the issue resolved? Step1->Step2 Step3 HPLC-UV Method? Step2->Step3 No Step8 Issue Resolved Step2->Step8 Yes Step4 LC-MS/MS Method? Step3->Step4 No Step5 Explore Mobile Phase/ Gradient Optimization [3] [1] Step3->Step5 Yes Step7 Check for Matrix Effects & Carryover [2] Step4->Step7 Yes Step6 Improve Sample Cleanup (e.g., LLE or SPE) [3] [2] Step5->Step6 Step9 Verify with a stability- indicating method [1] Step6->Step9 Step7->Step6 Step9->Step8

References

Elvitegravir stability degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Elvitegravir Stability & Degradation Profile

Understanding the stability of this compound under various stress conditions is the first step in developing a robust analytical method. The table below summarizes its behavior as reported in the literature.

Stress Condition Degradation Observed Key Findings & Identified Products
Acid Hydrolysis Significant degradation observed [1] --
Base Hydrolysis Significant degradation observed [1] --
Oxidative Stress Stable (No significant degradation) [1] --
Photolytic Stress Stable (No significant degradation) [1] --
Thermal Stress Stable (No significant degradation) [1] --

Note on Degradation Products: While the foundational study confirms this compound's susceptibility to acid and base hydrolysis, it does not characterize the specific degradation products [1]. A commercial supplier lists multiple this compound impurities and related compounds, which include both synthetic intermediates and degradation products [2]. This indicates that several potential degradation species are known and available as reference standards for method development.

Recommended Analytical Methods

Here are two validated chromatographic methods suitable for the separation and quantification of this compound and its related substances.

Stability-Indicating RP-HPLC Method (for Assay)

This method is suitable for the quantitative estimation of this compound in bulk and tablet dosage forms [1].

  • Objective: Separation and quantification of Emtricitabine, Tenofovir disoproxil fumarate, this compound, and Cobicistat in a single run.
  • Conditions:
    • Column: Intertsil ODS C18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (55:45, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection (PDA): 250 nm
    • Injection Volume: 10 µL
    • Temperature: Ambient
  • Sample Preparation:
    • Standard Solution: Prepare a mixture of all four drugs in a diluent (Water:ACN, 50:50) to achieve a concentration of ~6 µg/mL for this compound.
    • Tablet Solution: Weigh and powder tablets. Extract an equivalent of one tablet in 100 mL of diluent, sonicate, filter, and further dilute as needed.
  • Method Performance:
    • Linearity: 1.5 - 9 µg/mL for this compound (R² > 0.999)
    • Accuracy (Recovery): 98.68 - 100.69%
    • LOD/LOQ: 0.02 µg/mL and 0.07 µg/mL, respectively [1].
LC-MS/MS Method (for Characterization)

This method is essential for identifying and characterizing unknown degradation products due to its superior sensitivity and specificity [3].

  • Objective: To quantify this compound and characterize degradation products or metabolites.
  • Conditions:
    • System: LC-MS/MS with Electron Spray Ionization (ESI) in positive mode.
    • Column: Xterra MS C18 Column (50 mm × 4.6 mm, 3.5 µm)
    • Mobile Phase:
      • A: Water with 0.1% Formic acid
      • B: Acetonitrile with 0.1% Formic acid
    • Gradient: Step-wise gradient (specific details optimized in the study).
    • MRM Transition: 447.9 → 343.8 (for this compound) [3].
  • Sample Preparation:
    • Prepare stock and working solutions in methanol or a compatible solvent.
    • For microsomal studies, dilute working standards in potassium phosphate buffer to keep organic solvent <1% in the final reaction mixture [3].

The following diagram outlines the core workflow for developing and troubleshooting a stability-indicating method for this compound, integrating the techniques discussed above.

G Start Start: Method Development Stress Perform Forced Degradation (Acid, Base, Oxidation, etc.) Start->Stress HPLC HPLC-UV/PDA Screening (Stability-Indicating Assay) Stress->HPLC CheckSep Are peaks resolved and selective? HPLC->CheckSep LCMS LC-MS/MS Characterization Identify unknown degradants CheckSep->LCMS No Validate Full Method Validation (Specificity, LOD/LOQ, etc.) CheckSep->Validate Yes Optimize Troubleshoot & Optimize (Adjust pH, column, gradient) LCMS->Optimize Optimize->HPLC End Validated Method Validate->End

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that may arise during experimentation.

Q1: My HPLC method cannot separate this compound from a key degradation product. What should I do?

  • A: This is a common challenge. First, use LC-MS/MS to identify the co-eluting degradation product by its mass [3]. Then, systematically optimize the HPLC method:
    • Adjust pH: The cited method uses a pH of 2.5 [1]. Try small adjustments (±0.2 units) to alter ionization and selectivity.
    • Modify Gradient: Change the organic solvent gradient. A shallower gradient can improve separation of closely eluting compounds.
    • Consider Column Chemistry: If C18 doesn't work, try columns with different stationary phases (e.g., phenyl-hexyl or polar-embedded groups).

Q2: I need structural confirmation of a degradation product. What is the best approach?

  • A: For definitive structural confirmation, you need to isolate the degradation product and use advanced spectroscopic techniques. The general workflow is:
    • Scale-Up Degradation: Generate a larger quantity of the sample containing the degradant.
    • Isolation: Use semi-preparative HPLC to collect a pure fraction of the degradant [4].
    • Structural Elucidation: Analyze the pure fraction using High-Resolution Mass Spectrometry (HRMS) for exact mass, and 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) for definitive structural confirmation [4].

Q3: How does ethanol exposure affect the stability and metabolism of this compound?

  • A: Research indicates that ethanol can interact with the CYP3A4 enzyme, which metabolizes this compound. Studies in human liver microsomes show that ethanol (e.g., 20mM) can decrease the half-life of this compound degradation by ~50%, meaning it may be metabolized faster. Ethanol also decreases the IC₅₀ of this compound for CYP3A4 inhibition. However, this interaction is blocked when this compound is boosted with Cobicistat [3]. This is a critical consideration for pre-clinical metabolic stability studies.

References

Elvitegravir sample preparation technique comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Techniques at a Glance

The table below compares two established LC-MS/MS methods for determining elvitegravir concentration in human plasma.

Method Attribute Method 1: Simultaneous Assay for EVG & Rilpivirine [1] Method 2: Multi-Drug UPLC-MS/MS Assay [2]
Analytes This compound (EVG) & Rilpivirine (RPV) This compound, Raltegravir, Dolutegravir, Etravirine, Nevirapine
Sample Volume 100 µL 50 µL
Preparation Technique Protein Precipitation (PPT) Protein Precipitation (PPT)
Precipitation Solvent Acetonitrile Acetonitrile (containing internal standards)
Specific Details Supernatant diluted 1:1 with 20mM ammonium acetate/MeOH (50:50) Supernatant evaporated to dryness & reconstituted in solvent
Calibration Range 50 - 5,000 ng/mL for EVG 50 - 10,000 ng/mL for EVG
Key Advantage Simplicity and speed; stable under various conditions [1] High-throughput, multi-analyte panel in one run [2]

Detailed Experimental Protocol

Here is a step-by-step protocol for the simultaneous quantification of this compound and rilpivirine, which can serve as a robust standard operating procedure [1].

Protocol: Liquid-Liquid Extraction for Plasma Sample Preparation [3]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
  • Internal Standard Addition: Add the appropriate volume of your working internal standard solution (e.g., stable isotope-labeled EVG-D6).
  • Protein Precipitation:
    • Add 300 µL of acetonitrile to the plasma sample [1].
    • Vortex the mixture vigorously for 10-60 seconds to ensure complete protein precipitation.
    • Centrifuge the samples at a high speed (e.g., 10,000 - 15,000 × g) for 5-10 minutes to form a solid pellet and separate the clear supernatant.
  • Post-Precipitation Processing:
    • Transfer the clean supernatant to a new vial.
    • Dilute the supernatant 1:1 (v/v) with a 20 mM ammonium acetate and methanol mixture (50:50) to ensure compatibility with the chromatographic mobile phase and improve peak shape [1].
  • Analysis: Inject the processed sample into the LC-MS/MS system.

Troubleshooting Guide & FAQs

FAQ 1: What are the common causes of poor analyte recovery in protein precipitation?

  • Incomplete Precipitation: Ensure you add a sufficient volume of organic solvent (typically a 3:1 ratio of solvent to plasma) and vortex thoroughly.
  • Improper Separation: Make sure centrifugation speed and time are adequate to pack the protein pellet tightly. Carefully aspirate the supernatant without disturbing the pellet.
  • Matrix Effects: The simple PPT protocol does not remove phospholipids efficiently, which can cause ion suppression or enhancement in the mass spectrometer. If this is suspected, consider switching to a more selective technique like Solid-Phase Extraction (SPE) [3].

FAQ 2: How should I handle unexpected low sensitivity or signal in my assay?

  • Check Extraction Efficiency: Ensure the precipitation solvent is appropriate and the steps are followed correctly. Re-constitution after evaporation should be in a solvent that matches the initial mobile phase composition.
  • Review Chromatography: Peak broadening or poor shape can reduce sensitivity. Ensure the analytical column is in good condition and the mobile phase pH and gradient are optimized. The cited method uses a reverse-phase C18 column with an ammonium formate/acetonitrile gradient [4] [2].
  • Verify MS/MS Instrumentation: Tune and calibrate the mass spectrometer. Confirm that the selected reaction monitoring (SRM) transitions are optimal for your instrument.

FAQ 3: Are there modern, greener alternatives to traditional sample preparation?

Yes, several microextraction techniques are gaining traction in bioanalysis for their minimal solvent use and efficiency. While not yet widely reported for this compound in the searched literature, they are promising for future method development [3].

  • Fabric Phase Sorptive Extraction (FPSE): Uses a chemically coated fabric membrane to absorb analytes directly from complex matrices like whole blood or plasma with minimal pretreatment [3].
  • Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE integrated directly into a syringe, allowing for very small sample and solvent volumes [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for developing and validating an this compound sample preparation method.

Start Start: Method Development Sample Sample & Volume Selection (e.g., 50-100 µL Plasma) Start->Sample Technique Technique Selection Sample->Technique Optimization Method Optimization Technique->Optimization P1 Protein Precipitation (PPT) Technique->P1 P2 Liquid-Liquid Extraction (LLE) Technique->P2 P3 Solid-Phase Extraction (SPE) Technique->P3 P4 Modern Techniques (FPSE, MEPS) Technique->P4 Emerging Validation Method Validation Optimization->Validation Analysis LC-MS/MS Analysis Validation->Analysis T1 Troubleshoot: Low Recovery/Matrix Effects Analysis->T1 If Issues T2 Troubleshoot: Poor Chromatography Analysis->T2 If Issues T1->Optimization Refine T2->Optimization Refine

References

troubleshooting Elvitegravir neuropsychiatric side effects

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Adverse Event Profile of Elvitegravir

The table below summarizes the neuropsychiatric adverse events associated with this compound in clinical settings.

Adverse Event Reported Frequency (Clinical) Context & Comparative Notes
Depression Less common (<2%) [1] / Rare [2] Includes major depressive disorder, depressed mood, and suicidal ideation/attempt [1].
Insomnia Less common (<2%) [1] / Rare [2] Reported as "trouble sleeping" [2].
Irritability Rare [2] -
Trouble Concentrating Rare [2] -
Unusual Tiredness Rare [2] -
Headache Common (1-10%) [3] Considered one of the more frequent side effects.

Key Clinical Context: A 2019 real-world cohort study directly comparing integrase inhibitors found that neuropsychiatric side effects (depression, vertigo, sleep disturbances) occurred in only 2% of patients switched to an EVG-based regimen, which was significantly lower than the 11% observed in patients switched to Dolutegravir (DTG) [4]. This suggests EVG has a relatively favorable neuropsychiatric profile.

Preclinical Insights & Investigative Pathways

For researchers, understanding potential mechanisms and investigative models is crucial. The following workflow outlines a strategic approach to investigate this compound-related neuropsychiatric effects in a preclinical setting.

cluster_1 Clinical/Behavioral Characterization cluster_2 Mechanistic Investigation cluster_3 Model Systems Start Suspected Neuropsychiatric Event ClinicalProfile Establish Clinical/Behavioral Profile Start->ClinicalProfile MechHypothesis Develop Mechanistic Hypothesis ClinicalProfile->MechHypothesis NOR Novel Object Recognition (NOR) (Non-spatial working memory) ClinicalProfile->NOR ModelSelection Select Preclinical Model MechHypothesis->ModelSelection NeuroInflam Assess Neuroinflammation (e.g., IL-6, TNF-α, IL-1β, MCP-1) MechHypothesis->NeuroInflam InVivo In Vivo Models (e.g., EcoHIV mouse model) ModelSelection->InVivo InVitro In Vitro Models (e.g., 2D/3D cell cultures, hiPSC-derived neurons) ModelSelection->InVitro DataIntegration Integrate Data & Refine Hypothesis DataIntegration->MechHypothesis Refine MWM Morris Water Maze (MWM) (Spatial learning & memory) CatWalk CatWalk Gait Analysis (Motor performance & coordination) OxStress Measure Oxidative Stress (e.g., Oxidative DNA damage) NeuronalIntegrity Evaluate Neuronal Integrity (e.g., Neuronal markers, CEST MRI for metabolites) InVivo->DataIntegration InVitro->DataIntegration

Diagram: Strategic Workflow for Investigating EVG Neuropsychiatric Effects - This diagram outlines a multi-modal preclinical strategy to characterize and elucidate the mechanisms of neuropsychiatric events.

Detailed Experimental Protocols

The behavioral and molecular assays referenced in the workflow are well-established in preclinical research:

  • Behavioral Assays (in vivo) [5]:

    • Novel Object Recognition (NOR): Used to assess short-term, non-spatial working memory. The test is based on the rodent's innate preference for a novel object over a familiar one. Performance is measured by the discrimination index.
    • Morris Water Maze (MWM): A standard test for spatial learning and long-term memory. Mice learn to locate a submerged platform using spatial cues. Key outcomes include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.
    • CatWalk Gait Analysis: An automated, quantitative system for analyzing fine motor coordination and gait dynamics. Parameters include run speed, stand duration, paw print area, and interlimb coordination, which are sensitive to motor deficits.
  • Molecular Analyses (ex vivo) [5] [6]:

    • Neuroinflammation: Measure levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., MCP-1) in brain tissue homogenates and plasma using techniques like ELISA or multiplex immunoassays.
    • Oxidative Stress: Assess oxidative DNA damage in brain cells by measuring markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) or by performing comet assays.
    • Advanced Imaging: Chemical Exchange Saturation Transfer (CEST) MRI is an emerging, non-invasive tool that can detect metabolic alterations in the brain (e.g., in glutamate and lipid levels) associated with drug-induced neurotoxicity, providing a translational biomarker [6].

Frequently Asked Questions (FAQs) for Researchers

Q1: How does this compound's neuropsychiatric safety profile compare to other Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir? Available clinical evidence suggests that this compound has a more favorable neuropsychiatric profile than Dolutegravir. A 2019 real-world study found neuropsychiatric side effects (depression, vertigo, sleep disturbances) occurred in 11% of patients switched to DTG, compared to only 2% of those switched to EVG [4]. This is a critical consideration for both clinical trial design and understanding the drug's safety positioning.

Q2: What are the proposed mechanisms for ART-related neurotoxicity that we could investigate? While not specific to EVG, general proposed mechanisms for ART neurotoxicity include [7] [8]:

  • Mitochondrial Dysfunction: Some NRTIs inhibit mitochondrial DNA polymerase γ, leading to oxidative stress and neuronal apoptosis.
  • Induction of Unfolded Protein Response (UPR) & ER Stress: This can lead to loss of neuronal membrane integrity and calcium dysregulation.
  • Neuroinflammation: Chronic activation of microglia and release of pro-inflammatory cytokines.
  • Interference with Neurotransmitters: Dysregulation of key neurotransmitters like glutamate, which can be detected preclinically with CEST MRI [6].

Q3: Are there any novel therapeutic strategies being explored to mitigate neuropsychiatric effects of ART? Yes, preclinical research is investigating adjunctive therapies. A 2025 study found that combining Curcumin (a natural anti-inflammatory and antioxidant) with this compound in an EcoHIV mouse model significantly restored cognitive function and reduced neuroinflammation and oxidative stress more effectively than either agent alone [5]. This suggests a promising strategy of targeting both viral suppression and the underlying neuroinflammatory pathways.

Key Considerations for Your Research

  • Differentiate from HAND: A primary challenge is distinguishing drug-related neuropsychiatric effects from the natural progression of HIV-Associated Neurocognitive Disorders (HAND), which involves chronic neuroinflammation and oxidative stress [5] [8].
  • Polypharmacy: In both clinical practice and in vivo studies, EVG is rarely administered alone. It is crucial to consider drug-drug interactions and the potential contribution of backbone NRTIs or the pharmacoenhancer Cobicistat to the overall observed toxicity [1] [3].

References

Elvitegravir method sensitivity improvement LOD LOQ

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LOD and LOQ

Term Definition Typical Acceptance Criteria Primary Importance
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under stated experimental conditions [1]. Signal-to-Noise Ratio (S/N) of 3:1 [2] [1]. Measures method sensitivity; crucial for detecting trace-level impurities or contaminants [1].
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy (trueness) [1] [3]. Signal-to-Noise Ratio (S/N) of 10:1 [2] [1]. Ensures accurate quantification at low levels; defines the lower end of the calibration range [1].

Reported LOD and LOQ Values for Elvitegravir

The achievable sensitivity for this compound depends heavily on the specific chromatographic method and detection technique used. The values below from published methods provide a benchmark for what is possible.

Method Context This compound LOD This compound LOQ Key Method Details Source
Stability-Indicating RP-HPLC (Four-drug combination) 0.02 µg/mL 0.07 µg/mL Column: Intertsil ODS C18; Mobile Phase: Phosphate Buffer (pH 2.5):ACN (55:45); Detection: 250 nm [4]. [4]
RP-HPLC (Two-drug combination with Cobicistat) Not explicitly stated Not explicitly stated Column: ODS; Mobile Phase: 0.02M Phosphate Buffer (pH 3.3):Methanol (80:20); Detection: 254 nm. The study confirmed linearity down to 12.5 µg/mL [5]. [5]
RP-HPLC (Four-drug combination) 3.00 µg/mL (from a different calibration curve) 10.00 µg/mL (from a different calibration curve) Column: Inertsil ODS; Mobile Phase: 0.1% OPA Buffer:Acetonitrile (30:70); Detection: 252 nm [6]. [6]

Troubleshooting Guide: Improving LOD and LOQ

Follow this logical workflow to diagnose and resolve sensitivity issues. Start with the simplest solutions.

Start Sensitivity Issue: LOD/LOQ too high Step1 1. Check Eluent & Sample - Filter mobile phase & degas - Use high-purity solvents - Check for sample contamination Start->Step1 Step2 2. Check HPLC Hardware - Clean or replace guard column - Perform system maintenance - Check for air in system Step1->Step2 Step3 3. Evaluate Baseline Noise Noise improved? Step2->Step3 Step4 4. Optimize Detection - Increase detection wavelength - Switch methanol for acetonitrile Step3->Step4 No Step5 5. Optimize Separation System - Use column with smaller dimensions - Adjust flow rate - Try different column chemistry Step3->Step5 Yes Step4->Step5 Step6 6. Final Validation Validate improved method per ICH guidelines Step5->Step6

If Baseline Noise is High (Signal-to-Noise Ratio is Low)
  • Check Eluents and Samples: Contamination is a major source of noise. Always filter mobile phases through a 0.45 µm membrane filter and degas thoroughly. For aqueous phases, this is critical. Check the purity of your solvents and consider changing suppliers [2].
  • Inspect HPLC Hardware: Contamination of the separation column or guard column can significantly increase baseline noise. Replace the guard column and, if needed, the analytical column. Perform regular system cleaning and maintenance to eliminate contaminants or air bubbles within the HPLC system [2].
If the Analyte Signal is Low
  • Optimize Detection Parameters:
    • Increase Wavelength: If using UV detection, moving to a higher wavelength (e.g., 254 nm) can reduce baseline noise caused by solvent absorption, especially if you are working at low wavelengths around 200 nm [2]. This compound has been successfully detected at 250 nm, 252 nm, and 254 nm [5] [6] [4].
    • Change Organic Solvent: Methanol has higher intrinsic UV absorption at low wavelengths. Replacing methanol with acetonitrile can often yield a lower baseline and better signal-to-noise ratio [2].
  • Optimize the Separation System:
    • Column Dimensions: Using a column with a smaller internal diameter or smaller particle size can increase peak height, thereby amplifying the signal [2].
    • Flow Rate and Detection Frequency: Ensure the flow rate is compatible with the detector's data acquisition rate. A flow rate that is too high may cause the detector to "miss" the narrow peak, leading to signal loss [2].

Experimental Protocol: A Foundational RP-HPLC Method for this compound

This method, adapted from literature, provides a starting point for your own sensitivity optimization work [5].

1. Equipment and Materials

  • HPLC System: Waters Alliance 2695 separation module or equivalent, with PDA detector (e.g., Waters 2996) and Empower 2 software.
  • Column: ODS C18 column (250 mm x 4.6 mm; 5µm particle size) [5].
  • Chemicals: Methanol (HPLC grade), Potassium dihydrogen orthophosphate (analytical grade), Ortho-phosphoric acid (analytical grade), High-purity water (HPLC grade).

2. Mobile Phase Preparation

  • Buffer (0.02M Dipotassium Hydrogen Orthophosphate): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 900 mL of water. Adjust the pH to 3.3 using ortho-phosphoric acid, then make up the volume to 1000 mL with water [5].
  • Final Mobile Phase: Combine the buffer and methanol in a 80:20 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5 minutes before use [5].

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min [5]
  • Detection Wavelength: 254 nm [5]
  • Injection Volume: 10 µL (can be increased to improve signal, if needed)
  • Column Temperature: Ambient
  • Run Time: Approximately 8-10 minutes (this compound retention time ~3.7 min under these conditions) [5].

4. Standard Solution Preparation

  • Accurately weigh and transfer about 5 mg of this compound working standard into a 10 mL volumetric flask.
  • Add about 7 mL of diluent (mobile phase can be used), sonicate to dissolve, and make up to volume with diluent to get a stock solution of ~500 µg/mL.
  • Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a working standard solution of ~50 µg/mL [5].

Frequently Asked Questions (FAQs)

Q1: Can I formally change an approved HPLC method to improve sensitivity? If the method has already been submitted to a regulatory authority, any change is considered formal and must be communicated. For methods still in development, changes are more acceptable. If changes are not permitted, your only recourse is rigorous troubleshooting of the existing method (eluent purity, hardware maintenance) or, questionably, subtracting a blank baseline from the sample chromatogram [2].

Q2: What is the most reliable way to determine the LOQ? While the signal-to-noise ratio of 10:1 is a common standard, the most reliable approach is to determine the lowest concentration at which the method demonstrates acceptable precision (RSD ≤ 20%) and trueness (recovery of 80-120%) through repeated measurements. This directly validates that the LOQ meets the requirements for reliable quantification [3].

Q3: My method works for assay, but fails for low-level impurities. What should I do first? Your goal is to improve the signal-to-noise ratio. The most impactful first steps are: 1) Switching from methanol to acetonitrile in the mobile phase to reduce baseline noise, and 2) Evaluating a different column chemistry or smaller column dimensions to enhance the peak response of the impurity [2].

References

Elvitegravir co-administration antacids timing considerations

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Mechanism & Management

The concomitant use of antacids or other products containing polyvalent cations (e.g., Mg, Al, Ca, Fe, Zn) can significantly decrease the plasma concentrations of elvitegravir. The mechanism is attributed to local complexation in the gastrointestinal tract, not to changes in gastric pH [1] [2] [3].

Management Recommendation: Staggered administration is required [1] [2] [4].

  • Minimum Staggering: Administer antacids at least 2 hours before or 2 hours after this compound [2] [3].
  • Optimal Staggering: Some sources and expert opinions recommend a longer interval of at least 4 hours for complete avoidance of the interaction [1] [3].

Summary of Pharmacokinetic Data

The table below summarizes the quantitative impact on this compound exposure from a key drug interaction study. This study administered a single dose of this compound/ritonavir (50/100 mg) with a 20 mL antacid containing magnesium and aluminum [2].

Dosing Regimen Change in this compound Cmax Change in this compound AUC Change in this compound Cmin
Simultaneous Administration ↓ 47% ↓ 45% ↓ 41%
Antacid 2 hours BEFORE ↓ 18% ↓ 15% ↓ 10%
Antacid 2 hours AFTER ↓ 21% ↓ 20% ↓ 20%
Antacid 4 hours BEFORE ↓ 5% ↓ 4% ↑ 4%
Antacid 4 hours AFTER ↓ 2% ↓ 2% No change

Experimental Protocol Overview

For researchers designing studies to investigate such interactions, the following summarizes the methodology from a similar investigation with raltegravir [5].

  • Study Design: Randomized, prospective, crossover study.
  • Subjects: 12 healthy HIV-seronegative subjects.
  • Interventions:
    • Treatment A: A single dose of raltegravir 400 mg under fasting conditions.
    • Treatment B: A single dose of raltegravir 400 mg simultaneously with 30 mL of antacid.
  • Procedures:
    • Subjects were admitted after an 8-hour overnight fast.
    • Study drugs were administered under direct observation.
    • Subjects continued to fast for 4 hours post-dose.
    • Blood samples (5 mL) for pharmacokinetic analysis were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, and 48 hours post-dose.
    • After a washout period of 5-12 days, subjects crossed over to the other treatment.
  • Bioanalysis: Plasma drug concentrations were determined using a validated reversed-phase liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.
  • Pharmacokinetic Analysis: Primary parameters (AUC, Cmax, C12) were determined using non-compartmental methods.

Experimental Workflow Diagram

The diagram below outlines the logical workflow for conducting this type of drug interaction study.

Start Study Protocol Approval A Subject Screening & Enrollment Start->A B Randomization A->B C Treatment Period 1 B->C F PK Sample Collection (Pre-dose to 48h) C->F C->F For each period D Washout Period (5-12 days) E Treatment Period 2 (Crossover) D->E E->F F->D G Bioanalytical Analysis (LC/MS/MS) F->G H PK & Statistical Analysis G->H End Study Report H->End

Frequently Asked Questions (FAQs)

Q: Does this interaction apply to all acid-reducing agents? A: No. The interaction is specific to agents containing polyvalent cations (e.g., Mg, Al, Ca). Studies show no clinically relevant interactions between boosted this compound and H2-receptor antagonists (e.g., famotidine) or proton pump inhibitors (e.g., omeprazole) [1]. These can be used without dose staggering.

Q: What about other integrase inhibitors? A: This is a class-effect concern. Dolutegravir and raltegravir are also known to chelate polyvalent cations [5] [6]. For example, simultaneous administration of dolutegravir with calcium or iron under fasting conditions reduces its exposure by over 39% [6]. Similar staggering recommendations apply, though the required intervals may differ.

Q: Is the interaction affected by food? A: this compound must be administered with food for optimal bioavailability [2] [4]. The interaction studies with staggered antacids were conducted under fed conditions for the this compound dose. For dolutegravir, co-administration of the supplement with a moderate-fat meal was shown to counteract the negative interaction [6].

References

Elvitegravir versus Dolutegravir Raltegravir efficacy real-world study

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Efficacy & Safety Comparison

Regimen Virologic Suppression (ART-Experienced) Discontinuation & Durability Key Safety Considerations
Dolutegravir (DTG) Superior to EVG at 12 months (aOR 0.82, 95% CI 0.68–0.99) and to RAL at 6 months (aOR 0.64, 95% CI 0.51–0.81) [1]. Lower 6- and 12-month discontinuation vs. RAL and DRV; similar to BIC and EVG [1]. Higher incidence of neuropsychiatric side effects (e.g., depression, vertigo, sleep disturbances) compared to EVG and RAL [2] [3].
Elvitegravir (EVG) Lower rate of suppression at 12 months vs. DTG in ART-experienced patients [1]. Similar 6- and 12-month discontinuation to DTG in ART-experienced patients [1]. Requires pharmacokinetic boosting (cobicistat), which can lead to more drug-drug interactions [2].
Raltegravir (RAL) Less likely to be suppressed at 6 months vs. DTG in ART-experienced patients [1]. Higher 6- and 12-month discontinuation rates compared to DTG [1]. Generally a favorable safety profile, though earlier formulations required twice-daily dosing [2].

Detailed Experimental Data & Protocols

The comparisons above are drawn from large-scale, real-world observational studies. Here is a detailed look at their methodologies to help you assess the data quality.

VACS Cohort Study (2024) Methodology

This large study provides the core efficacy data for the comparison between DTG, EVG, and RAL [1].

  • Study Design & Population: A prospective cohort study of 15,702 people with HIV (PWH) aged 50 or older from the Veterans Aging Cohort Study (VACS). Participants were prescribed a 3-drug regimen based on DTG, BIC, EVG, RAL, or DRV between 2014 and 2020 [1].
  • Key Experiments & Outcomes:
    • Primary: Virologic suppression (VS), defined as HIV-1 RNA <50 copies/mL, measured at 6 (±3) and 12 (±3) months after regimen initiation [1].
    • Secondary: Regimen discontinuation, virologic failure, and change in CD4+ count [1].
  • Statistical Analysis: To control for confounding factors, the researchers used Inverse Probability of Treatment Weighting (IPTW). Propensity scores were calculated based on demographics, comorbidities, baseline CD4 count, viral load, and disease severity (VACS Index 2.0). Weighted logistic regression models were then used to estimate the treatment effects [1].
INSTI Safety Cohort Study (2019) Methodology

This study offers detailed insights into the safety and discontinuation profiles, especially regarding neuropsychiatric effects [2] [3].

  • Study Design & Population: A retrospective analysis of 323 patients (104 treatment-naïve, 219 treatment-experienced) who started an INSTI-based regimen (EVG, DTG, or RAL) between 2007 and 2014 [2].
  • Key Experiments & Outcomes:
    • Efficacy: Virologic failure, defined as a viral load >50 copies/mL after 12 months of treatment [2].
    • Safety: Documentation of all side effects, with specific focus on neuropsychiatric adverse events (depression, vertigo, sleep disturbances) extracted from electronic medical records [2].
  • Statistical Analysis: Used Chi-square and Fisher's exact tests for categorical data to compare the frequency of adverse events between the three INSTI groups [2].

G Study1 VACS Cohort Study (2024) N=15,702, Age ≥50 DTG Dolutegravir (DTG) Study1->DTG Primary Data Source EVG This compound (EVG) Study1->EVG Primary Data Source RAL Raltegravir (RAL) Study1->RAL Primary Data Source Study2 INSTI Safety Study (2019) N=323 Study2->DTG Primary Data Source Study2->EVG Primary Data Source Study2->RAL Primary Data Source Conclusion1 Conclusion: DTG shows superior virologic effectiveness in treatment-experienced patients DTG->Conclusion1 Conclusion2 Conclusion: DTG has a higher incidence of neuropsychiatric side effects DTG->Conclusion2 EVG->Conclusion1 EVG->Conclusion2 RAL->Conclusion1 RAL->Conclusion2

Figure 1. Evidence Flowchart: Key Studies and Conclusions on INSTI Efficacy and Safety

Interpretation Guide for Researchers

When interpreting this data for development or clinical guidance, consider these points:

  • DTG's Overall Profile: DTG consistently demonstrates high effectiveness and a strong genetic barrier to resistance. However, its neuropsychiatric safety signal is a crucial consideration for patient-specific regimen planning [2] [3].
  • EVG's Key Limitation: While effective, EVG's need for a pharmacokinetic enhancer (cobicistat) increases its potential for clinically significant drug-drug interactions, a major drawback in older patients with polypharmacy [2].
  • RAL's Evolving Role: Earlier real-world data shows RAL as less durable and effective than DTG [1]. Its historical twice-daily dosing was a disadvantage, though newer formulations allow once-daily use in some contexts [2].
  • The Bictegravir (BIC) Benchmark: Although not the focus of your query, recent studies show BIC-based regimens have similar high efficacy to DTG with a potentially lower risk of neuropsychiatric side effects, making it a key comparator in the modern INSTI landscape [1] [4].

References

comparative safety profile Elvitegravir other integrase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profiles of Key INSTIs

The table below summarizes the core safety and resistance data for first and second-generation INSTIs, highlighting key differentiators.

Inhibitor (Generation) Common Adverse Events (AEs) Notable Safety Signals & Warnings Genetic Barrier & Key Resistance Mutations
Elvitegravir (1st) Diarrhea [1], Nausea [2], Headache [2] Requires pharmacokinetic booster (Cobicistat/Ritonavir), increasing drug interaction potential [2]. Low barrier. Primary pathways: T66I/A, E92G/V/Q, T97A [3]. Often leads to high-level resistance.
Raltegravir (1st) Nausea [2], Headache [2], Insomnia [2] Initially twice-daily dosing; less frequent grade 3/4 ALT/AST elevations vs. EVG in one study [1]. Low barrier. Primary pathways: N155H, Q148H/R/K, Y143R/C/H [3].
Dolutegravir (2nd) Insomnia [2], Headache [2], Nausea [2] Neuropsychiatric AEs: Depression, vertigo, sleep disturbances [4] [5]. Weight gain (long-term implications under study) [2]. High barrier. Primary pathways: R263K, S153F/Y, H51Y [3]. These often confer only low-level resistance.
Bictegravir (2nd) Diarrhea [2], Nausea [2], Headache [2] Safety profile similar to DTG in clinical trials; long-term post-marketing data is more limited [2]. High barrier. No resistance observed in initial Phase 3 trials; in vitro selections yielded M50I and R263K [3].
Cabotegravir (2nd) Injection site reactions, Headache [2], Pyrexia [2] Long-acting injectable; requires adherence to dosing schedule to avoid resistance [2]. High barrier, but note: Selections in vitro can yield Q148R/K with secondary mutations, leading to high-level cross-resistance to all INSTIs [3].

Insights from Key Experimental Studies

Supporting data in the table comes from rigorous clinical and experimental studies. Key methodologies and findings are detailed below.

Real-World Cohort Study on Discontinuation and Neuropsychiatric AEs
  • Objective: To compare the safety, efficacy, and discontinuation rates of EVG, DTG, and RAL in a real-world clinical setting [4].
  • Methodology: A retrospective analysis of 323 HIV-infected patients (104 treatment-naïve, 219 treatment-experienced) who started an INSTI-based regimen between 2007 and 2014. Virological suppression, side effects, and reasons for discontinuation were extracted from electronic health records [4].
  • Key Findings:
    • Discontinuation: Side effects rarely led to treatment stoppage (First-line: 2%; Switch-group: 1%).
    • Neuropsychiatric AEs: In the switch group, neuropsychiatric AEs (depression, vertigo, sleep disturbances) occurred more frequently with DTG (11%) than with EVG (2%) or RAL (1%) [4].
In Vitro Resistance Selection Study
  • Objective: To compare the development of resistance to DTG, BIC, CAB, and EVG using patient-derived clinical isolates [3].
  • Methodology: Primary viral isolates from 12 treatment-naïve individuals were serially passaged in cord blood mononuclear cells over 36–46 weeks with escalating INSTI concentrations. Integrase genes were sequenced to identify emerging resistance mutations [3].
  • Key Findings:
    • Resistance Emergence: Resistance arose most rapidly with EVG (12/12 isolates), followed by CAB (8/12), DTG (8/12), and BIC (6/12).
    • Mutation Patterns: EVG selections typically resulted in multiple mutations (e.g., T66I, E92Q) conferring high-level resistance. In contrast, DTG and BIC predominantly selected for solitary mutations (e.g., R263K, S153F/Y) conferring only low-level resistance [3].
Post-Marketing Pharmacovigilance Analysis of Dolutegravir
  • Objective: To comprehensively analyze adverse events (AEs) associated with DTG using real-world post-marketing data [5].
  • Methodology: A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database from Q4 2013 to Q4 2024. Reports with DTG as the "primary suspected" drug were analyzed using multiple statistical methods (ROR, PRR, etc.) to detect safety signals [5].
  • Key Findings:
    • The analysis identified significant signals for DTG in the system organ classes of "Pregnancy, puerperium and perinatal conditions," "Hepatobiliary disorders," and "Congenital, familial and genetic disorders."
    • The median time to onset for all AEs was 74 days, suggesting most reactions occur relatively early in treatment [5].

Mechanisms and Workflows in INSTI Safety

The diagrams below illustrate the mechanistic pathway for a key INSTI adverse effect and the experimental workflow for generating comparative resistance data.

DTG Treatment DTG Treatment Unknown Mechanism Unknown Mechanism DTG Treatment->Unknown Mechanism Neuropsychiatric AEs Neuropsychiatric AEs Unknown Mechanism->Neuropsychiatric AEs Reported Symptoms Reported Symptoms Neuropsychiatric AEs->Reported Symptoms Depression Depression Reported Symptoms->Depression Sleep Disturbances Sleep Disturbances Reported Symptoms->Sleep Disturbances Vertigo Vertigo Reported Symptoms->Vertigo Risk Factors Risk Factors Risk Factors->Neuropsychiatric AEs Female Sex Female Sex Female Sex->Risk Factors Age >50 Age >50 Age >50->Risk Factors Switch from prior ART Switch from prior ART Switch from prior ART->Risk Factors

Start Start Isolate Virus Isolate Virus Start->Isolate Virus Culture & Drug Pressure Culture & Drug Pressure Isolate Virus->Culture & Drug Pressure Monitor Viral Growth Monitor Viral Growth Culture & Drug Pressure->Monitor Viral Growth Escalate Drug Concentration Escalate Drug Concentration Escalate Drug Concentration->Culture & Drug Pressure Monitor Viral Growth->Escalate Drug Concentration Virus Replicates Sequence Integrase Gene Sequence Integrase Gene Monitor Viral Growth->Sequence Integrase Gene Resistant Virus Emerges Phenotypic Resistance Assay Phenotypic Resistance Assay Sequence Integrase Gene->Phenotypic Resistance Assay End End Phenotypic Resistance Assay->End

Key Differentiators and Conclusion

For researchers and clinicians, the choice between INSTIs involves balancing efficacy, safety, and resistance profiles. The main differentiators are:

  • This compound: Its primary clinical consideration is the need for a pharmacokinetic booster, which increases the potential for drug-drug interactions, a significant factor in patients with comorbidities on multiple medications [2] [6].
  • Dolutegravir: The most well-documented safety considerations are neuropsychiatric adverse events and weight gain. Post-marketing data confirms a disproportionate reporting signal for these events, warranting patient monitoring [4] [5] [2].
  • Second-Generation (DTG, BIC, CAB) vs. First-Generation (EVG, RAL): The higher genetic barrier to resistance of DTG, BIC, and CAB is a key advantage, as demonstrated by in vitro studies where resistance emerged less readily and typically resulted in mutations conferring only low-level resistance [3] [2].

References

Elvitegravir versus Raltegravir virological suppression rates

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Virological Suppression Rates

Study Population & Citation Study Duration (Weeks) Elvitegravir Suppression Rate (%) Raltegravir Suppression Rate (%) Notes & Background Regimen
Treatment-Experienced [1] [2] 96 48% 45% Both arms with a ritonavir-boosted Protease Inhibitor (PI). Non-inferiority of EVG was established.
Treatment-Naïve (vs. Atazanavir) [3] 96 N/A ~90% (estimated) RAL + TDF/FTC was equivalent to ATV/r + TDF/FTC and superior in tolerability.
Treatment-Naïve (Real-World) [4] 48 96% 90% Retrospective cohort study. All patients on an INSTI-based cART regimen.
Treatment-Experienced (Real-World) [4] 48 94% 85% Retrospective cohort study. Patients switched to an INSTI-based cART regimen.

Detailed Experimental Data and Context

The data in the table above comes from several key studies with distinct designs and objectives.

  • Study 145 (Treatment-Experienced Patients): This was a pivotal double-blind, randomized, active-controlled, 96-week Phase 3 trial [1] [2]. It included 702 patients with documented resistance and/or extensive treatment experience. Participants were randomized to receive either once-daily, ritonavir-boosted this compound or twice-daily raltegravir, each given with a background regimen containing a ritonavir-boosted protease inhibitor and another active drug. The primary endpoint was the proportion of patients with HIV RNA <50 copies/mL at 96 weeks, analyzed using the Time to Loss of Virologic Response (TLOVR) algorithm. The results confirmed the non-inferiority of this compound to raltegravir [1].
  • ACTG A5257 (Treatment-Naïve Patients): This was a large, Phase 3, randomized, open-label trial that compared raltegravir to two protease inhibitors (atazanavir and darunavir), all given with tenofovir DF/emtricitabine (TDF/FTC) [3]. Over 1,800 participants were followed for 96 weeks. The study found that all three regimens attained high and equivalent rates of virologic control. Furthermore, regimens containing raltegravir (and darunavir) had superior tolerability compared to the atazanavir regimen, primarily due to less hyperbilirubinemia [3].
  • Real-World Cohort Study: A 2019 retrospective study provided data from a clinical practice setting [4]. It included 104 treatment-naïve and 219 treatment-experienced patients who started an INSTI-based regimen. The results confirmed the high efficacy of all INSTIs in a real-world population, showing slightly higher suppression rates for this compound, though the study concluded there were no significant differences in efficacy between the drugs [4].

Resistance and Pharmacokinetic Profiles

Beyond virological suppression, the choice between these integrase inhibitors can be influenced by their resistance and pharmacokinetic properties.

  • Resistance Profiles: A key difference lies in how specific resistance mutations affect each drug. While major resistance pathways (involving integrase residues 148 and 155) confer cross-resistance between raltegravir and this compound, the Y143R mutation is an important exception [5]. Biochemical and antiviral assays have demonstrated that viruses with the Y143R mutation remain sensitive to this compound but are highly resistant to raltegravir. This provides a molecular rationale for using this compound in patients failing a raltegravir-based regimen due to this specific mutation [5]. The following diagram illustrates this resistance pathway relationship.

    resistance_pathway start RAL Therapy Failure mut_148_155 Mutations at Positions 148/155 start->mut_148_155 mut_Y143 Y143R Mutation start->mut_Y143 cross_resist Cross-Resistance to RAL and EVG mut_148_155->cross_resist RAL_resist_only Resistance to RAL Sensitivity to EVG mut_Y143->RAL_resist_only

  • Pharmacokinetics & Drug Interactions: Their metabolic pathways differ significantly, which impacts clinical use [6] [7].

    • This compound is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme system and must be pharmacologically boosted with cobicistat or ritonavir to enable once-daily dosing. This makes it susceptible to numerous drug interactions with other medications that induce or inhibit CYP3A4 [6] [8].
    • Raltegravir is metabolized primarily via UDP-glucuronosyltransferase (UGT1A1) and does not require a booster. This generally gives it a lower potential for drug interactions compared to boosted this compound [6].

Key Considerations for Decision-Making

When interpreting this data for research or clinical decisions, please consider these points:

  • Dosing Regimen: The major advantage of this compound in these studies was its once-daily dosing, compared to the twice-daily dosing of raltegravir at the time, which can impact patient adherence and convenience [1] [2].
  • Formulations: this compound was predominantly studied and is most commonly used in single-tablet regimens (like Stribild and Genvoya), which simplifies therapy [8] [9]. Raltegravir was initially approved for twice-daily use, though a once-daily formulation was later developed.
  • Safety and Tolerability: In comparative trials, both drugs were generally well-tolerated. The ACTG A5257 study highlighted that the raltegravir-based regimen had superior tolerability to a ritonavir-boosted atazanavir regimen, with discontinuation rates due to toxicity being low for all INSTIs [4] [3].

References

INSTI Resistance and Cross-Resistance Profiles at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

INSTI (Generation) Key Resistance Mutations Cross-Resistance Implications Genetic Barrier
Elvitegravir (EVG) (1st) T66I/A, E92Q/G/V, S147G [1] High-level cross-resistance with RAL; often selects for mutations that second-generation INSTIs can overcome, but certain pathways (e.g., Q148+) can lead to broad cross-resistance [2] [1]. Lower
Raltegravir (RAL) (1st) Y143R/H/C, Q148H/K/R, N155H [2] High-level cross-resistance with EVG [2]. Lower
Cabotegravir (CAB) (2nd) R263K, S153Y/F, H51Y, Q146L/R [1] Most commonly selected mutations (e.g., R263K) confer low-level resistance. However, selection of Q148R/K can lead to high-level cross-resistance to all INSTIs, including DTG and BIC [1]. Intermediate
Dolutegravir (DTG) (2nd) R263K, S153Y/F, H51Y, G118R [1] [3] Singleton mutations (e.g., R263K) typically confer only low-level resistance. Generally retains activity against many RAL- and EVG-resistant viruses [1] [3]. Higher
Bictegravir (BIC) (2nd) R263K, S153F, H51Y [1] Similar to DTG, it has a high genetic barrier. Resistant profiles often involve solitary mutations with low-fold resistance, and it shows broad activity against many RAL/EVG-resistant variants [1]. Higher

Quantitative Susceptibility Data from Key Studies

The following table consolidates phenotypic fold-change (FC) data from several studies, showing how specific mutations reduce a virus's susceptibility to different INSTIs.

Resistance Mutation(s) Effect on this compound (EVG) Effect on Dolutegravir (DTG) Effect on Bictegravir (BIC) Effect on Cabotegravir (CAB) Study Context
T66I, E92Q, T97A, etc. High-level resistance (>100-fold FC) [1] In vitro selection with EVG
Solitary R263K Can emerge [1] Low-level resistance (<3-fold FC) [1] Low-level resistance (<3-fold FC) [1] Can emerge [1] In vitro selection with DTG, BIC, CAB
Solitary S153F/Y Low-level resistance (<3-fold FC) [1] Low-level resistance (<3-fold FC) [1] Low-level resistance [1] In vitro selection with DTG, BIC, CAB
Q148R/K + G140S/A High-level cross-resistance [1] High-level cross-resistance [1] High-level cross-resistance [1] High-level cross-resistance [1] Pathway selected by CAB, RAL, or EVG
No primary mutations Median FC: 2.5 (IQR: 2.1-3.1) [2] Patient samples failing RAL

Key Experimental Protocols for INSTI Resistance Profiling

The data in the guides above comes from well-established research methodologies. Here are the details of key experimental protocols cited in these studies.

  • In Vitro Drug Selection (Serial Passage): This common protocol involves serially passaging patient-derived clinical isolates or engineered recombinant viral strains in primary cells (like PHA-stimulated Cord Blood Mononuclear Cells) or cell lines (like MT-2 cells) [1] [4].

    • Procedure: Culture virus in the presence of sub-optimal, escalating concentrations of an INSTI over many weeks (e.g., 36-46 weeks) [1].
    • Monitoring: The viral culture is monitored for breakthrough replication. The integrase gene is periodically sequenced (genotyping) to identify emerging resistance mutations [1] [4].
    • Phenotyping: The collected virus is used in antiviral assays to determine the fold-change in the drug's effective concentration (EC₅₀) compared to a wild-type reference strain [2] [4].
  • Phenotypic Resistance Assay (Antivirogram): This method directly measures the impact of mutations on drug susceptibility in a clinical setting [2].

    • Virus Preparation: Viral RNA is isolated from patient plasma samples (e.g., using NucliSENS EasyMAG). The reverse transcriptase-integrase (RT-IN) region is amplified and used to generate recombinant virus stocks [2].
    • Antiviral Experiment: Recombinant viruses are used to infect reporter cells (e.g., MT4-LTR-eGFP cells) in the presence of serial dilutions of the INSTI. After incubation, infection levels are quantified by measuring fluorescence [2].
    • Data Analysis: The EC₅₀ for the test virus is divided by the EC₅₀ of a reference wild-type strain to calculate the Fold Change (FC) in susceptibility. A biological cutoff (BCO) is established to define clinical resistance [2].

Cross-Resistance Pathway Logic

The diagram below illustrates the logical progression of how resistance to one INSTI can lead to cross-resistance to others, based on the specific mutation pathways selected.

cluster_path_a Common EVG/RAL Pathway cluster_path_b Common DTG/BIC Pathway cluster_path_c CAB-Specific Concern INSTI Pressure INSTI Pressure Primary Mutation Emerges Primary Mutation Emerges INSTI Pressure->Primary Mutation Emerges Q148H/K/R Q148H/K/R Primary Mutation Emerges->Q148H/K/R Selection R263K R263K Primary Mutation Emerges->R263K Selection Adds G140S/A Adds G140S/A Q148H/K/R->Adds G140S/A Often acquires High-Level Cross-Resistance\n(to all INSTIs) High-Level Cross-Resistance (to all INSTIs) Adds G140S/A->High-Level Cross-Resistance\n(to all INSTIs) Results in Low-Level Resistance\n(mainly to DTG/BIC) Low-Level Resistance (mainly to DTG/BIC) R263K->Low-Level Resistance\n(mainly to DTG/BIC) Results in CAB Pressure CAB Pressure Can select Q148H/K/R Can select Q148H/K/R CAB Pressure->Can select Q148H/K/R In some cases Can select Q148H/K/R->High-Level Cross-Resistance\n(to all INSTIs) Also leads to

This conceptual map shows that while second-generation INSTIs like DTG and BIC have a higher barrier to resistance, the selection of Q148 pathways—which can occur with EVG, RAL, or sometimes CAB—is the primary driver of broad, high-level cross-resistance across the entire INSTI class [1].

Interpretation and Clinical Relevance

  • EVG's Profile in Context: EVG's lower genetic barrier to resistance and high cross-resistance with RAL mean these first-generation INSTIs are not ideal for sequential use [2]. However, their failure often selects mutations (like T66I) to which DTG and BIC can remain active [1].
  • The Superior Barrier of DTG/BIC: The high genetic barrier of DTG and BIC is evidenced by the fact that resistance requires the emergence of specific solitary mutations (like R263K) that, in turn, often impair viral fitness and have not been observed to readily acquire further compensatory mutations in clinical settings, making high-level resistance uncommon [1] [3].
  • The CAB Consideration: Although a second-generation INSTI, CAB's resistance profile requires careful attention. Its propensity to select the Q148R/K mutation in some scenarios, leading to broad cross-resistance, is a key consideration for its use in long-acting regimens [1].

References

Elvitegravir neuropsychiatric side effects comparison Dolutegravir

Author: Smolecule Technical Support Team. Date: February 2026

Comparative NPAE Data from the NEURO-INSTI Study

The 2025 NEURO-INSTI study in Italy offers the most relevant comparative data. This study analyzed over 2,900 people with HIV initiating INSTI-based regimens, providing incidence rates and risk profiles [1] [2].

Table: Neuropsychiatric Adverse Event Profiles of INSTIs

INSTI Adjusted Hazard Ratio (aHR) for NPAEs* 95% Confidence Interval Key Interpretations
Bictegravir (BIC) 0.27 0.10 - 0.74 Significantly lower risk of NPAEs compared to DTG
Elvitegravir (EVG) 0.51 0.22 - 1.20 Lower risk trend vs. DTG, but not statistically significant
Dolutegravir (DTG) 1.00 (Reference) - Baseline for comparison
Raltegravir (RAL) 2.52 1.57 - 4.05 Significantly higher risk of NPAEs compared to DTG

Note: aHR from multivariate Cox regression model. An aHR < 1 indicates lower risk, >1 indicates higher risk, compared to DTG. Analysis adjusted for factors like psychiatric history and intravenous drug use [1].

The study also identified several factors that independently increased the risk of NPAEs across all INSTI treatments, including a history of psychiatric illness, intravenous drug use, and concurrent use of abacavir [1].

NEURO-INSTI Study Methodology

The NEURO-INSTI study was a retrospective analysis of data from the SCOLTA project, a prospective, multicenter, observational pharmacovigilance cohort [1] [2].

  • Objective: To monitor and identify adverse events (AEs) for newly marketed antiretrovirals in a real-world setting.
  • Population: People with HIV (PWH) aged ≥18 years initiating or switching to an INSTI-based regimen for the first time. The analysis included 2,922 participants [1].
  • Data Collection: Clinical and laboratory data were collected at baseline and every six months. Only moderate to severe (Grade 3-4) AEs were considered clinically significant [2].
  • NPAE Assessment: NPAEs included insomnia, dizziness, depression, headache, poor concentration, and other cognitive or behavioral disturbances. Two outcomes were measured: a) occurrence of any Grade 3-4 NPAE, and b) treatment discontinuation due to NPAEs (any grade) [2].
  • Statistical Analysis:
    • Incidence Rates (IR): Calculated as the number of first events per 100 Person-Years of Follow-Up (PYFU).
    • Competing Risk Analysis: A Cox regression model was used to calculate Hazard Ratios (HR) for NPAE occurrence, accounting for competing risks like discontinuation for other reasons. The model included variables with a p-value <0.20 from univariate analysis [1] [2].

The workflow of the SCOLTA project's data collection and analysis for this study can be summarized as follows:

G start Participant Enrollment: PWH starting new INSTI f1 Baseline Data Collection: Demographics, CDC stage, HIV-RNA, CD4 count start->f1 f2 Prospective Follow-up: Data collection every 6 months f1->f2 f3 Adverse Event Monitoring: NPAEs recorded as observed (Grade 3-4 considered) f2->f3 Continuous end Statistical Analysis: Incidence Rates (IR), Competing Risk Cox Model f3->end

Additional Risk Factors for NPAEs

Beyond the direct drug comparison, research highlights important patient-specific risk factors, particularly for dolutegravir:

  • Sex and Gender: A 2025 meta-analysis found that cisgender women had 1.4 times higher odds of discontinuing dolutegravir due to any side effects compared to men. However, this difference was not driven specifically by neuropsychiatric side effects, for which no significant sex-based difference was found [3].
  • Pregnancy: A prospective cohort study found that pregnancy is a significant risk factor, with a 4.9-fold higher incidence of NPAEs during pregnancy compared to the postpartum period in women on DTG-based regimens [4].
  • Other Factors: The NEURO-INSTI study confirmed that a history of psychiatric illness, intravenous drug use, and concurrent abacavir use increased the risk of NPAEs [1].

Research Implications

For researchers and clinicians, the key takeaways are:

  • NPAE Risk is Not Uniform: Significant differences in NPAE risk exist within the INSTI class. Bictegravir appears to have a more favorable profile, while raltegravir carries a higher risk [1].
  • Consider Patient-Specific Factors: Risk is influenced by sex, pregnancy status, and clinical history, underscoring the need for personalized treatment decisions [1] [3] [4].
  • Real-World Evidence is Crucial: The observed rates and risk factors in these observational studies differ from initial clinical trial data, highlighting the value of post-marketing surveillance [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

447.1248787 Da

Monoisotopic Mass

447.1248787 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GDQ854U53

Drug Indication

Elvitegravir in combination with an HIV protease inhibitor coadministered with ritonavir and with other antiretroviral drug(s) is indicated for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults.
FDA Label
Vitekta co-administered with a ritonavir-boosted protease inhibitor and with other antiretroviral agents, is indicated for the treatment of human-immunodeficiency-virus-1 (HIV-1) infection in adults who are infected with HIV-1 without known mutations associated with resistance to elvitegravir.
Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.
Bictegravir is a human immunodeficiency virus (HIV) integrase strand transfer inhibitor, the fourth in this class of agents that target the viral integrase. Bictegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection and it has had limited use. Bictegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; HIV Integrase Inhibitors

Pharmacology

Elvitegravir is a modified quinolone antibiotic with activity against human immunodeficiency virus 1. Elvitegravir is an inhibitor of viral integrase and retains activity against integrase mutants that are resistant to Raltegravir.

ATC Code

J05AR
J05AR09
J05AX11
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX11 - Elvitegravi

Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection. Elvitegravir does not inhibit human topoisomerases I or II.

Other CAS

697761-98-1

Absorption Distribution and Excretion

Following oral administration of elvitegravir and ritonavir with food, in HIV-1 infected subjects, peak elvitegravir plasma concentrations were observed approximately 4 hours post-dose.
Following oral administration of [14C]elvitegravir/ritonavir, 94.8% of the dose was recovered in feces, while 6.7% was recovered in urine as metabolites.

Metabolism Metabolites

Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes. Metabolites are found in the plasma at very low concentrations, displayed considerably lower anti-HIV activity, and did not contribute to the overall antiviral activity of elvitegravir.

Wikipedia

Elvitegravir

Biological Half Life

The median terminal plasma half-life following administration of elvitegravir and ritonavir was approximately 8.7 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547911/ PubMed PMID: 31643247.
2: Giacomet V, Cossu MV, Capetti AF, Zuccotti G, Rizzardini G. An evaluation of elvitegravir plus cobicistat plus tenofovir alafenamide plus emtricitabine as a single-tablet regimen for the treatment of HIV in children and adolescents. Expert Opin Pharmacother. 2019 Feb;20(3):269-276. doi: 10.1080/14656566.2018.1559299. Epub 2018 Dec 26. Review. PubMed PMID: 30586314.
3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500574/ PubMed PMID: 29999634.
4: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61 [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/ PubMed PMID: 29144710.
5: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458440/ PubMed PMID: 29144685.
6: Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. Review. PubMed PMID: 28558493.
7: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Nov. Available from http://www.ncbi.nlm.nih.gov/books/NBK409851/ PubMed PMID: 28121099.
8: Institute for Quality and Efficiency in Health Care. Elvitegravir Fixed Combination -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2013 Sep 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385772/ PubMed PMID: 27905760.
9: Unger NR, Worley MV, Kisgen JJ, Sherman EM, Childs-Kean LM. Elvitegravir for the treatment of HIV. Expert Opin Pharmacother. 2016 Dec;17(17):2359-2370. Epub 2016 Oct 31. Review. PubMed PMID: 27767362.
10: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016 Apr-Jun;18(2):101-11. Review. PubMed PMID: 27196356.
11: Greig SL, Deeks ED. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2016 Jun;76(9):957-68. doi: 10.1007/s40265-016-0586-z. Review. PubMed PMID: 27189707.
12: Bonora S, Calcagno A, Trentalange A, Di Perri G. Elvitegravir, cobicistat, emtricitabine and tenofovir alafenamide for the treatment of HIV in adults. Expert Opin Pharmacother. 2016;17(3):409-19. doi: 10.1517/14656566.2016.1129401. Review. PubMed PMID: 26642079.
13: Prinapori R, Di Biagio A. Efficacy, safety, and patient acceptability of elvitegravir/cobicistat/emtricitabine/tenofovir in the treatment of HIV/AIDS. Patient Prefer Adherence. 2015 Aug 24;9:1213-8. doi: 10.2147/PPA.S88490. eCollection 2015. Review. PubMed PMID: 26345643; PubMed Central PMCID: PMC4556264.
14: Raffe S, Fisher M. The pharmacokinetics, pharmacodynamics and clinical efficacy of elvitegravir + cobicistat + emtricitabine + tenofovir combination therapy for the treatment of HIV. Expert Opin Drug Metab Toxicol. 2015 Mar;11(3):427-35. doi: 10.1517/17425255.2015.997207. Epub 2015 Jan 2. Review. PubMed PMID: 25553805.
15: Di Biagio A, Prinapori R, Taramasso L, Gustinetti G, Sticchi L, Bruzzone B, Viscoli C. Which patients have greatest need for elvitegravir/cobicistat/ emtricitabine/tenofovirDF-based therapy? Recent Pat Antiinfect Drug Discov. 2014;9(1):41-51. Review. PubMed PMID: 25030944.
16: Pandey KK. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS. HIV AIDS (Auckl). 2014 May 16;6:81-90. doi: 10.2147/HIV.S39178. eCollection 2014. Review. PubMed PMID: 24876793; PubMed Central PMCID: PMC4037326.
17: Deeks ED. Elvitegravir: a review of its use in adults with HIV-1 infection. Drugs. 2014 Apr;74(6):687-97. doi: 10.1007/s40265-014-0206-8. Review. PubMed PMID: 24671908.
18: Manzardo C, Gatell JM. Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate): a new paradigm for HIV-1 treatment. AIDS Rev. 2014 Jan-Mar;16(1):35-42. Review. PubMed PMID: 24584107.
19: Perry CM. Elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate single-tablet regimen (Stribild®): a review of its use in the management of HIV-1 infection in adults. Drugs. 2014 Jan;74(1):75-97. doi: 10.1007/s40265-013-0158-4. Review. PubMed PMID: 24338165.
20: Temesgen Z. Cobicistat-boosted elvitegravir-based fixed-dose combination antiretroviral therapy for HIV infection. Drugs Today (Barc). 2012 Dec;48(12):765-71. doi: 10.1358/dot.2012.48.12.1895682. Review. PubMed PMID: 23243633.

Explore Compound Types